Glutathione
Beschreibung
A tripeptide with many roles in cells. It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement and reduces peroxides.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Zea mays, Drosophila melanogaster, and other organisms with data available.
This compound is a tripeptide comprised of three amino acids (cysteine, glutamic acid, and glycine) present in most mammalian tissue. This compound acts as an antioxidant, a free radical scavenger and a detoxifying agent. This compound is also important as a cofactor for the enzyme this compound peroxidase, in the uptake of amino acids, and in the synthesis of leukotrienes. As a substrate for this compound S-transferase, this agent reacts with a number of harmful chemical species, such as halides, epoxides and free radicals, to form harmless inactive products. In erythrocytes, these reactions prevent oxidative damage through the reduction of methemoglobin and peroxides. This compound is also involved in the formation and maintenance of disulfide bonds in proteins and in the transport of amino acids across cell membranes.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
This compound is a compound synthesized from cysteine, perhaps the most important member of the body's toxic waste disposal team. Like cysteine, this compound contains the crucial thiol (-SH) group that makes it an effective antioxidant. There are virtually no living organisms on this planet-animal or plant whose cells don't contain some this compound. Scientists have speculated that this compound was essential to the very development of life on earth. This compound has many roles; in none does it act alone. It is a coenzyme in various enzymatic reactions. The most important of these are redox reactions, in which the thiol grouping on the cysteine portion of cell membranes protects against peroxidation; and conjugation reactions, in which this compound (especially in the liver) binds with toxic chemicals in order to detoxify them. This compound is also important in red and white blood cell formation and throughout the immune system. This compound's clinical uses include the prevention of oxygen toxicity in hyperbaric oxygen therapy, treatment of lead and other heavy metal poisoning, lowering of the toxicity of chemotherapy and radiation in cancer treatments, and reversal of cataracts. This compound participates in leukotriene synthesis and is a cofactor for the enzyme this compound peroxidase. It is also important as a hydrophilic molecule that is added to lipophilic toxins and waste in the liver during biotransformation before they can become part of the bile. This compound is also needed for the detoxification of methylglyoxal, a toxin produced as a by-product of metabolism. This detoxification reaction is carried out by the glyoxalase system. Glyoxalase I (EC 4.4.1.5) catalyzes the conversion of methylglyoxal and reduced this compound to S-D-Lactoyl-glutathione. Glyoxalase II (EC 3.1.2.6) catalyzes the hydrolysis of S-D-Lactoyl-glutathione to this compound and D-lactate. GSH is known as a substrate in both conjugation reactions and reduction reactions, catalyzed by this compound S-transferase enzymes in cytosol, microsomes, and mitochondria. However, it is also capable of participating in non-enzymatic conjugation with some chemicals, as in the case of n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450-reactive metabolite formed by acetaminophen, that becomes toxic when GSH is depleted by an overdose (of acetaminophen). This compound in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein thiol groups which would otherwise be covalently modified; when all GSH has been spent, NAPQI begins to react with the cellular proteins, killing the cells in the process. The preferred treatment for an overdose of this painkiller is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and renew the usable GSH pool. It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement and reduces peroxides.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023101 | |
| Record name | Glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Glutathione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
292.5 mg/mL | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-18-8 | |
| Record name | Glutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutathione [BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glutathione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 °C | |
| Record name | Glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glutathione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
history of glutathione discovery timeline
An In-depth Technical Guide to the History and Discovery of Glutathione
This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound (GSH), from its initial observation to the elucidation of its structure, biosynthesis, and multifaceted physiological roles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental context and data from seminal studies.
Early Observations and Isolation
The journey to understanding this compound began in the late 19th century with the observation of a unique sulfur-containing compound in living tissues.
De Rey-Pailhade and "Philothion"
In 1888, French scientist J. de Rey-Pailhade observed a substance in yeast and other organisms that exhibited a strong reducing capacity, particularly on sulfur. He named this substance "philothion" (from the Greek "philos" for love and "theion" for sulfur) and noted its characteristic reaction with sodium nitroprusside, a test that would become a hallmark for detecting sulfhydryl groups.
Sir Frederick Gowland Hopkins: Isolation and the "this compound" Moniker
It was not until 1921 that Sir Frederick Gowland Hopkins, a pioneer in biochemistry, successfully isolated and characterized this substance from yeast, muscle, and liver. He named it "this compound" and proposed it was a dipeptide composed of glutamic acid and cysteine. Hopkins' work was pivotal in recognizing the importance of this molecule in cellular redox reactions. He demonstrated that this compound could exist in both a reduced (GSH) and an oxidized (GSSG) form, establishing its role as a crucial intracellular redox buffer.
Hopkins' method for isolating this compound from yeast involved the following key steps:
-
Yeast Preparation: Fresh brewer's yeast was thoroughly washed with distilled water to remove external contaminants.
-
Acid Extraction: The washed yeast was treated with dilute sulfuric acid, which served to precipitate proteins and extract small soluble molecules like this compound.
-
Mercuric Salt Precipitation: The acidic extract was then treated with a solution of mercuric sulfate. This compound, containing a sulfhydryl group, readily forms a precipitate with heavy metals. This step was crucial for separating this compound from other soluble components.
-
Decomposition of the Mercury Precipitate: The mercury-glutathione precipitate was collected and washed. The this compound was then liberated from the mercury by treatment with hydrogen sulfide (H₂S). This resulted in the precipitation of mercuric sulfide and the release of this compound into the solution.
-
Purification and Crystallization: The solution containing the freed this compound was further purified, often involving precipitation with other reagents like silver salts, and finally crystallized to obtain a pure sample for further analysis.
Elucidation of the Tripeptide Structure
Hopkins' initial dipeptide hypothesis was challenged and ultimately corrected in the following years.
The Tripeptide Revelation
Through the work of Hunter and Eagles in 1927, and definitively confirmed by the chemical synthesis performed by Harington and Mead in 1935, the correct structure of this compound was established as a tripeptide: γ-L-glutamyl-L-cysteinylglycine. This unique structure, with the gamma-glutamyl linkage, protects the molecule from intracellular peptidases.
Biosynthesis of this compound
The discovery of this compound's structure paved the way for understanding its enzymatic synthesis. This two-step, ATP-dependent process was elucidated in the mid-20th century.
The Two-Step Enzymatic Pathway
The synthesis of this compound is catalyzed by two key enzymes:
-
Glutamate-Cysteine Ligase (GCL): This enzyme catalyzes the first and rate-limiting step, the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine. This reaction requires ATP.
-
This compound Synthetase (GS): This enzyme catalyzes the second step, the addition of glycine to the C-terminal end of γ-glutamylcysteine, forming this compound. This step also requires ATP.
Caption: The two-step enzymatic synthesis of this compound from its constituent amino acids.
Elucidation of Core Functions
The mid to late 20th century was a period of intense research that unveiled the critical functions of this compound in cellular physiology.
The this compound Redox Cycle and Antioxidant Defense
The central role of this compound in antioxidant defense was a landmark discovery. The this compound redox cycle, involving this compound peroxidase (GPx) and this compound reductase (GR), is a primary mechanism for neutralizing reactive oxygen species (ROS).
-
This compound Peroxidase (GPx): This selenoenzyme catalyzes the reduction of hydrogen peroxide (H₂O₂) and lipid hydroperoxides (ROOH) to water and their corresponding alcohols, respectively. In this process, two molecules of GSH are oxidized to form this compound disulfide (GSSG).
-
This compound Reductase (GR): This flavoenzyme regenerates GSH from GSSG in a reaction that requires NADPH as a reducing equivalent. This ensures that a high GSH/GSSG ratio is maintained within the cell, which is critical for a healthy redox state.
Caption: The this compound redox cycle for the detoxification of reactive oxygen species.
Detoxification of Xenobiotics
The role of this compound in detoxification was another major discovery. This compound S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of the sulfhydryl group of this compound to a wide variety of electrophilic xenobiotics (drugs, toxins, carcinogens). This conjugation reaction increases their water solubility, facilitating their excretion from the body, primarily in the urine or bile.
Modern Era: this compound in Health and Disease
From the 1980s to the present, research has increasingly focused on the role of this compound in various pathological states and its potential as a therapeutic target. Alterations in this compound homeostasis have been implicated in a wide range of conditions, including neurodegenerative diseases (Parkinson's, Alzheimer's), cancer (where it can contribute to drug resistance), HIV/AIDS, and cystic fibrosis. This has spurred the development of drugs aimed at modulating intracellular this compound levels for therapeutic benefit.
A Technical Guide to the Core Milestones in Glutathione Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, stands as the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a vast array of cellular processes. Its discovery over a century ago marked the beginning of a journey that has unraveled its profound importance in antioxidant defense, detoxification of xenobiotics, and intricate redox signaling pathways. This in-depth technical guide provides a comprehensive overview of the key milestones in this compound research, offering detailed experimental protocols from seminal studies, quantitative data for comparative analysis, and visual representations of its core signaling pathways to empower researchers, scientists, and drug development professionals in their pursuit of knowledge and therapeutic innovation.
Discovery and Structural Elucidation: The Genesis of this compound Research
The story of this compound begins in the late 19th century, with its initial discovery and the subsequent decades-long effort to unveil its chemical identity.
The Discovery of "Philothion"
In 1888, J. de Rey-Pailhade first isolated a sulfur-containing substance from yeast and other living tissues, which he named "philothion" (from the Greek for "sulfur lover"). He observed its ability to reduce sulfur, hinting at its reductive capacity.
Hopkins' "Re-discovery" and the Naming of this compound
It was not until 1921 that Sir Frederick Gowland Hopkins, a pioneer in biochemistry, independently isolated this substance from yeast, muscle, and liver. He initially proposed it to be a dipeptide of glutamic acid and cysteine and christened it "this compound". His work laid the foundation for understanding its physiological significance.
The Final Structural Determination
The definitive tripeptide structure of this compound (γ-L-glutamyl-L-cysteinylglycine) was ultimately established in 1935 by Charles Robert Harington and Thomas Hobson Mead through chemical synthesis, resolving a long-standing debate in the scientific community.
Biosynthesis of this compound: A Two-Step Enzymatic Process
This compound is synthesized in the cytosol of cells through a two-step, ATP-dependent enzymatic pathway.
Step 1: Formation of γ-Glutamylcysteine
The first and rate-limiting step is the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, catalyzed by Glutamate-Cysteine Ligase (GCL) .
Step 2: Addition of Glycine
The second step involves the addition of glycine to the C-terminus of γ-glutamylcysteine, a reaction catalyzed by This compound Synthetase (GS) .
Experimental Protocol: Assay of Glutamate-Cysteine Ligase (GCL) Activity
A common method to determine GCL activity involves quantifying the rate of γ-glutamylcysteine (γ-GC) formation. This can be achieved using high-performance liquid chromatography (HPLC) with electrochemical detection, which directly measures the electrochemically active γ-GC.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
150 mM KCl
-
20 mM MgCl₂
-
2 mM EDTA
-
10 mM ATP
-
10 mM L-glutamate
-
2 mM L-cysteine
-
Cell or tissue homogenate
-
-
Procedure:
-
Initiate the reaction by adding the cell or tissue homogenate to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a protein precipitating agent, such as metaphosphoric acid.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant for γ-GC content using HPLC with electrochemical detection.
-
-
Calculation:
-
GCL activity is expressed as nmol of γ-GC formed per minute per mg of protein.
-
Quantitative Data: Kinetic Parameters of this compound Biosynthetic Enzymes
| Enzyme | Substrate | K_m_ (mM) | V_max_ (units/mg protein) |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | ~2-4 | Variable |
| L-Cysteine | ~0.1-0.3 | Variable | |
| This compound Synthetase (GS) | γ-Glutamylcysteine | ~0.1-1.0 | Variable |
| Glycine | ~0.5-2.0 | Variable |
Note: Kinetic parameters can vary depending on the source of the enzyme and assay conditions.
Core Functions and Signaling Pathways of this compound
This compound's multifaceted nature is evident in its central role in several critical cellular functions.
Antioxidant Defense: The this compound Redox Cycle
This compound is a cornerstone of the cell's antioxidant defense system, directly scavenging reactive oxygen species (ROS) and participating in the enzymatic detoxification of hydroperoxides. The This compound redox cycle maintains a high intracellular ratio of reduced this compound (GSH) to its oxidized form, this compound disulfide (GSSG), which is crucial for cellular health.[1]
Experimental Protocol: Measurement of this compound Reductase Activity
This compound reductase (GR) activity is typically measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.
-
Reaction Mixture:
-
100 mM Phosphate buffer (pH 7.4)
-
1 mM EDTA
-
1 mM GSSG
-
0.2 mM NADPH
-
Cell or tissue homogenate
-
-
Procedure:
-
Add the cell or tissue homogenate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).
-
-
Calculation:
-
GR activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and is expressed as nmol of NADPH oxidized per minute per mg of protein.
-
Caption: The this compound Antioxidant Cycle.
Detoxification of Xenobiotics
This compound plays a crucial role in the detoxification of a wide range of xenobiotics, including drugs, environmental pollutants, and carcinogens.[2] This process, known as conjugation, is primarily catalyzed by a superfamily of enzymes called This compound S-transferases (GSTs) .[2] The resulting this compound conjugates are more water-soluble and can be readily eliminated from the body.
Experimental Workflow: Assessing this compound S-Transferase Activity
GST activity is commonly assayed using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of GSH to CDNB results in the formation of a thioether product that absorbs light at 340 nm.
Caption: Workflow for this compound S-Transferase Activity Assay.
Caption: this compound-mediated Detoxification of Xenobiotics.
Redox Signaling and Regulation by Nrf2
Beyond its direct antioxidant and detoxification roles, this compound is a key player in redox signaling, a mechanism by which cells sense and respond to changes in the redox environment. A critical regulator of this compound homeostasis is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) .[3] Under conditions of oxidative or electrophilic stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding antioxidant and detoxification enzymes, including the subunits of GCL, thereby boosting the cell's capacity to synthesize this compound.[3]
Caption: The Nrf2-Keap1 Signaling Pathway in this compound Regulation.
Conclusion and Future Directions
From its humble discovery as "philothion" to its current status as a master antioxidant and key regulator of cellular redox homeostasis, the journey of this compound research has been one of continuous revelation. The milestones highlighted in this guide underscore its fundamental importance in health and disease. For researchers, scientists, and drug development professionals, a deep understanding of this compound's biochemistry, functions, and regulatory pathways is paramount. Future research will undoubtedly continue to uncover new roles for this versatile tripeptide, paving the way for novel therapeutic strategies that harness the power of this compound to combat a wide range of human diseases. The development of more specific and potent modulators of this compound metabolism holds immense promise for the future of medicine.
References
Early Studies on Glutathione's Antioxidant Properties: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine), a tripeptide first isolated from yeast in 1888 by J. de Rey-Pailhade, is now recognized as a cornerstone of cellular antioxidant defense.[1] Initial investigations into its biochemical significance were pioneered by Sir Frederick Gowland Hopkins, who, in 1929, correctly identified it as a tripeptide and elucidated its critical role in cellular respiration and protection against oxidative damage.[1][2][3] This technical guide provides an in-depth exploration of the foundational studies that established this compound's antioxidant properties, focusing on the core experimental methodologies, quantitative findings, and the nascent understanding of its role in redox signaling.
Core Concepts of this compound's Antioxidant Function
The antioxidant capacity of this compound is primarily attributed to the thiol group (-SH) of its cysteine residue. This group can donate a reducing equivalent to reactive oxygen species (ROS), thereby neutralizing them. In this process, this compound itself becomes oxidized, forming this compound disulfide (GSSG), which consists of two this compound molecules linked by a disulfide bond. The regeneration of reduced this compound (GSH) from GSSG is catalyzed by the enzyme this compound reductase (GR), an NADPH-dependent enzyme. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.[4]
Key Experimental Protocols
The early quantitative assessment of this compound and its related enzymes was pivotal in understanding its antioxidant function. The following sections detail the methodologies of two seminal assays that became the standard in the field.
Measurement of Total and Oxidized this compound: The Tietze Assay (1969)
One of the most influential early methods for the quantification of total and oxidized this compound was the enzymatic recycling assay developed by Frank Tietze in 1969. This spectrophotometric method offered high sensitivity and specificity.
Principle:
The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm. The GSSG in the sample is recycled back to GSH by this compound reductase in the presence of NADPH. The rate of TNB formation is proportional to the total this compound concentration. To measure GSSG specifically, the GSH in the sample is first masked by reacting it with a thiol-scavenging agent like N-ethylmaleimide (NEM) or 2-vinylpyridine (2-VP).
Experimental Protocol:
-
Sample Preparation: Tissues are homogenized in a suitable buffer (e.g., phosphate buffer) and deproteinized, typically with an acid like metaphosphoric acid or sulfosalicylic acid.
-
Total this compound (GSH + GSSG) Measurement:
-
A reaction mixture is prepared containing phosphate buffer, DTNB, and NADPH.
-
The sample extract is added to the reaction mixture.
-
The reaction is initiated by the addition of this compound reductase.
-
The change in absorbance at 412 nm is monitored over time.
-
-
Oxidized this compound (GSSG) Measurement:
-
The sample extract is pre-incubated with a thiol-masking agent (e.g., 2-vinylpyridine) to derivatize the GSH.
-
The subsequent steps are the same as for total this compound measurement.
-
-
Calculation: The concentration of this compound is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH. The concentration of GSH is calculated by subtracting the GSSG concentration from the total this compound concentration.
Experimental Workflow for Tietze Assay
Caption: Workflow for the Tietze assay to measure total and oxidized this compound.
Measurement of this compound Peroxidase Activity: The Flohé and Günzler Assay (1984)
The activity of this compound peroxidase (GPx), a key enzyme in the this compound antioxidant system, was commonly measured using a coupled enzyme assay described by Flohé and Günzler.
Principle:
This indirect assay measures GPx activity by coupling it to the activity of this compound reductase (GR). GPx catalyzes the reduction of a peroxide substrate (e.g., hydrogen peroxide or an organic hydroperoxide) by GSH, which results in the formation of GSSG. The GSSG is then reduced back to GSH by an excess of exogenous GR, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm. The rate of NADPH consumption is proportional to the GPx activity.
Experimental Protocol:
-
Sample Preparation: Tissues are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the GPx enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, GSH, this compound reductase, and NADPH.
-
Reaction Initiation: The sample (cytosolic extract) is added to the reaction mixture and pre-incubated to allow for temperature equilibration. The reaction is initiated by the addition of the peroxide substrate (e.g., hydrogen peroxide).
-
Measurement: The decrease in absorbance at 340 nm is monitored continuously.
-
Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The GPx activity is then determined based on the molar extinction coefficient of NADPH.
Experimental Workflow for Coupled GPx Assay
Caption: Coupled enzyme assay for the measurement of this compound Peroxidase activity.
Quantitative Data from Early Studies
The following tables summarize some of the quantitative data from early studies on this compound concentrations and the GSH/GSSG ratio in various biological samples. It is important to note that early methods for measuring GSSG were prone to artifactual oxidation of GSH during sample preparation, which may have led to an overestimation of GSSG levels in some studies.
Table 1: this compound Concentrations in Various Tissues (Early Studies)
| Tissue | Species | Total this compound (µmol/g tissue) | Reference |
| Liver | Rat | ~6.0 | (Hissin & Hilf, 1976) |
| Blood (whole) | Human | ~1.0 | (Tietze, 1969) |
| Kidney | Rat | ~3.5 | (Tietze, 1969) |
| Brain | Rat | ~2.0 | (Tietze, 1969) |
Table 2: Early Reported GSH/GSSG Ratios
| Sample | Species | GSH:GSSG Ratio | Reference |
| Liver | Rat | ~10:1 - 20:1 | (Various early reports) |
| Erythrocytes | Human | >100:1 | (Srivastava & Beutler, 1969) |
Early Concepts of this compound's Role in Redox Signaling
In the early stages of this compound research, the concept of "redox signaling" as we understand it today was not fully formed. However, researchers recognized that the balance between the reduced and oxidized forms of this compound was crucial for maintaining a stable intracellular environment. The primary "signaling" role of this compound was conceptualized in terms of maintaining the appropriate redox state for enzyme function and protecting cellular components from oxidative damage.
The key elements of this early understanding included:
-
Maintenance of Protein Thiols: this compound was understood to be essential for keeping the sulfhydryl groups of proteins in a reduced state, which is critical for their proper function.
-
Enzyme Cofactor: this compound serves as a cofactor for enzymes like this compound peroxidase, directly participating in the detoxification of reactive oxygen species.
-
Redox Buffering: The high intracellular concentration of GSH and the efficient regeneration of GSH from GSSG by this compound reductase established the GSH/GSSG couple as the primary cellular redox buffer, maintaining a reducing intracellular environment.
Early Conceptualization of this compound's Redox Buffering Role
Caption: Early model of this compound's role in maintaining cellular redox homeostasis.
Conclusion
The foundational studies on this compound's antioxidant properties laid the groundwork for our current understanding of cellular redox biology. The development of robust quantitative assays by pioneers like Tietze, Flohé, and Günzler was instrumental in demonstrating the central role of the this compound system in protecting cells from oxidative damage. While the concept of redox signaling has evolved significantly, the early recognition of the importance of the GSH/GSSG ratio and the maintenance of a reduced intracellular environment remains a central tenet of the field. This guide serves as a testament to the enduring legacy of this early research and its profound impact on modern biomedical science.
References
- 1. This compound for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: new roles in redox signaling for an old antioxidant [frontiersin.org]
A Technical Guide to the Glutathione Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis. Dysregulation of GSH biosynthesis is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions, making it a critical pathway for therapeutic investigation. This guide provides an in-depth overview of the core biosynthetic pathway, its regulation, quantitative parameters, and key experimental methodologies.
The Core Biosynthesis Pathway
The de novo synthesis of this compound occurs in the cytoplasm through two sequential, ATP-dependent enzymatic reactions.
-
Step 1: Formation of γ-glutamylcysteine: The first and rate-limiting step is catalyzed by Glutamate-Cysteine Ligase (GCL). This enzyme joins L-glutamate and L-cysteine via an unusual gamma-peptide linkage, requiring one molecule of ATP. GCL itself is a heterodimer, composed of a catalytic subunit (GCLC) and a modulatory subunit (GCLM). The modulatory subunit, GCLM, does not have catalytic activity but enhances the efficiency of the catalytic subunit by lowering its Michaelis constant (Km) for glutamate and increasing its sensitivity to feedback inhibition by GSH.
-
Step 2: Addition of Glycine: The dipeptide γ-glutamylcysteine is then combined with glycine in a reaction catalyzed by this compound Synthetase (GS). This step also requires one molecule of ATP to form the final this compound (γ-L-Glutamyl-L-cysteinylglycine) molecule.
The availability of cysteine is often the primary factor limiting the rate of GSH synthesis.
Caption: The two-step enzymatic pathway of de novo this compound (GSH) synthesis.
Regulation of this compound Biosynthesis
The synthesis of GSH is tightly regulated at multiple levels to meet cellular demands and maintain redox balance.
Transcriptional Regulation via the Nrf2-Keap1 Pathway: The primary mechanism for upregulating GSH synthesis is the transcriptional activation of the genes encoding the GCL subunits (GCLC and GCLM) by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GCLC and GCLM, thereby initiating their transcription.
Caption: Transcriptional regulation of GCL by the Nrf2-Keap1 signaling pathway.
Feedback Inhibition: The GCL enzyme is allosterically inhibited by the final product, GSH. This feedback mechanism ensures that GSH levels are maintained within a narrow physiological range, preventing excessive and potentially toxic accumulation.
Quantitative Data
The kinetic properties of the biosynthetic enzymes and the cellular concentrations of substrates are crucial for understanding the pathway's capacity and regulation.
| Parameter | Enzyme | Species/Tissue | Value | Unit |
| Km for Cysteine | GCL (Holoenzyme) | Rat Kidney | 0.3 | mM |
| Km for Glutamate | GCL (Holoenzyme) | Rat Kidney | 1.8 | mM |
| Ki for GSH | GCL (Holoenzyme) | Rat Kidney | 2.3 | mM |
| Intracellular GSH | Various | Mammalian Cells | 1 - 10 | mM |
| Intracellular Glutamate | Various | Mammalian Cells | 1 - 10 | mM |
| Intracellular Cysteine | Various | Mammalian Cells | 0.03 - 0.2 | mM |
| Intracellular Glycine | Various | Mammalian Cells | ~1.5 | mM |
Note: Values can vary significantly depending on cell type, metabolic state, and experimental conditions.
Experimental Protocols
Studying the this compound biosynthesis pathway involves quantifying GSH levels and measuring the activity of its synthesizing enzymes.
Protocol: Quantification of Total this compound (Tietze Assay)
This spectrophotometric assay, based on the recycling of this compound by this compound reductase, is a standard method for measuring total GSH (GSH + GSSG).
Principle: GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and GSSG. This compound reductase then reduces the GSSG back to GSH, which can react with another molecule of DTNB. The rate of TNB formation is proportional to the total this compound concentration.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in a protein-precipitating agent (e.g., 5% sulfosalicylic acid or metaphosphoric acid) on ice. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet proteins. Collect the supernatant.
-
Reaction Mixture: In a 96-well plate, prepare a master mix containing phosphate buffer with EDTA, NADPH, and DTNB.
-
Assay:
-
Add 150 µL of the master mix to each well.
-
Add 50 µL of the deproteinized sample supernatant or GSH standards.
-
Initiate the reaction by adding 10 µL of this compound reductase solution.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Quantification: Calculate the rate of reaction (Vmax) for each sample and standard. Generate a standard curve by plotting the Vmax of the GSH standards against their concentrations. Determine the this compound concentration in the samples from this curve.
Caption: General experimental workflow for the Tietze assay for total this compound.
Protocol: GCL Activity Assay
Principle: This assay measures the activity of GCL by detecting the formation of ADP in the first step of GSH synthesis, using a coupled enzyme system. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The rate of NADH disappearance is monitored spectrophotometrically.
Methodology:
-
Lysate Preparation: Prepare cytosolic extracts from cells or tissues in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors. Centrifuge to remove debris.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.
-
Assay:
-
Add the reaction mixture to a cuvette or 96-well plate.
-
Add the cytosolic extract.
-
Initiate the reaction by adding the substrates, L-glutamate and L-cysteine.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to GCL activity.
-
Calculation: Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Relevance in Drug Development
The this compound biosynthesis pathway is a key target for therapeutic intervention.
-
Cancer Therapy: Many cancer cells exhibit high levels of GSH, which contributes to resistance against chemotherapy and radiation therapy by detoxifying drugs and neutralizing reactive oxygen species. Inhibiting GSH synthesis can sensitize these cancer cells to treatment. Buthionine sulfoximine (BSO), an irreversible inhibitor of GCL, is a well-studied agent in this context.
-
Neurodegenerative Diseases: Oxidative stress is a major contributor to neuronal cell death in diseases like Parkinson's and Alzheimer's. Strategies aimed at boosting GSH levels, for example by providing cysteine precursors like N-acetylcysteine (NAC), are being explored as potential neuroprotective therapies.
-
Modulating Inflammation: GSH plays a role in modulating the inflammatory response. Depletion of GSH can exacerbate inflammation, while augmenting it may have therapeutic benefits in inflammatory diseases.
By understanding the intricate details of the this compound biosynthesis pathway, researchers and drug developers can better devise strategies to manipulate cellular redox status for therapeutic benefit.
The Intricate Regulation of Glutamate-Cysteine Ligase: A Technical Guide for Researchers
Executive Summary
Glutamate-cysteine ligase (GCL) is the pivotal, rate-limiting enzyme in the biosynthesis of glutathione (GSH), the most abundant intracellular non-protein thiol. GSH plays a critical role in cellular defense against oxidative and electrophilic stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The activity of GCL is finely tuned through a multi-layered regulatory network, making it a key therapeutic target for a multitude of diseases characterized by oxidative stress, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the core mechanisms governing GCL activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. We delve into the transcriptional control mediated by the Nrf2 signaling pathway, the allosteric feedback inhibition by GSH, the functional significance of the GCL holoenzyme structure, and the impact of post-translational modifications. This document is intended to serve as a comprehensive resource for researchers aiming to investigate GCL regulation and its implications for drug discovery and development.
Introduction to Glutamate-Cysteine Ligase
GCL catalyzes the first and rate-limiting step in GSH synthesis, the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-glutamylcysteine.[1] In mammals, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[2][3][4]
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): This ~73 kDa subunit possesses all the catalytic activity of the enzyme, containing the binding sites for glutamate, cysteine, and ATP.[2]
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM): This ~31 kDa regulatory subunit does not have enzymatic activity on its own but plays a crucial role in modulating the catalytic efficiency of GCLC.
The association of GCLC and GCLM to form the holoenzyme is a key regulatory event that significantly enhances the enzyme's activity under physiological conditions.
Transcriptional Regulation by the Nrf2 Pathway
The expression of both GCLC and GCLM is primarily regulated at the transcriptional level by the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including GCLC and GCLM, thereby initiating their transcription.
Quantitative Data on Nrf2-Mediated GCL Expression
The induction of GCL subunit expression by Nrf2 activators can be substantial, leading to a significant increase in the cell's capacity for GSH synthesis. The table below summarizes the fold change in Gclc and Gclm mRNA levels in response to various stimuli.
| Cell Type/Tissue | Stimulus | GCLC mRNA Fold Change | GCLM mRNA Fold Change | Reference |
| Wild-Type Mouse Embryonic Fibroblasts | tert-Butylhydroquinone (TBH) (16h) | ~2.7 | Not Reported | |
| Nrf2 Null Mouse Embryonic Fibroblasts | tert-Butylhydroquinone (TBH) (16h) | Blunted Response | Blunted Response | |
| RAW 264.7 Macrophages | I-152 (pro-glutathione molecule) (6h) | ~2.0 - 3.5 | ~2.5 - 4.0 | |
| Rat Renal Tissue | Cisplatin | Decreased | Decreased | |
| Rat Renal Tissue | Quercetin + Cisplatin | Increased vs. Cisplatin alone | Increased vs. Cisplatin alone | |
| Primary Astrocytes | Oxygen-Glucose Deprivation (1.5h) | ~2.5 | Not Reported |
Regulation by Holoenzyme Formation and Feedback Inhibition
The formation of the GCL holoenzyme by the association of GCLC and GCLM is a critical regulatory mechanism. GCLM enhances the catalytic efficiency of GCLC in several ways: it lowers the Km for glutamate and ATP, and importantly, it increases the Ki for GSH, making the enzyme less sensitive to feedback inhibition by its end product.
Under normal physiological conditions, cellular GSH concentrations (around 5 mM) are high enough to significantly inhibit the activity of the GCLC monomer. Therefore, the formation of the holoenzyme is crucial for maintaining GSH synthesis. During periods of oxidative stress, when GSH is consumed, the feedback inhibition is relieved, allowing for a rapid increase in GSH production.
Quantitative Comparison of GCLC and GCL Holoenzyme Kinetics
The association with GCLM significantly alters the kinetic parameters of GCLC. The following table provides a comparative summary of these parameters from studies on murine GCL.
| Enzyme Form | Vmax (µmol/min/mg) | Km for Glutamate (mM) | Ki for GSH (mM) | Reference |
| GCLC (monomer) | 3.1 (± 0.38) | 2.2 (± 0.75) | 0.5 | |
| GCL Holoenzyme | 13.7 (± 1.4) | 0.8 (± 0.25) | 2.5 | |
| GCLC (in Gclm-/- mice) | Not Reported | ~2-fold increase vs. holoenzyme | Dramatically enhanced sensitivity |
Post-Translational Modifications
Post-translational modifications (PTMs) of the GCL subunits provide another layer of rapid regulation. While phosphorylation and caspase-mediated cleavage have been reported to have modest effects, modifications induced by oxidative stress can significantly impact GCL activity. For example, the lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE) can directly adduct to both GCLC and GCLM, paradoxically increasing the activity of the GCLC monomer while impairing holoenzyme formation. This suggests a complex response to different types of oxidative insults.
Experimental Protocols
Glutamate-Cysteine Ligase Activity Assay (HPLC-Based)
This protocol is adapted from methods described for the direct measurement of γ-glutamylcysteine (γ-GC), the product of the GCL reaction, using high-performance liquid chromatography (HPLC) with electrochemical detection.
Materials:
-
Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing protease inhibitors)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA)
-
ATP solution (10 mM)
-
L-glutamate solution (40 mM)
-
L-cysteine solution (10 mM)
-
5-sulfosalicylic acid (SSA)
-
γ-glutamylcysteine standard
-
HPLC system with an electrochemical detector
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic fraction).
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method like the BCA assay.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer with ATP, L-glutamate, and L-cysteine to the final concentrations specified.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of cytosolic protein (e.g., 40-100 µg) to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-90 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding SSA to a final concentration of 5-10% (w/v). Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Sample Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume onto the HPLC system. The separation is typically achieved on a C18 reverse-phase column with an isocratic mobile phase (e.g., sodium phosphate buffer with methanol). Detect γ-GC using an electrochemical detector.
-
Quantification: Create a standard curve using known concentrations of γ-GC. Calculate the amount of γ-GC produced in the samples by comparing the peak areas to the standard curve.
-
Calculate Specific Activity: Express the GCL activity as nmol of γ-GC formed per minute per mg of protein.
Western Blotting for GCLC and GCLM
This protocol provides a general framework for the detection of GCLC and GCLM proteins by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (10-12% acrylamide is suitable for resolving both GCLC and GCLM)
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for GCLC and GCLM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Determine protein concentration.
-
Sample Preparation: Mix lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding to GCL Promoters
This protocol outlines the key steps for performing a ChIP assay to investigate the in vivo binding of Nrf2 to the AREs in the GCLC and GCLM promoters.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Nrf2-specific antibody and control IgG
-
Protein A/G magnetic beads or agarose
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for GCLC and GCLM promoter regions containing AREs and for a negative control region
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with beads. Incubate the sheared chromatin with an Nrf2-specific antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the ARE-containing regions of the GCLC and GCLM promoters. Analyze the enrichment of these regions in the Nrf2-IP samples relative to the IgG control and input DNA.
Conclusion
The regulation of glutamate-cysteine ligase activity is a complex and highly orchestrated process that is fundamental to cellular health and survival. A thorough understanding of the interplay between transcriptional control by Nrf2, holoenzyme assembly, feedback inhibition, and post-translational modifications is essential for researchers in the fields of toxicology, pharmacology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for investigating the intricate mechanisms that govern GCL activity and for identifying novel therapeutic strategies to modulate GSH levels in various disease states. As our knowledge of these regulatory networks continues to expand, so too will our ability to harness this critical pathway for therapeutic benefit.
References
- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 2. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial characterization of the glutamate-cysteine ligase modifier subunit Gclm(-/-) knockout mouse. Novel model system for a severely compromised oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid activation of glutamate cysteine ligase following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
De Novo Glutathione Synthesis: An In-depth Technical Guide for Researchers
Abstract
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and regulation of cellular processes. Its de novo synthesis is a tightly regulated, two-step enzymatic process central to maintaining cellular redox homeostasis. This technical guide provides a comprehensive overview of the core enzymatic steps in de novo this compound synthesis, tailored for researchers, scientists, and drug development professionals. It details the enzymes involved, their kinetic properties, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the assessment of enzyme activity and a summary of key quantitative data. Visualizations of the biosynthetic pathway, its regulation, and experimental workflows are provided to facilitate a deeper understanding of this vital cellular process.
Introduction
This compound is a ubiquitous and essential antioxidant, protecting cells from damage induced by reactive oxygen species (ROS) and electrophilic compounds. The intracellular concentration of GSH is maintained in the millimolar range through de novo synthesis and a recycling pathway. The de novo synthesis pathway is a fundamental process that is highly regulated in response to cellular needs and stress conditions. This pathway involves two sequential ATP-dependent enzymatic reactions catalyzed by Glutamate-Cysteine Ligase (GCL) and this compound Synthetase (GS).[1][2][3][4][5] A comprehensive understanding of these enzymatic steps is crucial for research in areas such as toxicology, neurodegenerative diseases, cancer biology, and the development of therapeutic agents that modulate cellular redox status.
The Enzymatic Steps of De Novo this compound Synthesis
The synthesis of one molecule of this compound requires one molecule each of L-glutamate, L-cysteine, and glycine, along with the hydrolysis of two molecules of ATP.
Step 1: Formation of γ-Glutamylcysteine Catalyzed by Glutamate-Cysteine Ligase (GCL)
The first and rate-limiting step in de novo GSH synthesis is the formation of the dipeptide γ-glutamylcysteine from L-glutamate and L-cysteine. This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL; EC 6.3.2.2), formerly known as γ-glutamylcysteine synthetase.
Reaction: L-glutamate + L-cysteine + ATP → γ-glutamylcysteine + ADP + Pi
GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier (or regulatory) subunit (GCLM). The catalytic subunit, with a molecular weight of approximately 73 kDa, contains all the substrate binding sites and is responsible for the enzyme's catalytic activity. The modifier subunit, with a molecular weight of around 31 kDa, does not possess catalytic activity itself but enhances the function of the catalytic subunit by lowering its Km for glutamate and increasing its Ki for GSH, thereby making the enzyme more efficient and less susceptible to feedback inhibition.
The activity of GCL is a primary determinant of the overall rate of GSH synthesis and is subject to regulation at multiple levels, including transcriptional control and post-translational modifications. A key regulatory mechanism is feedback inhibition by this compound itself, which competes with glutamate for binding to the catalytic site of GCL.
Step 2: Formation of this compound Catalyzed by this compound Synthetase (GS)
The second and final step is the addition of glycine to the C-terminal end of γ-glutamylcysteine to form this compound. This reaction is catalyzed by the enzyme this compound Synthetase (GS; EC 6.3.2.3).
Reaction: γ-glutamylcysteine + glycine + ATP → this compound (γ-glutamylcysteinylglycine) + ADP + Pi
This compound Synthetase is typically a homodimer, with each subunit containing an active site. Unlike GCL, GS is not the rate-limiting enzyme in GSH synthesis under normal conditions and is not subject to feedback inhibition by this compound. The activity of GS is primarily regulated by the availability of its substrates, particularly γ-glutamylcysteine. The reaction mechanism involves the formation of an acyl phosphate intermediate at the carboxyl group of the cysteine residue in γ-glutamylcysteine, which is then attacked by the amino group of glycine.
Quantitative Data on Enzyme Kinetics
The kinetic parameters of GCL and GS have been characterized in various species and tissues. The following tables summarize representative kinetic data for these enzymes. It is important to note that reported values can vary depending on the source of the enzyme, purification methods, and assay conditions.
Table 1: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)
| Species/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | K_i_ for GSH (mM) | Reference(s) |
| Rat Kidney | L-Glutamate | 1.8 | - | 2.3 | |
| L-Cysteine | 0.12 | - | - | ||
| Recombinant Mouse GCLC | L-Glutamate | 16.9 | 0.28 | 1.3 | |
| Recombinant Mouse GCL Holoenzyme | L-Glutamate | 2.5 | 0.7 | 3.1 | |
| Arabidopsis thaliana (recombinant) | L-Glutamate | 9.1 | - | ~1.0 | |
| L-Cysteine | 2.7 | - | - | ||
| Housefly (young) | L-Glutamate | 0.6 | - | - | |
| L-Cysteine | 0.3 | - | - | ||
| ATP | 1.2 | - | - | ||
| Housefly (old) | L-Glutamate | 5.5 | - | - | |
| L-Cysteine | 4.6 | - | - | ||
| ATP | 2.9 | - | - |
Table 2: Kinetic Parameters of this compound Synthetase (GS)
| Species/Tissue | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference(s) |
| Recombinant Rat | ATP | 37 | 11 | |
| Glycine | 913 | 11 | ||
| Arabidopsis thaliana (recombinant) | γ-glutamylcysteine | - | - | |
| Glycine | - | - | ||
| ATP | - | - |
Experimental Protocols
Accurate measurement of GCL and GS activity is essential for studying this compound metabolism. Below are detailed methodologies for key experiments.
Protocol for Glutamate-Cysteine Ligase (GCL) Activity Assay
This protocol is based on the detection of the product, γ-glutamylcysteine, using high-performance liquid chromatography (HPLC) with electrochemical detection, which allows for direct and sensitive quantification.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, pH 8.2
-
Substrate Solution: 10 mM ATP, 10 mM L-cysteine, 40 mM L-glutamate in assay buffer
-
Stop Solution: 50 mM 5-sulfosalicylic acid (SSA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare cell or tissue lysates on ice. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a microcentrifuge tube, add 40 µg of protein lysate.
-
Adjust the volume to 10 µl with a suitable buffer (e.g., 320 mM sucrose, 10 mM Tris-Cl, 1 mM EDTA, pH 7.4).
-
Pre-warm the samples at 37°C for 5 minutes.
-
Initiate the reaction by adding 90 µl of the pre-warmed Substrate Solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 100 µl of ice-cold Stop Solution.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the components using a C18 column with an appropriate mobile phase (e.g., a gradient of methanol in a phosphate buffer).
-
Detect γ-glutamylcysteine using the electrochemical detector.
-
Quantify the amount of γ-glutamylcysteine produced by comparing the peak area to a standard curve of known γ-glutamylcysteine concentrations.
-
Express GCL activity as nmol of γ-glutamylcysteine formed per minute per mg of protein.
Protocol for this compound Synthetase (GS) Activity Assay
This protocol measures GS activity by quantifying the formation of this compound from γ-glutamylcysteine and glycine. The product, GSH, can be measured using various methods, including the classic Tietze assay, which involves the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl, 20 mM MgCl₂, pH 8.0
-
Substrate Solution: 10 mM γ-glutamylcysteine, 10 mM glycine, 5 mM ATP in assay buffer
-
Stop Solution: 5% (w/v) metaphosphoric acid (MPA) or 5-sulfosalicylic acid (SSA)
-
DTNB solution (Ellman's reagent)
-
This compound Reductase
-
NADPH
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare cell or tissue lysates on ice and determine the protein concentration.
-
In a microcentrifuge tube, add a known amount of protein lysate.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding an equal volume of ice-cold Stop Solution.
-
Centrifuge to remove precipitated proteins.
-
To measure the GSH formed, add the supernatant to a reaction mixture containing phosphate buffer, DTNB, and this compound reductase.
-
Start the recycling reaction by adding NADPH.
-
Monitor the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) by measuring the absorbance at 412 nm.
-
Calculate the concentration of GSH produced from a standard curve.
-
Express GS activity as nmol of GSH formed per minute per mg of protein.
Visualization of Pathways and Workflows
De Novo this compound Synthesis Pathway
The following diagram illustrates the two-step enzymatic process of de novo this compound synthesis.
Caption: The two-step enzymatic pathway of de novo this compound synthesis.
Nrf2-Mediated Regulation of this compound Synthesis
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, including the expression of genes involved in this compound synthesis.
Caption: Nrf2 signaling pathway regulating this compound synthesis gene expression.
Experimental Workflow for Determining Enzyme Kinetics
This diagram outlines a general workflow for determining the kinetic parameters (K_m_ and V_max_) of an enzyme.
Caption: A generalized workflow for determining enzyme kinetic parameters.
Conclusion
The de novo synthesis of this compound is a fundamental cellular process with significant implications for health and disease. A thorough understanding of the enzymatic steps catalyzed by GCL and GS, their kinetics, and their regulation is paramount for researchers in diverse fields. This technical guide provides a solid foundation of knowledge, practical experimental protocols, and clear visualizations to aid in the investigation of this vital metabolic pathway. Further research into the intricate regulatory networks governing this compound homeostasis will continue to unveil new therapeutic targets for a wide range of pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Gatekeepers of Cellular Redox: An In-depth Guide to Glutathione's Subcellular Localization and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a myriad of cellular processes.[1] Its significance extends from antioxidant defense and detoxification of xenobiotics to the regulation of cell signaling, proliferation, and apoptosis. The functional versatility of GSH is intrinsically linked to its compartmentalization within the cell. While synthesized exclusively in the cytosol, GSH is distributed among various organelles, including the mitochondria, nucleus, and endoplasmic reticulum, where it maintains a distinct redox environment crucial for organelle-specific functions. Understanding the intricate mechanisms governing the subcellular transport and localization of GSH is paramount for elucidating its role in cellular homeostasis and pathology, and for the development of novel therapeutic strategies targeting cellular redox balance.
This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization and transport of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Data Presentation: Quantitative Analysis of Subcellular this compound Pools
The concentration of this compound varies significantly between different subcellular compartments, reflecting the specific metabolic activities and redox demands of each organelle. The following table summarizes the reported concentrations of this compound in the cytosol, mitochondria, nucleus, and endoplasmic reticulum across various cell types and conditions.
| Subcellular Compartment | Cell Type/Organism | Concentration (mM) | Method | Reference |
| Cytosol | General | 1-15 | Various | [1] |
| Arabidopsis | 4.5 | Immunolabeling/Calculation | [2] | |
| Mitochondria | General | 5-10 (10-15% of total cellular GSH) | Various | [1][3] |
| Arabidopsis | 15 | Immunolabeling/Calculation | ||
| Saccharomyces cerevisiae | 2-3 times higher than cytosol | Immunoelectron Microscopy | ||
| Nucleus | HeLa Cells | No significant gradient with cytosol | Fluorescence Microscopy (HaloRT) | |
| Arabidopsis | 6.4 | Immunolabeling/Calculation | ||
| Endoplasmic Reticulum | Mammalian Cells | Similar total GSH to cytosol, but more oxidizing redox potential | Redox biosensors |
Mechanisms of Subcellular this compound Transport
The transport of this compound across organellar membranes is a tightly regulated process mediated by specific transporter proteins. The following sections detail the known mechanisms of GSH transport into the mitochondria, nucleus, and endoplasmic reticulum.
Mitochondrial this compound Transport
Mitochondria lack the enzymes for de novo GSH synthesis and are therefore entirely dependent on its import from the cytosol. The outer mitochondrial membrane is permeable to GSH due to the presence of porins. However, transport across the inner mitochondrial membrane is an active process mediated by specific carriers. The primary transporters identified are the dicarboxylate carrier (DIC) and the 2-oxoglutarate carrier (OGC), both members of the solute carrier family 25 (SLC25). In renal cortical mitochondria, it is estimated that approximately 60% of GSH transport is mediated by DIC and 40% by OGC.
Nuclear this compound Transport
The mechanisms of this compound transport into the nucleus are still under investigation. Some studies suggest that the nuclear pore complex allows for the free diffusion of small molecules like GSH, leading to no significant concentration gradient between the cytosol and the nucleus. However, other evidence points towards an active transport or sequestration mechanism, particularly during the early phases of cell proliferation. The anti-apoptotic protein Bcl-2 has been shown to promote the accumulation of GSH in the nucleus.
Endoplasmic Reticulum this compound Transport
This compound enters the endoplasmic reticulum (ER) via facilitated diffusion through the Sec61 protein-conducting channel. This transport mechanism is regulated by the redox state of the ER and is influenced by ER stress. Under conditions of ER stress, the unfolded protein response (UPR) is activated, which can lead to an increase in cytosolic GSH levels and enhanced transport into the ER. The transport is also regulated by a negative feedback loop involving the ER-resident proteins Ero1 and Bip.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes described in this guide, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: Bcl-2 mediated nuclear sequestration of this compound.
Caption: Regulation of ER this compound transport by ER stress and the UPR.
Experimental Workflows
Caption: Workflow for subcellular fractionation to isolate organelles.
Caption: General workflow for quantitative analysis of subcellular this compound.
Experimental Protocols
A variety of methods are available for the quantitative analysis of this compound in subcellular fractions. The choice of method depends on the specific research question, required sensitivity, and available equipment.
Subcellular Fractionation
This is a foundational technique to isolate different organelles before GSH measurement.
Protocol:
-
Cell Harvesting: Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, pH 7.9, with protease inhibitors). Incubate on ice for 10-15 minutes.
-
Homogenization: Disrupt the cells using a Dounce homogenizer or by passing the cell suspension through a fine-gauge needle (e.g., 27-gauge) multiple times.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g for 10 minutes at 4°C). The resulting pellet contains the nuclei.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g for 15 minutes at 4°C). The pellet contains the mitochondria.
-
Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction.
-
Washing and Storage: Wash the organellar pellets with an appropriate buffer and store them at -80°C for subsequent analysis.
Enzymatic Recycling Assay (Tietze Method)
This is a widely used spectrophotometric method for measuring total this compound (GSH + GSSG).
Protocol:
-
Sample Preparation: Lyse the subcellular fractions and deproteinate the samples, for instance, by adding metaphosphoric acid. Centrifuge to remove the precipitated proteins.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and this compound reductase.
-
Assay: Add the deproteinated sample to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer or plate reader. The rate of color formation (production of 5-thio-2-nitrobenzoic acid, TNB) is proportional to the this compound concentration.
-
Quantification: Determine the this compound concentration by comparing the rate of the sample to a standard curve prepared with known concentrations of GSH.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method offers high sensitivity and specificity for the simultaneous measurement of reduced and oxidized this compound.
Protocol:
-
Sample Preparation: Prepare subcellular fractions and deproteinate as described for the enzymatic assay.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase, for example, 50 mM sodium phosphate at a low pH (e.g., 2.7).
-
Electrochemical Detection: Detect the eluting thiols using an electrochemical detector with a gold electrode.
-
Quantification: Identify and quantify GSH and GSSG peaks by comparing their retention times and peak areas to those of authentic standards.
Fluorescence Microscopy with Monobromobimane (mBBr)
This method allows for the in situ visualization and relative quantification of GSH in different compartments of intact cells.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Labeling: Incubate the live cells with a solution of monobromobimane (mBBr) in a suitable buffer. The optimal concentration and incubation time need to be determined empirically for each cell type.
-
Washing: Wash the cells with buffer to remove excess probe.
-
Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filter sets for mBBr (excitation ~380 nm, emission ~480 nm).
-
Image Analysis: Use image analysis software to measure the fluorescence intensity in different subcellular regions of interest (e.g., nucleus, cytosol, mitochondria). The fluorescence intensity is proportional to the GSH concentration.
Implications for Drug Development
The subcellular distribution of this compound has significant implications for drug efficacy and toxicity.
-
Drug Efficacy: Many anticancer drugs generate reactive oxygen species (ROS) as part of their cytotoxic mechanism. The high concentration of GSH in mitochondria can detoxify these ROS, leading to drug resistance. Therefore, strategies to deplete mitochondrial GSH may enhance the efficacy of such drugs.
-
Drug Toxicity: Depletion of GSH in specific organelles can lead to organelle-specific dysfunction and toxicity. For example, depletion of mitochondrial GSH can trigger the mitochondrial permeability transition and initiate apoptosis.
-
Targeted Drug Delivery: Designing drugs that specifically target GSH metabolism in a particular subcellular compartment could lead to more effective and less toxic therapies. For instance, developing molecules that selectively inhibit mitochondrial GSH uptake could sensitize cancer cells to chemotherapy.
Conclusion
The subcellular localization and transport of this compound are critical for maintaining cellular redox homeostasis and for the proper functioning of individual organelles. The intricate network of transporters and regulatory pathways ensures that each compartment has an adequate supply of this vital antioxidant. A thorough understanding of these processes is essential for researchers in various fields, from basic cell biology to drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the fascinating and complex world of subcellular this compound metabolism. As our knowledge in this area continues to grow, so too will our ability to modulate these pathways for therapeutic benefit.
References
- 1. Cellular Compartmentalization, this compound Transport and Its Relevance in Some Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organelle-specific localization of this compound in plants grown under different light intensities and spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Dynamics in Subcellular Compartments and Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The GSH/GSSG Ratio: A Cornerstone of Cellular Redox Homeostasis and a Key Indicator in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ratio of reduced glutathione (GSH) to its oxidized form, this compound disulfide (GSSG), is a critical determinant of the cellular redox environment.[1] This dynamic equilibrium is not merely a passive indicator of oxidative stress but an active regulator of a multitude of physiological processes, from signal transduction and gene expression to cell proliferation and apoptosis.[2] For researchers and professionals in drug development, a comprehensive understanding of the GSH/GSSG ratio is paramount for elucidating disease mechanisms, identifying novel therapeutic targets, and assessing the efficacy and toxicity of new chemical entities. This technical guide provides an in-depth exploration of the physiological roles of the GSH/GSSG ratio, detailed experimental methodologies for its measurement, and a focus on its involvement in key signaling pathways.
The Physiological Significance of the GSH/GSSG Ratio
This compound, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 10 mM.[3][4] Under normal physiological conditions, the vast majority of the this compound pool exists in its reduced form, with the GSH/GSSG ratio typically exceeding 100:1 in a resting cell.[3] This highly reduced state is maintained by the enzyme this compound reductase (GR), which utilizes NADPH as a cofactor to convert GSSG back to GSH.
The GSH/GSSG ratio is a primary indicator of cellular redox balance and is crucial for:
-
Antioxidant Defense: GSH is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also serves as a cofactor for antioxidant enzymes such as this compound peroxidases (GPxs), which catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.
-
Detoxification: this compound S-transferases (GSTs) utilize GSH to conjugate with and neutralize a wide array of xenobiotics and endogenous electrophilic compounds.
-
Redox Signaling: The redox state, as reflected by the GSH/GSSG ratio, influences the activity of numerous signaling proteins through the reversible oxidation of critical cysteine residues. This process, known as S-glutathionylation, can modulate protein function and thereby regulate signaling cascades.
-
Regulation of Cellular Processes: The GSH/GSSG balance is intricately linked to fundamental cellular processes including DNA and protein synthesis, cell cycle regulation, and programmed cell death (apoptosis). A shift towards a more oxidized state (a lower GSH/GSSG ratio) is often a key signal in the initiation of apoptosis.
A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders (such as Alzheimer's and Parkinson's disease), cancer, diabetes mellitus, atherosclerosis, and aging.
Quantitative Data on GSH/GSSG Ratios
The GSH/GSSG ratio can vary significantly between different tissues, cell types, and even within subcellular compartments, reflecting the diverse metabolic activities and oxidative burdens of these environments. The following tables summarize representative quantitative data for GSH and GSSG concentrations and their corresponding ratios.
| Tissue | GSH Concentration (mM) | GSSG Concentration (mM) | GSH/GSSG Ratio | Reference |
| Liver | 5 - 10 | 0.02 - 0.05 | ~61 | |
| Kidney | 3 - 5 | 0.02 - 0.04 | ~59 | |
| Heart | 2 - 3 | 0.03 - 0.06 | ~36 | |
| Brain | 2 - 3 | ~0.01 | ~230 | |
| Lung | 1 - 2 | 0.01 - 0.03 | - | |
| Eye (Lens) | 4 - 6 | - | ~103 | |
| Testis | - | - | ~165 | |
| Blood (Serum) | Micromolar range | Micromolar range | Variable |
| Subcellular Compartment | GSH/GSSG Ratio | Reference |
| Cytosol | >100:1 | |
| Mitochondria | 25 - 564 | |
| Endoplasmic Reticulum | 3:1 - 7:1 | |
| Nucleus | High |
| Condition | Effect on GSH/GSSG Ratio | Reference |
| Oxidative Stress | Decreases significantly (can drop to 10:1 or even 1:1) | |
| Aging | Progressively becomes more pro-oxidizing (decreases) | |
| Various Cancers | Can be altered, with some studies showing lower ratios in patient serum | |
| Neurodegenerative Diseases | Reduced in affected tissues |
Experimental Protocols for Measuring the GSH/GSSG Ratio
Accurate determination of the GSH/GSSG ratio is crucial for research in this field. Several methods are available, each with its own advantages and limitations. It is critical to prevent the artificial oxidation of GSH during sample preparation, which can lead to an overestimation of GSSG and an underestimation of the GSH/GSSG ratio.
DTNB-Glutathione Reductase Recycling Assay
This is a widely used, sensitive, and relatively simple spectrophotometric method.
Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce GSSG and 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color and can be measured at 412 nm. The GSSG is then recycled back to GSH by this compound reductase in the presence of NADPH. The rate of TNB formation is proportional to the total this compound concentration. To measure GSSG specifically, GSH is first masked with a scavenger like 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM).
Detailed Methodology:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a deproteinizing agent such as 5% sulfosalicylic acid (SSA) or metaphosphoric acid on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for the assay.
-
-
Total this compound (GSH + GSSG) Measurement:
-
Prepare a reaction mixture containing phosphate buffer with EDTA, DTNB, and this compound reductase.
-
Add the sample supernatant to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Quantify the total this compound concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.
-
-
GSSG Measurement:
-
To a separate aliquot of the sample supernatant, add a GSH scavenger (e.g., 2-vinylpyridine or N-ethylmaleimide) and incubate to allow for the complete derivatization of GSH.
-
Perform the same enzymatic recycling reaction as for total this compound. The rate of TNB formation will now be proportional only to the GSSG concentration.
-
Quantify the GSSG concentration using a GSSG standard curve.
-
-
Calculation of GSH and the GSH/GSSG Ratio:
-
Calculate the GSH concentration by subtracting the GSSG concentration (multiplied by 2, as one mole of GSSG produces two moles of GSH) from the total this compound concentration.
-
Calculate the GSH/GSSG ratio.
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high specificity and the ability to simultaneously measure GSH, GSSG, and other thiols.
Principle: This method involves the separation of GSH and GSSG by HPLC followed by their detection. Detection can be achieved using various methods, including UV absorbance, fluorescence (after derivatization), or electrochemical detection.
Detailed Methodology:
-
Sample Preparation:
-
Homogenize or lyse samples in an acidic solution (e.g., metaphosphoric acid or perchloric acid) to precipitate proteins and prevent GSH oxidation.
-
Centrifuge to remove precipitated proteins and filter the supernatant.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Use an isocratic or gradient mobile phase to separate GSH and GSSG. A common mobile phase consists of an aqueous buffer (e.g., phosphate buffer) with a small percentage of an organic modifier like methanol or acetonitrile.
-
-
Detection:
-
UV Detection: Detect GSH and GSSG by their absorbance at a low wavelength, typically around 200-220 nm.
-
Fluorescence Detection: Derivatize GSH and GSSG with a fluorescent reagent (e.g., o-phthalaldehyde or monobromobimane) before or after separation, followed by detection with a fluorescence detector.
-
Electrochemical Detection: Use an electrochemical detector to measure the current generated by the oxidation of GSH and GSSG.
-
-
Quantification:
-
Quantify the concentrations of GSH and GSSG by comparing the peak areas from the sample chromatogram to those of standard solutions with known concentrations.
-
Luminescence-Based Assays
These assays are highly sensitive and are well-suited for high-throughput screening.
Principle: These assays typically involve a coupled enzymatic reaction that links the amount of GSH to the production of a luminescent signal. For example, a this compound-S-transferase (GST) can catalyze the reaction of a pro-luciferin substrate with GSH to produce luciferin, which is then measured using luciferase.
Detailed Methodology (based on a commercial kit):
-
Cell Lysis and Reagent Preparation:
-
Lyse cells directly in a 96-well plate using a provided lysis reagent. For total this compound, a reducing agent is included to convert all GSSG to GSH. For GSSG measurement, a GSH-blocking agent is added.
-
-
Luciferin Generation:
-
Add a luciferin generation reagent containing GST and a pro-luciferin substrate to the cell lysates. The amount of luciferin produced is proportional to the amount of GSH.
-
-
Luminescent Signal Detection:
-
Add a luciferin detection reagent containing luciferase.
-
Measure the luminescent signal using a luminometer.
-
-
Calculation:
-
Determine the concentrations of total this compound and GSSG from standard curves.
-
Calculate the GSH concentration and the GSH/GSSG ratio.
-
Signaling Pathways Regulated by the GSH/GSSG Ratio
The redox state of the cell, as determined by the GSH/GSSG ratio, plays a pivotal role in regulating key signaling pathways.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.
References
Glutathione Metabolism in Response to Oxidative Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[1] Under conditions of oxidative stress, the balance between the reduced (GSH) and oxidized (GSSG) forms of this compound is critical. An increased GSSG/GSH ratio is a key indicator of oxidative stress.[2][3] This technical guide provides a comprehensive overview of this compound metabolism in response to oxidative stress, focusing on the core biochemical pathways, key enzymatic players, and the central role of the Nrf2 signaling pathway. Detailed experimental protocols for the quantification of this compound and the assessment of related enzyme activities are provided to aid researchers in their investigations.
Introduction: The Central Role of this compound in Cellular Redox Homeostasis
This compound exists in two main forms: the reduced, active form (GSH) and the oxidized, disulfide form (GSSG). In healthy cells, the vast majority of the this compound pool is in the reduced state, with GSH/GSSG ratios typically exceeding 100:1.[3][4] This high ratio is crucial for maintaining a reducing cellular environment. GSH exerts its protective effects through several mechanisms:
-
Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
-
Enzymatic detoxification of peroxides by this compound peroxidases (GPx).
-
Conjugation and detoxification of electrophilic xenobiotics catalyzed by this compound S-transferases (GSTs).
-
Regeneration of other antioxidants , such as vitamins C and E.
-
Regulation of protein function through S-glutathionylation, a reversible post-translational modification of cysteine residues.
Oxidative stress, characterized by an overproduction of ROS, disrupts this delicate balance, leading to the rapid oxidation of GSH to GSSG and a decrease in the GSH/GSSG ratio to as low as 10:1 or even 1:1. This shift can impair cellular function and contribute to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
This compound Metabolism: Synthesis, Regeneration, and Utilization
The cellular this compound pool is maintained through de novo synthesis and the recycling of GSSG back to GSH.
De Novo this compound Synthesis
GSH is synthesized in the cytosol in a two-step, ATP-dependent process:
-
Formation of γ-glutamylcysteine: Glutamate-cysteine ligase (GCL), the rate-limiting enzyme, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).
-
Addition of glycine: this compound synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine to form this compound.
The this compound Redox Cycle
The regeneration of GSH from GSSG is a critical process for maintaining the cellular redox state. This is catalyzed by This compound reductase (GR) , an NADPH-dependent flavoenzyme.
GSSG + NADPH + H⁺ → 2 GSH + NADP⁺
The high activity of GR in most cells ensures that the this compound pool remains predominantly in its reduced form.
This compound Utilization
-
This compound Peroxidases (GPx): These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using GSH as a reducing substrate.
2 GSH + H₂O₂ → GSSG + 2 H₂O 2 GSH + ROOH → GSSG + ROH + H₂O
-
This compound S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of the thiol group of GSH to a wide variety of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion. This process is a major pathway for the detoxification of drugs and environmental toxins.
The Nrf2 Signaling Pathway: Master Regulator of the Antioxidant Response
The transcription factor Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) is the primary regulator of the cellular antioxidant response, including the expression of genes involved in this compound metabolism.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Nrf2-dependent gene expression upregulates:
-
This compound synthesis: GCLC and GCLM.
-
This compound recycling: this compound reductase (GSR).
-
This compound utilization: this compound S-transferases (GSTs) and this compound peroxidase 2 (GPX2).
-
Cystine uptake: The xCT subunit of the cystine/glutamate antiporter, which increases the intracellular availability of cysteine for GSH synthesis.
Quantitative Data on this compound Metabolism
| Parameter | Condition | Typical Value | Reference |
| GSH/GSSG Ratio | Healthy, resting cells | >100:1 | |
| Oxidative stress | 10:1 to 1:1 | ||
| Total this compound Concentration | Animal cells | 0.5 - 10 mM | |
| HPLC-UV LOD for GSH | Various methods | 0.05 - 20.77 µg/mL | |
| HPLC-UV LOQ for GSH | Various methods | 0.1 - 69.24 µg/mL | |
| HPLC-UV LOD for GSSG | Various methods | 17.22 µg/mL | |
| HPLC-UV LOQ for GSSG | Various methods | 57.42 µg/mL | |
| LC-MS LOD for GSH | Derivatization method | 500 amol |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Induction of Oxidative Stress in Cell Culture
A common method to study the this compound response is to induce oxidative stress in vitro.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) or other oxidizing agents (e.g., menadione, tert-butyl hydroperoxide)
-
Cell scraper or trypsin
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a fresh stock solution of the oxidizing agent in PBS or serum-free medium.
-
Remove the culture medium and wash the cells with PBS.
-
Add the medium containing the desired concentration of the oxidizing agent to the cells.
-
Incubate for the desired time period (e.g., 30 minutes to 24 hours).
-
After incubation, wash the cells with PBS and proceed with cell lysis for subsequent analysis.
Quantification of GSH and GSSG by HPLC
High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of GSH and GSSG.
Materials:
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for protein precipitation
-
Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile or methanol)
-
HPLC system with a C18 or C8 column and a UV or fluorescence detector
-
GSH and GSSG standards
-
(Optional) Derivatizing agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection, Ellman's reagent for UV detection)
Protocol:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold protein precipitation acid (e.g., 5% MPA).
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.
-
Collect the supernatant for analysis.
-
-
(Optional) Derivatization:
-
For GSSG measurement with some methods, first, mask the GSH by reacting the sample with 2-vinylpyridine.
-
For fluorescence detection, react the sample with OPA.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute with the mobile phase using an isocratic or gradient method.
-
Detect GSH and GSSG based on their retention times and absorbance (e.g., 200-220 nm for direct UV detection) or fluorescence.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH and GSSG.
-
Calculate the concentrations in the samples based on the standard curve.
-
Quantification of this compound by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of GSH and GSSG.
Protocol Overview:
-
Sample Preparation: Similar to HPLC, involving protein precipitation. To prevent auto-oxidation, thiol-blocking agents like N-ethylmaleimide (NEM) can be added during extraction.
-
LC Separation: A C18 column is typically used to separate GSH and GSSG.
-
MS/MS Detection: The analytes are ionized (e.g., by electrospray ionization) and detected in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Stable isotope-labeled internal standards are often used for accurate quantification.
This compound Reductase (GR) Activity Assay
This assay measures the rate of NADPH consumption as GR reduces GSSG to GSH.
Materials:
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
NADPH solution
-
GSSG solution
-
Sample (cell or tissue lysate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and GSSG.
-
Add the sample to the reaction mixture to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the GR activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADPH.
This compound Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that measures GPx activity indirectly by monitoring the consumption of NADPH by this compound reductase.
Materials:
-
Assay buffer
-
GSH solution
-
This compound reductase
-
NADPH solution
-
Substrate (e.g., hydrogen peroxide or cumene hydroperoxide)
-
Sample
-
Spectrophotometer or microplate reader (340 nm)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, GSH, this compound reductase, and NADPH.
-
Add the sample and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
The rate of NADPH consumption is proportional to the GPx activity.
This compound S-Transferase (GST) Activity Assay
This assay measures the conjugation of GSH to a substrate, commonly 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that absorbs at 340 nm.
Materials:
-
Assay buffer (e.g., phosphate buffer, pH 6.5)
-
GSH solution
-
CDNB solution
-
Sample
-
Spectrophotometer or microplate reader (340 nm)
Protocol:
-
Prepare a reaction mixture containing the assay buffer and GSH.
-
Add the sample.
-
Initiate the reaction by adding CDNB.
-
Measure the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the GST activity.
Gene Expression Analysis of this compound-Related Enzymes
Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the mRNA levels of genes involved in this compound metabolism (e.g., GCLC, GCLM, GSR, GPX, and GST isoforms) in response to oxidative stress.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from control and treated cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform PCR using specific primers for the target genes and a reference gene (e.g., β-actin or GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Implications for Drug Development
The this compound system is a critical factor in pharmacology and drug development:
-
Drug Metabolism and Detoxification: Many drugs are metabolized through conjugation with GSH. Understanding a drug candidate's interaction with the GST system is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.
-
Drug Resistance: Elevated levels of GSH and GST activity in cancer cells can contribute to resistance to chemotherapy by enhancing the detoxification of anticancer drugs.
-
Therapeutic Targeting:
-
Inhibitors of GSH synthesis (e.g., buthionine sulfoximine) can be used to sensitize cancer cells to chemotherapy.
-
Nrf2 activators are being investigated as therapeutic agents to boost antioxidant defenses in diseases associated with oxidative stress.
-
GSH precursors (e.g., N-acetylcysteine) are used clinically to replenish this compound stores in conditions like acetaminophen overdose.
-
Conclusion
This compound metabolism is a central hub in the cellular response to oxidative stress. The intricate interplay between GSH synthesis, regeneration, and utilization, orchestrated by the Nrf2 signaling pathway, is fundamental for maintaining cellular health and preventing disease. A thorough understanding of these processes and the availability of robust experimental methods to interrogate them are essential for researchers in both basic science and drug development. The protocols and data presented in this guide provide a solid foundation for investigating the critical role of this compound in health and disease.
References
The Discovery of Glutathione's Indispensable Role in Immune Function: A Technical Guide
Abstract: The tripeptide glutathione (GSH) has long been recognized as a master antioxidant. However, a significant body of research has unveiled its multifaceted and indispensable role in the intricate workings of the immune system. This technical guide delves into the core discoveries that have elucidated the critical function of this compound in both the adaptive and innate immune responses, with a particular focus on T-lymphocytes and macrophages. We will explore the key experiments, present quantitative data from seminal studies, and provide detailed experimental protocols that have been instrumental in this field. Furthermore, this guide will visualize the complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: Beyond Antioxidant Defense
This compound (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol within mammalian cells, playing a pivotal role in cellular defense against oxidative stress.[1][2] Its discovery dates back to 1888, but its profound implications for immune function have been a subject of intense investigation, particularly from the 1980s onwards.[1] Early research established that a balanced intermediate level of intracellular this compound is crucial for optimal lymphocyte function.[3] It is now understood that GSH's role extends far beyond that of a simple radical scavenger; it is a key modulator of immune cell proliferation, differentiation, and effector functions.[4] This is achieved through direct antioxidant effects, as well as through the regulation of signaling pathways and metabolic reprogramming.
This guide will provide a technical overview of the landmark discoveries in two key areas: the role of this compound in T-cell activation and proliferation, and its influence on macrophage effector functions.
This compound: The Linchpin of T-Cell-Mediated Immunity
The adaptive immune response is heavily reliant on the activation and clonal expansion of T-lymphocytes. Seminal studies have demonstrated that intracellular this compound concentration is a critical determinant of T-cell proliferation.
Key Experiments in T-Cell Function
The fundamental role of this compound in T-cell proliferation was elegantly demonstrated through a series of experiments involving the depletion and repletion of intracellular GSH levels. A cornerstone of this research has been the use of L-buthionine-(S,R)-sulfoximine (BSO), an irreversible inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis.
Conversely, to augment intracellular GSH, researchers have utilized N-acetylcysteine (NAC), 2-mercaptoethanol (2-ME), or GSH esters, which provide the cysteine precursor for GSH synthesis or directly deliver GSH into the cell.
A typical experimental workflow to assess the impact of this compound on T-cell proliferation is as follows:
Quantitative Data on T-Cell Proliferation
The following tables summarize quantitative data from key studies, illustrating the profound effect of intracellular GSH modulation on T-cell proliferation.
| Treatment | Intracellular GSH (% of Control) | [3H]-Thymidine Incorporation (cpm) | % Inhibition of Proliferation |
| Control (PHA stimulated) | 100% | 55,000 ± 5,000 | 0% |
| BSO (1 mM) + PHA | <5% | 2,500 ± 500 | ~95% |
| BSO (1 mM) + PHA + GSH (5 mM) | N/A | 52,000 ± 4,500 | ~5% |
| Data adapted from studies on human peripheral blood lymphocytes. |
| Genetic Modification | Intracellular GSH (relative to WT) | Proliferation Index (CFSE) |
| Wild-Type (WT) T-cells | 1.0 | 4.5 ± 0.5 |
| Gclc-deficient T-cells | ~0.1 | 1.2 ± 0.2 |
| Data from studies on murine T-cells. |
Signaling Pathways in T-Cell Activation
Recent research has illuminated that this compound's role in T-cell function is not merely protective but is integral to the metabolic reprogramming that fuels T-cell activation and proliferation. Upon activation, T-cells switch from oxidative phosphorylation to aerobic glycolysis and glutaminolysis to meet the high bioenergetic and biosynthetic demands of clonal expansion. This metabolic shift is orchestrated by key signaling pathways, including mTOR, NFAT, and Myc, all of which are influenced by intracellular GSH levels.
GSH deficiency has been shown to impair the activation of mTORC1 and the expression of the transcription factors NFAT and Myc. This, in turn, prevents the necessary metabolic reprogramming, leading to a failure of the T-cell to meet its energy and biosynthetic needs for proliferation.
This compound's Regulatory Role in Macrophage Function
Macrophages, as key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to environmental cues. This compound has been shown to be a critical regulator of macrophage activation and effector functions, including cytokine production and phagocytosis.
Key Experiments in Macrophage Function
Similar to studies in T-cells, BSO has been instrumental in elucidating the role of GSH in macrophages. Experiments typically involve stimulating macrophages with lipopolysaccharide (LPS), a potent activator of Toll-like receptor 4 (TLR4), in the presence or absence of BSO.
Quantitative Data on Macrophage Cytokine Production
Depletion of intracellular GSH in macrophages has a significant impact on their inflammatory cytokine profile upon stimulation with LPS.
| Treatment (Alveolar Macrophages) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) | IL-8 Secretion (% of LPS control) |
| LPS only | 100% | 100% | 100% |
| BSO (24h) + LPS | ~150% | ~100% | ~170% |
| NAC + LPS | ~55% | ~70% | ~60% |
| GSH + LPS | ~79% | ~80% | ~75% |
| Data adapted from studies on human alveolar macrophages. |
These findings suggest that while GSH can temper the production of certain pro-inflammatory cytokines, its depletion can paradoxically enhance the secretion of others, highlighting its complex regulatory role. Some studies suggest that GSH can promote a pro-inflammatory M1-like macrophage polarization.
Signaling Pathways in Macrophage Activation
The activation of macrophages by LPS triggers a signaling cascade that culminates in the activation of transcription factors such as NF-κB, which drives the expression of pro-inflammatory genes. This compound can modulate this pathway through various mechanisms, including the post-translational modification of proteins via S-glutathionylation. This process, the formation of a mixed disulfide between GSH and a protein thiol, can alter protein function and has emerged as a key redox signaling mechanism in macrophages.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Intracellular this compound
Principle: This protocol describes the measurement of intracellular GSH using a fluorescent probe, such as ThiolTracker™ Violet, and flow cytometry. Thiol-reactive dyes fluoresce upon binding to the thiol group of reduced this compound.
Materials:
-
Lymphocytes or macrophages
-
Phosphate-buffered saline (PBS)
-
ThiolTracker™ Violet stain (or other suitable thiol-reactive probe)
-
Buthionine sulfoximine (BSO) for negative control
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and wash twice with PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.
-
GSH Depletion (Negative Control): For a negative control sample, incubate cells with an appropriate concentration of BSO (e.g., 1 mM) for 24 hours prior to the assay to deplete intracellular GSH.
-
Staining: Add ThiolTracker™ Violet to the cell suspension at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells at 37°C for 30 minutes, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Flow Cytometry: Resuspend the cells in PBS and analyze on a flow cytometer using a violet laser for excitation (e.g., 405 nm) and an appropriate emission filter (e.g., 450/50 nm).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the stained cells. The MFI is proportional to the intracellular GSH concentration.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
Principle: This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radiolabeled nucleoside, [3H]-thymidine, into newly synthesized DNA of dividing cells.
Materials:
-
Isolated lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
[3H]-Thymidine (1 mCi/mL)
-
96-well cell culture plates
-
Cell harvester
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Plating: Plate lymphocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
GSH Modulation (if applicable): Add BSO or NAC/2-ME at desired concentrations to the respective wells.
-
Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well.
-
Final Incubation: Incubate the plate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The harvester lyses the cells and traps the DNA containing the incorporated [3H]-thymidine on the filters.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, cpm) using a scintillation counter.
-
Data Analysis: Proliferation is expressed as the mean cpm of triplicate wells. A stimulation index can be calculated by dividing the cpm of stimulated cells by the cpm of unstimulated cells.
Conclusion
The discovery of this compound's integral role in immune function has transformed our understanding of the interplay between cellular metabolism, redox balance, and immunity. The experimental evidence overwhelmingly demonstrates that GSH is not merely a cellular protectant but an active participant in orchestrating immune responses. For T-lymphocytes, adequate GSH levels are a prerequisite for the metabolic reprogramming essential for their activation and proliferation. In macrophages, GSH fine-tunes the inflammatory response, in part through mechanisms like S-glutathionylation. The methodologies and data presented in this guide provide a foundation for further research into the therapeutic potential of modulating this compound levels in various immunopathological conditions, from autoimmune diseases to cancer immunotherapy. As our knowledge of these intricate connections deepens, this compound-centered therapeutic strategies hold immense promise for the future of medicine.
References
- 1. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Intracellular - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 4. This compound and lymphocyte activation: a function of ageing and auto-immune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Glutathione Quantification in Tissue Homogenates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione, a tripeptide thiol (γ-glutamyl-cysteinyl-glycine), is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative stress. It exists in both reduced (GSH) and oxidized (GSSG) forms. The ratio of GSH to GSSG is a key indicator of the cellular redox state, with a high GSH/GSSG ratio being indicative of a healthy cellular environment.[1][2] A decrease in this ratio is associated with oxidative stress and has been implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][3] Therefore, the accurate quantification of GSH and GSSG in biological samples, such as tissue homogenates, is crucial for assessing cellular health and the effects of various therapeutic interventions.
This document provides detailed protocols for the quantification of total this compound (GSH + GSSG), oxidized this compound (GSSG), and the calculation of the GSH/GSSG ratio in tissue homogenates using the widely accepted DTNB-GSSG reductase recycling assay, also known as the Tietze method.[4] An overview of an alternative HPLC-based method is also presented.
Principle of the DTNB-GSSG Reductase Recycling Assay
The quantification of this compound is based on an enzymatic recycling assay. The sulfhydryl group of GSH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is detectable spectrophotometrically at 412 nm, and a mixed disulfide, GS-TNB. The GSSG in the sample is reduced to GSH by this compound reductase (GR) in the presence of NADPH. The newly formed GSH then reacts with DTNB to produce more TNB. The rate of TNB formation is directly proportional to the total this compound concentration in the sample.
To measure GSSG specifically, the GSH in the sample is first masked by reacting it with a thiol-scavenging agent such as N-ethylmaleimide (NEM) or 2-vinylpyridine (2-VP). After the removal of excess scavenging agent, the GSSG is reduced to GSH and quantified as described above. The concentration of reduced GSH can then be determined by subtracting the GSSG concentration from the total this compound concentration.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue homogenates is depicted in the following diagram.
Caption: Overall workflow for this compound quantification in tissue homogenates.
Materials and Reagents
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound reductase (GR)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Reduced this compound (GSH) standard
-
Oxidized this compound (GSSG) standard
-
5-Sulfosalicylic acid (SSA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
2-Vinylpyridine (2-VP) (for GSSG assay)
-
Triethanolamine (for GSSG assay)
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Homogenizer
-
Refrigerated centrifuge
Experimental Protocols
Sample Preparation: Tissue Homogenization
Proper sample preparation is critical to prevent the auto-oxidation of GSH. All steps should be performed on ice.
-
Excise fresh tissue and immediately wash with ice-cold PBS to remove any blood.
-
Blot the tissue dry and record the wet weight.
-
For total this compound measurement, homogenize the tissue (e.g., 10-100 mg) in 5-10 volumes of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution. For assays requiring protein determination, homogenize in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 7) before adding SSA.
-
Incubate the homogenate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at 12,000-14,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound. The supernatant can be used immediately or stored at -80°C for later analysis.
Protocol for Total this compound (GSH + GSSG) Quantification
This protocol is adapted from the Tietze method and is commonly used in commercial kits.
-
Prepare a GSH standard curve: Dilute a GSH stock solution with the assay buffer (e.g., 100 mM potassium phosphate buffer with 5 mM EDTA, pH 7.5) to prepare a series of standards (e.g., 0, 0.5, 1, 2, 4, 8 µM).
-
Prepare the reaction mixture: Prepare a fresh reaction mixture containing:
-
100 mM Potassium Phosphate Buffer with 5 mM EDTA, pH 7.5
-
0.2 mM NADPH
-
0.6 mM DTNB
-
0.5-1.0 U/mL this compound Reductase
-
-
Assay Procedure:
-
Add 20-50 µL of the deproteinized tissue homogenate supernatant or GSH standards to the wells of a 96-well microplate.
-
Add 150-180 µL of the reaction mixture to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 3-5 minutes.
-
The rate of TNB formation (change in absorbance per minute) is proportional to the total this compound concentration.
-
Protocol for Oxidized this compound (GSSG) Quantification
-
Masking of GSH:
-
To a portion of the deproteinized supernatant, add 2-vinylpyridine (2-VP) to a final concentration of approximately 1 M. For example, add 2 µL of 2-VP to 100 µL of supernatant.
-
Adjust the pH to neutral (6-7) with triethanolamine.
-
Incubate at room temperature for 60 minutes to allow for the complete derivatization of GSH.
-
-
Prepare a GSSG standard curve: Prepare a series of GSSG standards (e.g., 0, 0.25, 0.5, 1, 2, 4 µM) in the same buffer used for the samples. Treat the GSSG standards with 2-VP in the same manner as the samples.
-
Assay Procedure:
-
Follow the same procedure as for the total this compound assay, using the GSH-masked samples and GSSG standards.
-
Data Analysis and Calculations
-
Calculate the rate of change in absorbance (ΔA412/min) for each standard and sample.
-
Plot the ΔA412/min for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of total this compound and GSSG in the samples from the standard curve.
-
Calculate the concentration of reduced this compound (GSH): [GSH] = [Total this compound] - (2 x [GSSG]) Note: The concentration of GSSG is multiplied by 2 because one molecule of GSSG is comprised of two molecules of GSH.
-
Calculate the GSH/GSSG ratio: GSH/GSSG Ratio = [GSH] / [GSSG]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC offers a highly sensitive and specific method for this compound quantification and can simultaneously measure other thiols.
Principle of HPLC Method
This method typically involves the derivatization of thiols to form stable, fluorescent, or UV-absorbing adducts, followed by separation using reverse-phase HPLC and quantification by a detector.
Caption: General workflow for HPLC-based this compound analysis.
Brief Protocol Outline
-
Sample Preparation: Homogenize and deproteinize tissue samples as described previously.
-
Derivatization: React the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) or dansyl chloride to form fluorescent adducts.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: Detect the separated this compound adducts using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives) or a UV detector.
-
Quantification: Quantify the GSH and GSSG peaks by comparing their areas to those of known standards.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the this compound assays.
Table 1: Standard Curve Data
| Standard Concentration (µM) | Average Rate (ΔA412/min) |
| GSH (for Total this compound) | |
| 0 | 0.005 |
| 0.5 | 0.025 |
| 1.0 | 0.048 |
| 2.0 | 0.095 |
| 4.0 | 0.190 |
| 8.0 | 0.380 |
| GSSG | |
| 0 | 0.006 |
| 0.25 | 0.024 |
| 0.5 | 0.045 |
| 1.0 | 0.090 |
| 2.0 | 0.180 |
| 4.0 | 0.360 |
Table 2: Sample this compound Concentrations
| Sample ID | Tissue Type | Total this compound (nmol/mg tissue) | GSSG (nmol/mg tissue) | GSH (nmol/mg tissue) | GSH/GSSG Ratio |
| Control 1 | Liver | 8.5 | 0.20 | 8.1 | 40.5 |
| Control 2 | Liver | 8.8 | 0.22 | 8.36 | 38.0 |
| Treated 1 | Liver | 6.2 | 0.55 | 5.1 | 9.3 |
| Treated 2 | Liver | 6.5 | 0.60 | 5.3 | 8.8 |
| Control 1 | Brain | 3.1 | 0.08 | 2.94 | 36.8 |
| Control 2 | Brain | 3.3 | 0.09 | 3.12 | 34.7 |
| Treated 1 | Brain | 2.0 | 0.25 | 1.5 | 6.0 |
| Treated 2 | Brain | 2.2 | 0.28 | 1.64 | 5.9 |
Conclusion
The protocols detailed in this application note provide a robust framework for the accurate quantification of this compound in tissue homogenates. The choice between the DTNB-GSSG reductase recycling assay and HPLC-based methods will depend on the specific research needs, sample throughput requirements, and available equipment. Careful sample handling and adherence to the described protocols are essential for obtaining reliable and reproducible results, which are critical for understanding the role of this compound in health and disease.
References
- 1. This compound Ratio Calculator: GSH/GSSG Tool [agricarehub.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Pitfalls in the analysis of the physiological antioxidant this compound (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
Application Note and Protocol for the Separation of GSH and GSSG by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant. It exists in two primary forms: the reduced this compound (GSH) and the oxidized this compound disulfide (GSSG). The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress and is implicated in various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer. Consequently, accurate and reliable quantification of both GSH and GSSG is essential for research in these areas. This application note provides a detailed protocol for the separation and quantification of GSH and GSSG using a robust and widely accessible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Principle
This method utilizes reverse-phase HPLC to separate GSH and GSSG. The separation is typically achieved on a C18 or C8 column. The mobile phase composition is optimized to achieve baseline separation of the two compounds. Detection is performed using a UV detector at a wavelength where both molecules exhibit absorbance, typically between 200 and 220 nm. In some methods, derivatization with reagents like Ellman's reagent is employed to enhance UV detection at a higher wavelength (e.g., 280 nm or 412 nm), which can increase sensitivity and specificity, although this adds a step to the sample preparation process.[1] The concentration of each compound is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of GSH and GSSG.
Data Presentation
The following table summarizes the quantitative data from various HPLC-UV methods for the analysis of GSH and GSSG, providing a comparative overview of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | YMC ODS-A C18 (150 x 4.6 mm, 5 µm)[2][3][4] | Primesep 100 (150 x 4.6 mm, 5 µm)[5] | C18 | Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Water/Acetonitrile (95/5, v/v) with 0.1% TFA and 12 mg/mL Sodium Perchlorate | Isocratic: Acetonitrile/Water (20/80) with 0.2% H2SO4 | Isocratic: 25mM Phosphate Buffer (pH 2.7)/Methanol (95:5, v/v) | Gradient: Phosphate Buffer (pH 2.5) and Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| UV Detection | 215 nm | 200 nm | 210 nm | 280 nm (after derivatization) |
| Retention Time GSH | ~2.3 - 3 min | Not Specified | Not Specified | Not Specified |
| Retention Time GSSG | ~3.5 - 4.5 min | 5.12 min | Not Specified | Not Specified |
| LOD (GSH) | < 0.2 µM | Not Specified | 20.77 µg/mL | 0.05 µg/mL |
| LOD (GSSG) | < 0.2 µM | 50 ppb | 17.22 µg/mL | Not Specified |
| LOQ (GSH) | < 0.6 µM | Not Specified | 69.24 µg/mL | 0.1 µg/mL |
| LOQ (GSSG) | < 0.6 µM | Not Specified | 57.42 µg/mL | Not Specified |
| Linearity Range | Not Specified | Not Specified | 10-200 µg/mL | 1–20 μg/mL |
| Recovery | 98.7% - 100.1% | Not Specified | 100 ± 10 % | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the separation and quantification of GSH and GSSG using a common HPLC-UV approach.
Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Reduced this compound (GSH) standard
-
Oxidized this compound (GSSG) standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
0.1% EDTA solution
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for sample deproteinization
-
Ultrapure water
Preparation of Solutions
-
Mobile Phase: Prepare a 25mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 2.7 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas for 30 minutes. The mobile phase consists of this buffer and methanol in a 95:5 (v/v) ratio.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of GSH and 25 mg of GSSG and dissolve each in separate 25 mL volumetric flasks containing 0.1% EDTA solution. Sonicate for 10 minutes to ensure complete dissolution and make up the volume with 0.1% EDTA solution. Store stock solutions at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL for both GSH and GSSG.
Sample Preparation
Proper sample preparation is crucial to prevent the auto-oxidation of GSH to GSSG.
-
Tissue Samples: Homogenize approximately 0.1 g of tissue in 1 mL of ice-cold 5% metaphosphoric acid (MPA) or 10% trichloroacetic acid (TCA).
-
Cell Samples: For cultured cells (e.g., 1 x 10^6 cells), centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 10% TCA.
-
Deproteinization: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 25mM Phosphate Buffer (pH 2.7) : Methanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
UV Detection Wavelength: 210 nm
-
Run Time: Approximately 10-15 minutes (or until both peaks have eluted)
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas for GSH and GSSG. Plot a calibration curve of peak area versus concentration for each analyte.
-
Quantification: Inject the prepared samples and record the peak areas for GSH and GSSG. Determine the concentration of GSH and GSSG in the samples by interpolating their peak areas from the respective calibration curves.
-
GSH/GSSG Ratio: Calculate the GSH/GSSG ratio, a key indicator of oxidative stress. In healthy cells and tissues, more than 90% of the total this compound pool is in the reduced form.
Mandatory Visualization
Caption: Experimental workflow for GSH and GSSG analysis by HPLC-UV.
References
- 1. A Simple HPLC-UV Method for the Determination of this compound in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. HPLC Method for Analysis of this compound oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Live-Cell Imaging of Glutathione Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a crucial role in maintaining intracellular redox homeostasis, detoxification of xenobiotics, and regulation of various cellular processes.[1][2][3] Aberrant GSH levels are implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][4] Consequently, the ability to accurately monitor dynamic changes in GSH concentration within living cells is of paramount importance for both basic research and drug development.
Fluorescent probes have emerged as indispensable tools for real-time, non-invasive imaging of intracellular GSH with high spatiotemporal resolution. These probes are engineered to exhibit a change in their fluorescent properties upon specific reaction with GSH, allowing for the visualization and quantification of its cellular distribution and dynamics. This document provides an overview of common fluorescent probes for GSH imaging, their mechanisms of action, quantitative data, and detailed protocols for their application in live-cell imaging.
Classes of Fluorescent Probes for this compound
A diverse array of fluorescent probes for GSH detection have been developed, primarily categorized based on their core fluorophore structure. Common classes include:
-
BODIPY (Boron-dipyrromethene) : Known for their high fluorescence quantum yields and excellent photostability.
-
1,8-Naphthalimide : Often utilized for developing two-photon probes and those exhibiting intramolecular charge transfer (ICT) mechanisms.
-
Coumarin : A widely used fluorophore in biological sensing due to its sensitivity to the microenvironment.
-
Xanthene (including Rhodamine and Fluorescein) : Valued for their bright fluorescence and long-wavelength emission profiles.
-
Cyanine : Particularly useful for developing near-infrared (NIR) probes, which allow for deeper tissue penetration and reduced autofluorescence.
-
Benzothiazoles : Another class of fluorophores employed in the design of GSH probes.
Mechanisms of Action
The specific detection of GSH by fluorescent probes is achieved through various chemical reactions targeting the unique reactivity of the thiol group in GSH. Key mechanisms include:
-
Michael Addition : The nucleophilic thiol group of GSH attacks an electron-deficient double bond in the probe.
-
Nucleophilic Aromatic Substitution (SNAr) : GSH displaces a leaving group on an aromatic ring of the probe.
-
Disulfide/Diselenide Bond Cleavage : The thiol group of GSH cleaves a disulfide or diselenide bond within the probe, leading to a change in fluorescence.
-
Intramolecular Charge Transfer (ICT) : The reaction with GSH alters the electron-donating or -withdrawing properties of a functional group on the probe, thereby modulating its ICT process and fluorescent output.
-
Photoinduced Electron Transfer (PET) : The reaction with GSH can inhibit or promote a PET process within the probe molecule, switching the fluorescence "on" or "off".
-
Fluorescence Resonance Energy Transfer (FRET) : The probe consists of a donor and an acceptor fluorophore. The reaction with GSH alters the distance or orientation between them, thus changing the FRET efficiency.
Quantitative Data of Selected this compound Probes
The selection of an appropriate fluorescent probe depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, sensitivity, and whether a ratiometric or intensiometric response is preferred. The table below summarizes the photophysical properties of several representative GSH probes.
| Probe Name | Fluorophore Class | Excitation (nm) | Emission (nm) | Detection Limit | Mechanism | Reference |
| Probe 13 | 1,8-Naphthalimide | ~410 | 523 | 0.12 µM | ICT | |
| CyO-Disu | Cyanine | ~750 | ~780 | N/A | N/A | |
| TQ Green | N/A | 405 / 488 | 463 / 590 | N/A (ratiometric) | Reversible Reaction | |
| RealThiol (RT) | Coumarin | 405 / 488 | 487 / 562 | N/A (ratiometric) | Reversible Reaction | |
| QG-1 | N/A | N/A | N/A | N/A (ratiometric) | Reversible Reaction | |
| Fl-H | Fluorescein | 470 | 530 | N/A | Michael Addition | |
| Probe GP | N/A | N/A | N/A | N/A | N/A |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of a Michael Addition-Based GSH Probe
Caption: Michael addition reaction between a probe and GSH.
General Experimental Workflow for Live-Cell Imaging of GSH
Caption: Workflow for live-cell GSH imaging.
Experimental Protocols
Materials
-
Fluorescent probe for GSH (e.g., ThiolQuant Green, RealThiol)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Glass-bottom dishes or plates suitable for fluorescence microscopy
-
Cell line of interest (e.g., HeLa, HepG2, PANC-1)
-
N-ethylmaleimide (NEM) (optional, as a negative control to deplete GSH)
-
Dimethyl sulfoxide (DMSO)
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters and lasers for the chosen probe
-
Image analysis software
Protocol for Live-Cell Imaging of this compound
-
Cell Culture and Plating:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and seed them onto glass-bottom dishes at a suitable density to achieve 50-70% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for adherence.
-
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent probe in high-quality, anhydrous DMSO. The concentration will depend on the specific probe; refer to the manufacturer's instructions.
-
On the day of the experiment, dilute the probe stock solution in pre-warmed serum-free cell culture medium or PBS to the final working concentration (typically in the range of 20 nM to 10 µM).
-
-
Probe Loading:
-
Aspirate the cell culture medium from the dishes.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 20-60 minutes) at 37°C. The optimal incubation time should be determined empirically for each cell line and probe.
-
-
Washing:
-
After incubation, aspirate the probe solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Immediately proceed to imaging using a fluorescence microscope.
-
Acquire images using the appropriate excitation and emission wavelengths for the chosen probe. For ratiometric probes, acquire images in both channels.
-
-
Optional Negative Control (GSH Depletion):
-
To confirm that the fluorescent signal is specific to GSH, cells can be pre-treated with N-ethylmaleimide (NEM), a thiol-depleting agent.
-
Incubate cells with NEM (e.g., 2-5 mM) for 30 minutes to 2 hours before probe loading. A significant reduction in fluorescence intensity in NEM-treated cells compared to untreated cells indicates probe specificity for GSH.
-
Data Analysis
-
Intensiometric Probes: Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs).
-
Ratiometric Probes: Calculate the ratio of the fluorescence intensities from the two emission channels (e.g., F405/F488). This ratio is proportional to the GSH concentration and is less susceptible to variations in probe concentration, cell thickness, and excitation intensity.
-
Quantification: For some reversible and ratiometric probes, a calibration curve can be generated to quantify the absolute GSH concentration.
Conclusion
The use of fluorescent probes provides a powerful approach for the real-time visualization and quantification of this compound dynamics in living cells. The selection of a suitable probe and the optimization of the experimental protocol are critical for obtaining reliable and meaningful data. The information and protocols provided in this document serve as a comprehensive guide for researchers embarking on the live-cell imaging of this vital cellular antioxidant. As the field continues to evolve, new probes with improved properties, such as longer emission wavelengths and enhanced specificity, will further advance our understanding of the multifaceted roles of this compound in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress of Fluorescent Probes for Detection of this compound (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in this compound fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Research Progress of Fluorescent Probes for Detection of this compound (GSH): Fluorophore, Photophysical Properties, Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Recycling Assay for Total Glutathione Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintaining the cellular redox state.[1][2] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular health and oxidative stress.[1] This application note provides a detailed protocol for the measurement of total this compound (GSH + GSSG) using the highly sensitive enzymatic recycling assay, first described by Tietze.[3][4]
Assay Principle
This colorimetric assay is based on a kinetic recycling reaction. The principle involves the oxidation of GSH by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form GSSG and a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG is then recycled back to GSH by the enzyme this compound reductase (GR) with nicotinamide adenine dinucleotide phosphate (NADPH) acting as a reducing agent. The rate of TNB formation is directly proportional to the total this compound concentration in the sample.
References
Application Note: Colorimetric Determination of Glutathione (GSH) in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione (GSH) is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 0.5 to 10 mM.[1] It is a critical component of the cellular antioxidant defense system, playing a key role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox balance, and participating in various metabolic processes.[2] During its antioxidant activity, GSH is oxidized to this compound disulfide (GSSG). The ratio of reduced GSH to oxidized GSSG (GSH/GSSG) is a crucial indicator of cellular health and oxidative stress.[3] A decrease in this ratio is associated with numerous pathological conditions, making the quantification of GSH and GSSG levels in cell lysates a valuable tool in biomedical research and drug development.
This application note provides a detailed protocol for the colorimetric determination of total this compound (GSH + GSSG) and oxidized this compound (GSSG) in cell lysates using the widely accepted 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) enzymatic recycling assay, also known as Ellman's assay.[4]
Principle of the Assay
The assay is based on the reaction of GSH with DTNB, which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG. The absorbance of TNB can be measured at 412 nm. To enhance the sensitivity of the assay for total this compound, this compound reductase (GR) and NADPH are included in the reaction. GR reduces the GSSG produced back to GSH, which can then react with another molecule of DTNB, thus amplifying the signal. The rate of TNB formation is directly proportional to the total this compound concentration in the sample. To measure GSSG specifically, the GSH in the sample is first derivatized and blocked using a scavenger like 2-vinylpyridine (2VP). The concentration of reduced GSH can then be calculated by subtracting the GSSG concentration from the total this compound concentration.
Experimental Protocols
A. Materials and Reagents
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
Phosphate Buffered Saline (PBS)
-
5% (w/v) 5-Sulfosalicylic acid (SSA) or Metaphosphoric Acid (MPA) for deproteination
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer with EDTA, pH 7.0-8.0)
-
Reduced this compound (GSH) standard
-
Oxidized this compound (GSSG) standard
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
This compound Reductase (GR)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
2-Vinylpyridine (2VP) (for GSSG measurement)
B. Sample Preparation: Cell Lysate
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation (e.g., 300-900 x g for 5 minutes at 4°C). It is recommended to use 1-10 x 10^6 cells per sample.
-
Cell Lysis and Deproteination: Resuspend the cell pellet in an appropriate volume of cold 5% SSA or MPA (e.g., 1 mL per 2-5 x 10^6 cells). Lyse the cells by sonication on ice or by freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube. The samples are now ready for the assay or can be stored at -80°C for later analysis.
C. Assay Protocol for Total this compound (GSH + GSSG)
-
Standard Curve Preparation: Prepare a series of GSH standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µM) by diluting a stock solution with the same deproteinization solution used for the samples (e.g., 0.5% SSA in Assay Buffer).
-
Reaction Mixture Preparation: Prepare a fresh reaction mixture containing Assay Buffer, DTNB, and this compound Reductase.
-
Assay Procedure:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 100 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 50 µL of NADPH solution to each well.
-
Immediately measure the absorbance at 405-412 nm using a microplate reader in kinetic mode, taking readings every minute for at least 10 minutes. Alternatively, an endpoint reading can be taken after a fixed time (e.g., 10-25 minutes).
-
D. Assay Protocol for Oxidized this compound (GSSG)
-
GSH Derivatization: To measure GSSG, the GSH in the sample must be blocked. Add 2-vinylpyridine (2VP) to the deproteinized cell lysate supernatant (e.g., 1 µL of 1 M 2VP per 50 µL of sample) and incubate at room temperature for 1 hour.
-
Standard Curve Preparation: Prepare a GSSG standard curve in the same manner as the GSH standard curve, ensuring the standards are also treated with 2VP.
-
Assay Procedure: Follow the same procedure as for total this compound (Section C), using the 2VP-treated samples and standards.
E. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each standard and sample.
-
Plot the reaction rate of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of total this compound and GSSG in the samples from the standard curve.
-
Calculate the concentration of reduced GSH:
-
[Reduced GSH] = [Total this compound] - (2 x [GSSG])
-
Note: The GSSG concentration is multiplied by two because each molecule of GSSG contains two molecules of GSH.
-
Data Presentation
| Parameter | Assay Type | Detection Range | Sensitivity |
| Total this compound (GSH + GSSG) | Colorimetric, Kinetic | 2-100 µmol/L | 2 µmol/L |
| Reduced this compound (GSH) | Colorimetric, Endpoint | 1-100 ng/well | ~50 pmol/well |
| Oxidized this compound (GSSG) | Colorimetric, Kinetic | Varies with kit | LLD = 0.1 µM in reaction |
Note: The detection range and sensitivity can vary depending on the specific commercial kit and protocol used. The values presented are representative examples.
Visualizations
Signaling Pathway
Caption: The enzymatic recycling reaction for the colorimetric determination of total this compound.
Experimental Workflow
Caption: Workflow for the colorimetric determination of GSH in cell lysates.
Interferences
It is important to note that certain substances can interfere with the assay. Reducing agents such as ascorbic acid, β-mercaptoethanol, dithiothreitol (DTT), and cysteine, as well as thiol-reactive compounds like maleimides, should be avoided during sample preparation as they can lead to inaccurate results. Deproteination of samples is a critical step to remove proteins that may contain reactive thiol groups.
References
Application Notes and Protocols for Fluorescent Detection of Glutathione (GSH) using Monochlorobimane (MCB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and plays a critical role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox state. Dysregulation of GSH levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, making it a key biomarker and therapeutic target in drug development. Monochlorobimane (MCB) is a cell-permeable, essentially non-fluorescent probe that becomes highly fluorescent upon conjugation with GSH. This reaction is primarily catalyzed by the enzyme this compound S-transferase (GST), lending specificity to the detection of GSH. These application notes provide detailed protocols for the use of MCB to quantify GSH in various experimental settings.
Principle of the Assay
The detection of GSH using monochlorobimane is based on a GST-catalyzed nucleophilic substitution reaction. The non-fluorescent MCB readily crosses cell membranes and reacts with the thiol group of GSH. This conjugation reaction forms a highly fluorescent GSH-bimane adduct, which can be quantified using fluorometry. The intensity of the fluorescence is directly proportional to the concentration of GSH in the sample.
dot
Caption: Reaction of Monochlorobimane with GSH.
Data Presentation
Quantitative Parameters for GSH Detection using MCB
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 380 - 395 nm | [1][2] |
| Emission Wavelength (λem) | 460 - 490 nm | [2][3] |
| MCB Concentration (Live Cells) | 10 - 100 µM | [4] |
| MCB Concentration (Cell Lysates) | 25 - 100 µM | |
| Incubation Time | 10 - 60 minutes | |
| Linear Detection Range | Up to 250 µM GSH |
Experimental Protocols
Protocol 1: Measurement of GSH in Live Cells using a Microplate Reader
This protocol is suitable for high-throughput screening of compounds that may alter intracellular GSH levels.
Materials:
-
Monochlorobimane (MCB)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the compounds of interest for the desired time. Include untreated cells as a control.
-
MCB Staining Solution Preparation: Prepare a stock solution of MCB in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in PBS or HBSS to the final working concentration (e.g., 40 µM).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the MCB staining solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~394 nm and emission at ~490 nm.
Protocol 2: Quantification of GSH in Cell Lysates
This protocol is useful for determining the total GSH content in a cell population.
Materials:
-
MCB
-
DMSO
-
Cell lysis buffer (e.g., RIPA, Triton X-100 based)
-
This compound S-Transferase (GST) enzyme
-
GSH standard solution
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of GSH standards of known concentrations in the same lysis buffer.
-
Reaction Mixture: In a black 96-well plate, add cell lysate supernatant and GSH standards to separate wells.
-
Assay: Prepare a reaction mix containing MCB and GST in an appropriate buffer. Add this mix to each well containing the lysate or standard. A final MCB concentration of 100 µM and GST at 1 U/mL is a common starting point.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.
-
Quantification: Determine the GSH concentration in the samples by interpolating from the GSH standard curve.
Protocol 3: Analysis of Cellular GSH by Flow Cytometry
This method allows for the analysis of GSH levels in individual cells within a heterogeneous population.
Materials:
-
MCB
-
DMSO
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in cell culture medium or PBS at a concentration of approximately 1x10^6 cells/mL.
-
Staining: Add MCB to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells once with PBS to remove excess MCB.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation. Detect the emission using a blue filter (e.g., 450/50 nm bandpass).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the average GSH content.
Experimental Workflow
dot
Caption: General workflow for GSH detection using MCB.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Low intracellular GSH levels. - Insufficient MCB concentration or incubation time. - Low GST activity in the cell type. - Inefficient cellular uptake of MCB. | - Use a positive control with known high GSH levels. - Optimize MCB concentration and incubation time. - For lysates, add exogenous GST. For live cells, longer incubation may be needed. - Ensure cells are healthy and metabolically active. |
| High background fluorescence | - Autofluorescence of cells or media. - Non-specific reaction of MCB. - Contamination of reagents. | - Include unstained controls to measure background. - Wash cells thoroughly after staining. - Use fresh, high-purity reagents. |
| High variability between replicates | - Uneven cell seeding. - Inconsistent incubation times or temperatures. - Photobleaching of the fluorescent adduct. | - Ensure a single-cell suspension and uniform seeding. - Standardize all incubation steps. - Minimize exposure of stained samples to light. |
| Non-linear standard curve | - Saturation of the reaction at high GSH concentrations. - Inner filter effect at high fluorescence intensity. | - Use a narrower range of GSH standards. - Dilute samples to fall within the linear range. |
| Discrepancy with other GSH assays | - MCB assay is dependent on GST activity, which can vary. - Efflux of the GSH-bimane adduct from cells. | - Validate results with an independent method (e.g., HPLC). - Be aware that MCB measures the available GSH pool for GST-mediated conjugation. |
References
Application Notes and Protocols for the Derivatization of Glutathione for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative stress.[1][2][3] It exists in both a reduced (GSH) and an oxidized form (this compound disulfide, GSSG). The ratio of GSH to GSSG is a key indicator of cellular redox status, and alterations in this ratio are associated with various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[4][5] Consequently, the accurate quantification of GSH and GSSG in biological samples is of paramount importance in biomedical research and drug development.
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of GSH and GSSG. However, due to the low UV absorbance and high polarity of this compound, direct analysis is often challenging. Derivatization of the thiol group of GSH with a suitable reagent can significantly enhance its detectability by introducing a chromophore or fluorophore. This application note provides detailed protocols for the derivatization of this compound using two common reagents, o-phthalaldehyde (OPA) and N-ethylmaleimide (NEM), for subsequent HPLC analysis.
This compound's Role in Cellular Redox Homeostasis
This compound is a central player in the cellular antioxidant defense system. It directly scavenges reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes, including this compound peroxidase and this compound S-transferases. In the process of neutralizing ROS, GSH is oxidized to GSSG. The enzyme this compound reductase, in turn, reduces GSSG back to GSH, thus maintaining a high intracellular GSH/GSSG ratio. A decrease in this ratio is indicative of oxidative stress.
Caption: this compound's role in redox homeostasis.
Experimental Workflow for this compound Derivatization and HPLC Analysis
The general workflow for the analysis of this compound in biological samples involves sample preparation, derivatization, HPLC separation, and detection. To prevent the autooxidation of GSH during sample processing, which can lead to an overestimation of GSSG, it is crucial to add a thiol-blocking agent like NEM immediately after sample collection.
Caption: General workflow for this compound analysis.
Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection
OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. For this compound analysis, the sample is first treated to reduce GSSG to GSH, and then all GSH is derivatized with OPA. This method is highly sensitive due to the fluorescent nature of the derivative.
Protocol: OPA Derivatization
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Reduction of GSSG (for total this compound measurement):
-
To a portion of the supernatant, add a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol to convert GSSG to GSH.
-
-
Derivatization Reaction:
-
Mix the sample (containing reduced GSH) with the OPA reagent. The reaction is typically rapid, often completing within 1-2 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the OPA-GSH derivative on a C18 reversed-phase column.
-
Detect the derivative using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively.
-
Derivatization with N-Ethylmaleimide (NEM) for UV or MS Detection
NEM is an alkylating agent that reacts specifically with the sulfhydryl group of GSH to form a stable thioether derivative. This method is particularly useful for preserving the GSH/GSSG ratio during sample preparation as NEM rapidly and irreversibly blocks the free thiol groups, preventing autooxidation. The resulting GS-NEM adduct can be detected by UV absorbance or more specifically and sensitively by mass spectrometry (MS).
Protocol: NEM Derivatization
-
In Situ Derivatization:
-
For cultured cells, incubate the cells directly in a buffer (e.g., PBS) containing NEM. This allows for the immediate derivatization of intracellular GSH.
-
For tissue or blood samples, homogenize in the presence of NEM.
-
-
Metabolite Extraction:
-
After derivatization, extract the metabolites using a solvent like 80% methanol.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant containing the GS-NEM adduct into the HPLC system.
-
Separate the derivative on a C18 reversed-phase column.
-
Detect the GS-NEM adduct using a UV detector (typically around 210 nm) or a mass spectrometer for higher sensitivity and specificity.
-
Quantitative Data Summary
| Parameter | OPA Derivatization | NEM Derivatization | Reference |
| Detection Method | Fluorescence | UV, Mass Spectrometry | ,, |
| Excitation / λmax | ~340 nm | ~210 nm (UV) | ,, |
| Emission / λmax | ~450 nm | N/A | , |
| Reaction Time | ~1-2 minutes | ~30 minutes | ,, |
| Reaction Temperature | Room Temperature | Room Temperature | ,, |
| Limit of Detection (LOD) | 0.05 - 15 pmol/injection | 7.81 µM (UV) | ,, |
| Linearity Range | Varies by study | 15.63 µM to 1000 µM | , |
| Recovery | ~101% | >92% | , |
| Derivative Stability | Stable for several hours at 4°C | Stable |
Conclusion
The choice of derivatization reagent for HPLC analysis of this compound depends on the specific requirements of the study, including the desired sensitivity, the available detection methods, and the importance of preserving the in vivo GSH/GSSG ratio. OPA derivatization followed by fluorescence detection offers excellent sensitivity for the quantification of total this compound. NEM derivatization is the method of choice when the accurate determination of the GSH/GSSG ratio is critical, as it effectively prevents autooxidation during sample preparation. Both methods, when properly validated, provide reliable and reproducible quantification of this compound in a variety of biological matrices.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Antioxidant Properties Dedicated to Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple HPLC-UV Method for the Determination of this compound in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved HPLC measurement for GSH and GSSG in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Protein-Bound Glutathione in Plasma
Introduction
Glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine), is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification, and cellular signaling.[1] Under conditions of oxidative or nitrosative stress, GSH can form mixed disulfides with cysteine residues on proteins, a post-translational modification known as S-glutathionylation.[2][3] This reversible process can protect protein thiols from irreversible oxidation and modulate protein function, thereby regulating various signaling pathways.[3][4] The resulting protein-S-glutathione mixed disulfides (PSSG) serve as a key biomarker for oxidative stress. Accurate quantification of PSSG in plasma is crucial for researchers and drug development professionals studying diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Principle of the Assay
The quantification of PSSG in plasma typically involves a multi-step process. A significant challenge is the potential for artefactual oxidation of the highly abundant free GSH during sample preparation, which can lead to an overestimation of PSSG. To circumvent this, free sulfhydryl groups are first blocked using an alkylating agent like N-ethylmaleimide (NEM). Subsequently, the disulfide bonds in PSSG are reduced to release GSH, which is then quantified. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The protocol described here outlines a reliable LC-MS/MS-based method for the determination of PSSG in plasma.
Quantitative Data Summary
The concentration of this compound species in plasma can vary depending on the pre-analytical handling and the physiological state of the individual. Proper sample preparation is critical to prevent the autooxidation of GSH.
| Analyte | Concentration Range (in Human Plasma) | Notes |
| Total this compound (GSH + GSSG) | 22 - 27 µM | In carefully handled rat plasma, with about 85% as reduced GSH. |
| Free Reduced this compound (GSH) | 1 - 6 µM | Levels can be significantly lower with increased age. |
| Protein-Bound this compound (PSSG) | ~0.1 mmol/L (~100 µM) | Found to be substantial in human red blood cells. |
| PSSG after oral GSH supplementation | Significant increase 60-120 min post-ingestion | Demonstrates the dynamic nature of PSSG in response to GSH availability. |
Signaling Pathway: S-Glutathionylation and Deglutathionylation
Under conditions of oxidative stress, an increase in reactive oxygen species (ROS) can lead to the formation of PSSG. This can occur through several mechanisms, including the reaction of a protein thiol with this compound disulfide (GSSG) in a thiol-disulfide exchange reaction, or through the reaction with oxidized this compound intermediates. This modification can alter a protein's function, either activating or inhibiting it. The process is reversible, and the removal of the this compound moiety (deglutathionylation) is primarily catalyzed by glutaredoxins (Grx), restoring the protein to its reduced state.
The cycle of protein S-glutathionylation and deglutathionylation.
Experimental Workflow for PSSG Quantification
The following diagram outlines the major steps involved in the quantification of protein-bound this compound from plasma samples using LC-MS/MS.
Workflow for PSSG analysis in plasma.
Detailed Experimental Protocol: LC-MS/MS Quantification of PSSG
This protocol is adapted from methodologies that emphasize the importance of blocking free thiols to prevent artifact formation.
1. Materials and Reagents
-
Plasma: Collected in EDTA- or citrate-containing tubes.
-
N-ethylmaleimide (NEM): For blocking free sulfhydryl groups.
-
Trichloroacetic acid (TCA): For protein precipitation.
-
Dithiothreitol (DTT): For reducing disulfide bonds.
-
This compound (GSH) and this compound Disulfide (GSSG): For standard curve generation.
-
Stable Isotope-Labeled Standards (e.g., [(13)C2,(15)N]GSH): For internal calibration.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Solvents: LC-MS grade water, acetonitrile, and formic acid.
2. Sample Preparation
-
Step 1: Blocking of Free Thiols
-
Immediately after plasma separation, add NEM to a final concentration of 10 mM to prevent the oxidation of free GSH.
-
Incubate the sample at room temperature for 30 minutes.
-
-
Step 2: Protein Precipitation
-
Add an equal volume of cold 20% (w/v) TCA to the NEM-treated plasma to precipitate proteins.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant which contains free GSH-NEM adducts and GSSG.
-
-
Step 3: Washing the Protein Pellet
-
Resuspend the protein pellet in 1 mL of 10% TCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Repeat the wash step two more times to ensure complete removal of non-protein-bound this compound species.
-
After the final wash, briefly wash the pellet with a 1:1 methanol:ether solution and dry it under a gentle stream of nitrogen.
-
3. Reduction and Quantification
-
Step 1: Reduction of Protein-Bound this compound
-
Resuspend the dried protein pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
To release GSH from the protein-glutathione mixed disulfides, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Step 2: Sample Preparation for LC-MS/MS
-
After reduction, re-precipitate the proteins with TCA to separate the released GSH from the protein backbone.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the released and now-free GSH.
-
Add a known concentration of the stable isotope-labeled GSH internal standard to the supernatant.
-
-
Step 3: LC-MS/MS Analysis
-
Inject the sample onto an LC-MS/MS system.
-
Chromatography: Separate GSH using a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both native GSH and the isotope-labeled internal standard.
-
Quantification: Create a standard curve using known concentrations of GSH. The concentration of PSSG in the original plasma sample is calculated based on the amount of GSH released after DTT reduction, normalized to the internal standard and the initial plasma volume.
-
4. Quality Control
-
To ensure accuracy, it is crucial to account for any residual, non-covalently trapped GSSG in the protein pellet. This can be achieved by processing a parallel sample without the DTT reduction step. The amount of GSH detected in this control sample (originating from GSSG) can be subtracted from the DTT-treated sample to give a corrected PSSG value.
This detailed protocol provides a robust framework for the accurate quantification of protein-bound this compound in plasma, a critical biomarker for assessing oxidative stress in both research and clinical settings.
References
- 1. MEASUREMENT AND IDENTIFICATION OF S-GLUTATHIOLATED PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein S-glutathionylation reactions as a global inhibitor of cell metabolism for the desensitization of hydrogen peroxide signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Intracellular Glutathione (GSH) using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is the most abundant intracellular non-protein thiol, playing a critical role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating signal transduction pathways.[1][2][3] Dysregulation of intracellular GSH levels is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and aging.[4] Flow cytometry offers a powerful high-throughput platform for the quantitative analysis of intracellular GSH at the single-cell level, enabling the study of cellular heterogeneity and dynamic changes in response to various stimuli.[1]
These application notes provide detailed protocols for three common flow cytometry-based methods for measuring intracellular GSH, utilizing different fluorescent probes: Monochlorobimane (MCB), ThiolTracker™ Violet, and a ratiometric probe, FreSHtracer.
Method 1: Monochlorobimane (MCB) Assay
Monochlorobimane (MCB) is a cell-permeant dye that is essentially non-fluorescent until it reacts with GSH. This reaction is catalyzed by the enzyme this compound S-transferase (GST), leading to the formation of a highly fluorescent GSH-bimane adduct that can be excited by a UV or violet laser and emits blue fluorescence. The fluorescence intensity is directly proportional to the intracellular GSH concentration.
Mechanism of Action: MCB Staining
Caption: Workflow of MCB staining for intracellular GSH detection.
Experimental Protocol: MCB Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Monochlorobimane (MCB) stock solution (10 mM in DMSO)
-
Flow cytometer with UV or violet laser
Procedure:
-
Cell Preparation:
-
For suspension cells, count and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.
-
For adherent cells, seed cells in a culture plate to achieve 70-80% confluency on the day of the experiment.
-
-
Staining:
-
Prepare a fresh working solution of MCB by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 40-100 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
For suspension cells, add the MCB working solution directly to the cell suspension.
-
For adherent cells, remove the culture medium and add the MCB working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, centrifuge suspension cells at 300 x g for 5 minutes and discard the supernatant.
-
For adherent cells, gently aspirate the staining solution.
-
Wash the cells twice with ice-cold PBS.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
Analyze the cells immediately on a flow cytometer. Excite the stained cells with a UV laser (e.g., 355 nm) or a violet laser (e.g., 405 nm) and collect the emission in the blue channel (e.g., 450/50 nm bandpass filter).
-
Method 2: ThiolTracker™ Violet Assay
ThiolTracker™ Violet is a bright, cell-permeant fluorescent probe that reacts with free thiols, including GSH, to form a stable, fluorescent adduct. As GSH is the most abundant intracellular thiol, the fluorescence intensity of ThiolTracker™ Violet is a reliable indicator of intracellular GSH levels. It is excited by a violet laser and emits in the green/yellow channel.
Mechanism of Action: ThiolTracker™ Violet Staining
Caption: Workflow of ThiolTracker™ Violet staining for intracellular thiol detection.
Experimental Protocol: ThiolTracker™ Violet Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline with Ca²⁺ and Mg²⁺ (PBS+/+)
-
ThiolTracker™ Violet stock solution (10 mM in DMSO)
-
Flow cytometer with a violet laser
Procedure:
-
Cell Preparation:
-
Prepare cells as described in the MCB protocol.
-
-
Staining:
-
Prepare a fresh working solution of ThiolTracker™ Violet by diluting the stock solution in pre-warmed PBS+/+ to a final concentration of 1-10 µM. The optimal concentration should be determined for each cell type.
-
Wash the cells once with PBS+/+.
-
Add the ThiolTracker™ Violet working solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells twice with PBS+/+.
-
-
Resuspension and Analysis:
-
Resuspend the cells in 0.5 mL of PBS+/+.
-
Analyze the cells immediately on a flow cytometer. Excite the stained cells with a violet laser (405 nm) and collect the emission using a bandpass filter appropriate for the dye's emission spectrum (e.g., 525/50 nm).
-
Method 3: Ratiometric Measurement with FreSHtracer
FreSHtracer is a reversible, ratiometric fluorescent probe for GSH. Ratiometric probes offer an advantage over single-wavelength probes as the ratio of fluorescence intensities at two different emission wavelengths is less susceptible to variations in probe concentration, cell size, and instrument settings, providing a more robust and quantitative measurement of GSH levels. FreSHtracer exhibits a shift in its fluorescence emission spectrum upon binding to GSH.
Mechanism of Action: FreSHtracer Staining
Caption: Workflow of ratiometric GSH detection using FreSHtracer.
Experimental Protocol: FreSHtracer Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
FreSHtracer stock solution (10 mM in DMSO)
-
Flow cytometer with dual excitation/emission capabilities (e.g., 405 nm and 488 nm lasers)
Procedure:
-
Cell Preparation:
-
Prepare cells as described in the MCB protocol.
-
-
Staining:
-
Prepare a fresh working solution of FreSHtracer by diluting the stock solution in pre-warmed complete culture medium or HBSS to a final concentration of 1-5 µM.
-
Add the FreSHtracer working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells twice with HBSS.
-
-
Resuspension and Analysis:
-
Resuspend the cells in 0.5 mL of HBSS.
-
Analyze the cells on a flow cytometer. Excite the cells with a 405 nm laser and collect the emission for the GSH-bound form (e.g., 525/50 nm filter). Simultaneously, excite with a 488 nm or 561 nm laser and collect the emission for the unbound form (e.g., 585/42 nm filter).
-
Calculate the ratio of the fluorescence intensities (e.g., F₅₂₅ / F₅₈₅) for each cell to determine the relative intracellular GSH concentration.
-
Data Presentation and Comparison
| Feature | Monochlorobimane (MCB) | ThiolTracker™ Violet | FreSHtracer (Ratiometric) |
| Principle | Enzymatic (GST-dependent) conjugation to GSH | Covalent reaction with free thiols (mainly GSH) | Reversible binding to GSH with a spectral shift |
| Specificity | Highly specific for GSH in the presence of GST | Reacts with all free thiols, but GSH is the most abundant | Specific for GSH |
| Excitation (nm) | ~380-405 | ~405 | 405 (bound) / 488 or 561 (unbound) |
| Emission (nm) | ~460-490 | ~526 | ~510 (bound) / ~580 (unbound) |
| Measurement | Fluorescence Intensity | Fluorescence Intensity | Ratio of Fluorescence Intensities |
| Advantages | High specificity for GSH. | Bright signal, good for detecting overall thiol content. | Quantitative, less prone to artifacts from probe concentration or cell size. |
| Limitations | GST-dependence can be a variable. Lower signal compared to some other probes. | Not exclusively specific for GSH. | Requires a flow cytometer with dual excitation/emission capabilities. |
| Typical Working Conc. | 40-100 µM | 1-10 µM | 1-5 µM |
| Incubation Time | 15-30 min | 30 min | 30-60 min |
Concluding Remarks
The choice of method for assessing intracellular GSH by flow cytometry depends on the specific research question, the available instrumentation, and the cell type under investigation. The MCB assay offers high specificity for GSH, while ThiolTracker™ Violet provides a bright signal reflecting the total thiol pool. Ratiometric probes like FreSHtracer offer a more robust and quantitative measurement. It is recommended to optimize the staining conditions for each cell type and to include appropriate controls, such as cells treated with a GSH-depleting agent (e.g., buthionine sulfoximine, BSO) or a GSH precursor (e.g., N-acetylcysteine, NAC), to validate the assay.
References
- 1. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 2. Monitoring this compound Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of intracellular this compound using ThiolTracker violet stain and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Imaging of this compound in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Liposomal Glutathione in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a tripeptide thiol that serves as the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and regulation of cellular processes.[1][2] Its direct application in cell culture can be limited by its susceptibility to oxidation and poor cellular uptake.[1] Liposomal encapsulation of this compound offers a technologically advanced solution to these challenges by enhancing its stability and facilitating its direct delivery into cells, thereby increasing its bioavailability.[3][4] This document provides detailed application notes and protocols for the effective use of liposomal this compound in cell culture studies, enabling researchers to investigate its therapeutic potential and cellular mechanisms.
Core Principles of Liposomal this compound in Cell Culture
Liposomal this compound provides a significant advantage over free this compound for in vitro studies. The lipid bilayer of the liposome protects the encapsulated this compound from degradation in the cell culture medium and facilitates its entry into cells through membrane fusion or endocytosis. This leads to a more efficient replenishment of intracellular this compound stores, which is critical for protecting cells against oxidative stress and maintaining redox homeostasis.
Key Applications:
-
Combating Oxidative Stress: Supplementing cell cultures with liposomal this compound can effectively mitigate the damaging effects of reactive oxygen species (ROS) induced by various stressors.
-
Improving Cell Viability: By replenishing intracellular this compound levels, liposomal this compound can enhance cell survival and proliferation in models of disease or toxicity.
-
Studying Detoxification Pathways: Liposomal this compound is a valuable tool for investigating the role of this compound in the detoxification of drugs and environmental toxins.
-
Modulating Immune Cell Function: Research has shown that liposomal this compound can influence the activity of immune cells, such as lymphocytes and natural killer (NK) cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of liposomal this compound in different experimental settings.
Table 1: Enhancement of Intracellular this compound Levels
| Cell Type | Treatment | Fold Increase in Intracellular GSH | Reference |
| Rat Mesencephalic Neuronal/Glial Cultures | Liposomal GSH | 100-fold more potent than non-liposomal GSH in repleting GSH | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Oral Liposomal GSH (in vivo) | ~100% increase after 2 weeks | |
| Human Immunodeficiency Virus (HIV)-Infected Individuals' PBMCs | Liposomal GSH Supplementation | Significant increase post-supplementation |
Table 2: Reduction of Oxidative Stress Markers
| Model System | Oxidative Stress Marker | Treatment | Percent Reduction | Reference |
| In vivo (Human) | Plasma 8-isoprostane | Oral Liposomal GSH | ~35% | |
| In vivo (Human) | Oxidized:Reduced GSH Ratio | Oral Liposomal GSH | ~20% | |
| Atherosclerotic E(0) mice | Serum Susceptibility to AAPH-induced oxidation | Liposomal GSH | 33% | |
| Atherosclerotic E(0) mice | Macrophage Lipid Peroxides | Liposomal GSH | 40% |
Table 3: Effects on Immune Cell Function
| Immune Cell Parameter | Treatment | Effect | Reference |
| Natural Killer (NK) Cell Cytotoxicity | Oral Liposomal GSH | Up to 400% increase | |
| Lymphocyte Proliferation | Oral Liposomal GSH | Up to 60% increase | |
| T-lymphocyte Activity | Liposomal GSH | 30% increase | |
| Pro-inflammatory Cytokines | Liposomal GSH | 20% reduction |
Experimental Protocols
Protocol 1: Preparation and Handling of Liposomal this compound for Cell Culture
Objective: To prepare liposomal this compound for sterile application in cell culture.
Materials:
-
Commercially available liposomal this compound solution
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Reconstitution (if applicable): If using a lyophilized form, reconstitute the liposomal this compound in sterile, nuclease-free water or phosphate-buffered saline (PBS) according to the manufacturer's instructions.
-
Dilution: Based on the desired final concentration for your experiment, calculate the required volume of the liposomal this compound stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A common starting point for in vitro studies is in the micromolar range. For example, one study found an EC50 of 4.75 µM for GSH repletion in mixed neuronal/glial cultures.
-
Sterilization: While commercial preparations are often sterile, if there are any concerns about contamination, the diluted liposomal this compound can be filter-sterilized using a 0.22 µm syringe filter. Be gentle during filtration to avoid disrupting the liposomes.
-
Addition to Culture Medium: Add the sterile, diluted liposomal this compound to the cell culture medium immediately before treating the cells. Mix gently by swirling the flask or plate.
-
Storage: Store the stock solution of liposomal this compound according to the manufacturer's instructions, typically protected from light and at 4°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Induction and Mitigation of Oxidative Stress
Objective: To induce oxidative stress in cultured cells and assess the protective effects of liposomal this compound.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y, Jurkat, or primary cells)
-
Complete cell culture medium
-
Liposomal this compound solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), paraquat, or buthionine sulfoximine (BSO))
-
Reagents for assessing cell viability (e.g., MTT, Trypan Blue)
-
Reagents for measuring ROS (e.g., DCFDA-based assays)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for biochemical assays) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment (Optional): In some experimental designs, cells may be pre-treated with liposomal this compound for a specific period (e.g., 2-4 hours) before the induction of oxidative stress. This allows for the uptake and accumulation of intracellular this compound.
-
Induction of Oxidative Stress: Remove the culture medium and replace it with fresh medium containing the oxidative stress-inducing agent at a pre-determined toxic, but not lethal, concentration. For co-treatment experiments, add the liposomal this compound along with the stressor.
-
Incubation: Incubate the cells for a period relevant to the mechanism of the stressor (e.g., 1-24 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.
-
Measurement of Reactive Oxygen Species (ROS): To quantify the antioxidant effect, measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
Protocol 3: Measurement of Intracellular this compound Levels
Objective: To quantify the levels of intracellular reduced this compound (GSH) following treatment with liposomal this compound.
Materials:
-
Cell lysis buffer
-
Commercially available this compound assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or a fluorescent probe like monochlorobimane)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with liposomal this compound as described in Protocol 1 for the desired duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the protocol provided with the this compound assay kit.
-
Quantification: Perform the this compound assay according to the manufacturer's instructions. This typically involves the reaction of the cell lysate with a chromogenic or fluorogenic substrate that specifically reacts with GSH.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the concentration of GSH in the samples by comparing the readings to a standard curve generated with known concentrations of GSH. Normalize the results to the total protein concentration of the cell lysate.
Visualizations
Signaling Pathway: Cellular this compound Homeostasis and Antioxidant Defense
Caption: Liposomal this compound enhances intracellular GSH levels.
Experimental Workflow: Assessing the Protective Effect of Liposomal this compound
Caption: Workflow for evaluating liposomal this compound's effects.
Logical Relationship: Advantages of Liposomal this compound
Caption: Advantages of liposomal over free this compound.
References
Troubleshooting & Optimization
preventing auto-oxidation of glutathione during sample preparation
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the auto-oxidation of reduced glutathione (GSH) to its oxidized form, this compound disulfide (GSSG), during sample preparation. Accurate measurement of the GSH/GSSG ratio is a critical indicator of oxidative stress.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound auto-oxidation and why is it a problem?
Q2: What are the primary causes of GSH auto-oxidation during sample preparation?
Several factors can promote the artificial oxidation of GSH during sample handling:
-
High pH: GSH auto-oxidation occurs non-enzymatically at a pH greater than 7.0.
-
Presence of Metal Ions: Bivalent metal ions, released during harsh sample homogenization, can catalyze oxidation reactions that consume GSH.
-
Enzymatic Activity: The enzyme γ-glutamyl transpeptidase (GGT), which is active at neutral pH, can degrade GSH.
-
Reactive Oxygen Species (ROS): The disruption of cellular compartments during sample processing can release ROS, which directly oxidize GSH.
Q3: How do thiol-masking agents work to prevent GSH oxidation?
Thiol-masking (or alkylating) agents are chemicals that rapidly and covalently bind to the sulfhydryl (-SH) group of GSH. This reaction forms a stable complex, effectively "masking" the thiol group and preventing it from undergoing oxidation. Common agents include N-ethylmaleimide (NEM) and 2-vinylpyridine (2-VP). This step is crucial for accurately measuring the baseline GSSG levels in a sample, as it prevents the artificial generation of GSSG from GSH during processing.
Q4: What is the purpose of adding a chelating agent like EDTA?
Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) are added to the homogenization buffer to bind, or chelate, bivalent metal ions. By sequestering these metal ions, EDTA prevents them from catalyzing the oxidation of GSH, thereby helping to preserve its reduced state during sample preparation.
Troubleshooting Guide
Issue: My measured GSSG levels are unexpectedly high, suggesting significant oxidative stress.
| Potential Cause | Troubleshooting Step |
| Artificial Oxidation During Lysis | The sample was not immediately treated to prevent oxidation upon collection/homogenization. Even slight delays can cause a significant increase in GSSG. Ensure immediate addition of an acid (e.g., sulfosalicylic acid) or a thiol-masking agent like N-ethylmaleimide (NEM) before cell lysis or acidification. |
| Incorrect pH of Homogenization Buffer | The buffer pH is neutral or alkaline (pH > 7.0), which promotes rapid, non-enzymatic auto-oxidation. Use a buffer with a pH below 7.0 (e.g., potassium phosphate pH 6.5) or use an acidic precipitation agent. |
| Metal Ion Contamination | Metal ions released from tissue disruption are catalyzing GSH oxidation. Add a chelating agent, such as 1 mM EDTA, to the homogenization buffer to sequester these ions. |
| Incorrect Use of Thiol-Masking Agent | N-ethylmaleimide (NEM) was added simultaneously with or after the deproteinizing acid. NEM does not react effectively with thiols under acidic conditions. The alkylating agent must be added before the sample is acidified to ensure it reacts with GSH first. |
| Enzymatic Degradation of GSH | For tissues with high γ-glutamyl transpeptidase activity (e.g., kidney, liver), the enzyme can degrade GSH. Precipitate proteins immediately with an acid like sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) to inactivate enzymes. |
Issue: My total this compound levels (GSH + GSSG) are lower than expected.
| Potential Cause | Troubleshooting Step |
| Improper Sample Storage | Samples were stored improperly, leading to degradation over time. Deproteinized acidic homogenates are stable for up to 8 hours during sample preparation and can be stored at -70°C or -80°C for months with minimal loss. |
| Incomplete Protein Precipitation | Proteins were not fully removed from the sample, interfering with downstream assays. Ensure proper concentration of the precipitating acid (e.g., 5% w/v for sulfosalicylic acid) and adequate incubation on ice. |
| Thiol-Masking Agent Interference | If using an enzymatic recycling assay, the thiol-masking agent may inhibit the this compound reductase (GR) enzyme. NEM is a known inhibitor of GR. If measuring total this compound with a GR-based assay, either omit the masking step or use an agent like 2-vinylpyridine (2-VP) which does not significantly inhibit the enzyme. |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation using Thiol-Masking Agent (for accurate GSSG measurement)
This protocol is designed to prevent the artificial oxidation of GSH, which is essential for an accurate determination of GSSG.
-
Immediate Thiol Masking: Immediately after sample collection (e.g., whole blood, tissue biopsy), add a thiol-masking agent. A common choice is N-ethylmaleimide (NEM) at a final concentration of 10 mM. This step must occur before any cell lysis or deproteinization.
-
Homogenization (for tissues/cells): Homogenize the sample on ice in a suitable buffer (e.g., potassium phosphate buffer, pH 6.5) containing 1 mM EDTA. The low temperature and presence of EDTA will help minimize oxidation.
-
Deproteinization: Add an equal volume of a cold protein-precipitating acid, such as 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).
-
Incubation & Centrifugation: Vortex the sample briefly and incubate on ice for at least 10 minutes to allow for complete protein precipitation. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the resulting supernatant, which contains the deproteinized cell extract. This sample can now be used for GSSG analysis.
-
Storage: If not analyzing immediately, snap-freeze the supernatant in liquid nitrogen and store at -80°C. Samples stored under these conditions are stable for extended periods.
Protocol 2: Sample Preparation using Acid Precipitation (for total this compound measurement)
This protocol is a more direct method suitable for measuring total this compound (GSH + GSSG).
-
Homogenization: Homogenize the tissue or cell sample directly in a cold deproteinizing solution, such as 5% (w/v) sulfosalicylic acid (SSA) or 5% metaphosphoric acid (MPA). This immediately denatures proteins, including enzymes that could degrade GSH, and creates an acidic environment that limits auto-oxidation.
-
Incubation & Centrifugation: Vortex the homogenate and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a new tube. This sample is now ready for the total this compound assay.
-
Storage: For long-term storage, aliquots of the acidic homogenate can be kept at -70°C or -80°C.
Visualized Workflows and Pathways
References
- 1. Pitfalls in the analysis of the physiological antioxidant this compound (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in the analysis of the physiological antioxidant this compound (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Colorimetric Glutathione Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using colorimetric glutathione assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in colorimetric this compound assays?
A1: The most common interferences in colorimetric this compound assays include:
-
Endogenous thiol-containing compounds: Molecules other than this compound (GSH), such as cysteine, β-mercaptoethanol, or dithiothreitol (DTT), can react with the chromogenic reagent (e.g., DTNB), leading to an overestimation of GSH levels.[1][2][3]
-
Reducing agents: Substances like ascorbic acid can interfere with the assay chemistry.[2][3]
-
Thiol-alkylating agents: Reagents like N-ethylmaleimide (NEM), used to measure oxidized this compound (GSSG), can inhibit this compound reductase, an enzyme essential for signal amplification in many assays.
-
Sample matrix components: Proteins and other macromolecules in biological samples can interfere with the assay. Proper sample preparation, including deproteination, is crucial.
-
pH imbalances: The pH of the reaction is critical for the specific reaction of GSH with the detection reagent.
-
Temperature fluctuations: Temperature can affect the stability of GSH and the kinetics of the enzymatic reactions in the assay.
Q2: My sample readings are inconsistent or not reproducible. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Inadequate sample handling: GSH is prone to auto-oxidation. It is critical to process samples quickly and at low temperatures (e.g., on ice) to minimize this. The use of anticoagulants like EDTA in blood samples can also help by chelating metal ions that catalyze oxidation.
-
Improper storage: For long-term storage, samples should be deproteinized and stored at -80°C to maintain this compound stability. Multiple freeze-thaw cycles should be avoided.
-
Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents can lead to significant variability.
-
Well-to-well contamination: Careful pipetting technique is necessary to avoid cross-contamination between wells on a microplate.
Q3: I am seeing a high background signal in my blank or negative control wells. What should I do?
A3: A high background signal can be caused by:
-
Contaminated reagents: Ensure all buffers and reagents are freshly prepared and free from contamination with thiol-containing compounds.
-
Presence of interfering substances: If your sample diluent or buffer contains any of the interfering substances mentioned in Q1, it can lead to a high background.
-
Protein interference: Inadequate deproteination of samples can result in background signal. Ensure the deproteination step is complete.
Q4: How can I specifically measure oxidized this compound (GSSG) without interference from reduced this compound (GSH)?
A4: To specifically measure GSSG, you must first block the free thiol groups of GSH in your sample. This is typically done by derivatizing GSH with a thiol-scavenging agent. 4-vinylpyridine (4-VP) is a commonly recommended reagent for this purpose as it effectively masks GSH. N-ethylmaleimide (NEM) can also be used, but it has the disadvantage of inhibiting this compound reductase, which is used in many recycling assays to amplify the signal. After blocking GSH, GSSG is then reduced to GSH and quantified.
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure samples were properly handled and stored to prevent GSH oxidation. Prepare fresh standards for each assay. |
| Inactive Enzyme | If using a recycling assay, confirm the activity of the this compound reductase. Ensure it has been stored correctly. |
| Incorrect Reagent Preparation | Double-check the concentrations and preparation of all reagents, including the chromogen (e.g., DTNB) and NADPH. |
| Sample Dilution | The this compound concentration in your sample may be too low. Try using a more concentrated sample or a larger sample volume if the protocol allows. |
Issue 2: High Absorbance Values (Signal Out of Range)
| Possible Cause | Troubleshooting Step |
| Sample Too Concentrated | The this compound concentration in your sample is too high for the linear range of the assay. Dilute your sample and re-run the assay. |
| Presence of Interfering Thiols | Your sample may contain other thiol-containing compounds that are reacting with the chromogen. Consider a sample cleanup step or use a more specific assay if available. |
| Contamination | Check for contamination in your reagents or samples that could be contributing to the high signal. |
Summary of Common Interferences
The following table summarizes common interfering substances in colorimetric this compound assays and suggested methods for their mitigation.
| Interfering Substance | Type of Interference | Mitigation Strategy |
| Cysteine, Dithiothreitol (DTT), β-mercaptoethanol | False positive (reacts with DTNB) | Sample cleanup, use of more specific assay, or chemical derivatization to block interfering thiols. |
| Ascorbic Acid | Reducing agent interference | Sample preparation to remove ascorbic acid or use of an assay method not affected by it. |
| N-ethylmaleimide (NEM) | Inhibition of this compound Reductase | Use an alternative thiol-masking agent like 4-vinylpyridine (4-VP) for GSSG measurement. |
| Proteins | Matrix effect, background signal | Deproteinate samples using sulfosalicylic acid (SSA) or another suitable method. |
| Detergents | Can affect protein precipitation and assay linearity | Dilute the sample to reduce detergent concentration or use a detergent-compatible assay. |
| Chaotropic Agents (e.g., urea, guanidine HCl) | Can cause protein precipitation | Remove or dilute chaotropic agents before the assay. |
| Metal Ions | Catalyze GSH auto-oxidation | Add a chelating agent like EDTA to the sample collection and preparation buffers. |
Experimental Protocols
Protocol 1: Sample Deproteination using Sulfosalicylic Acid (SSA)
This protocol is a general guideline for removing protein from biological samples prior to a this compound assay.
Materials:
-
5% (w/v) Sulfosalicylic acid (SSA) solution, ice-cold
-
Sample (e.g., cell lysate, tissue homogenate, plasma)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
On ice, mix your sample with an equal volume of cold 5% SSA solution (e.g., 100 µL of sample + 100 µL of 5% SSA).
-
Vortex the mixture gently.
-
Incubate the mixture on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample, for use in the this compound assay.
Protocol 2: Masking of Reduced this compound (GSH) with 4-Vinylpyridine (4-VP) for GSSG Measurement
This protocol describes how to block free GSH in a sample to specifically measure GSSG.
Materials:
-
Deproteinated sample supernatant
-
4-Vinylpyridine (4-VP)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, add your deproteinized sample.
-
Add 4-VP to the sample to a final concentration that is sufficient to react with all the GSH present. The optimal concentration may need to be determined empirically but a 2-fold molar excess over the expected GSH concentration is a good starting point.
-
Incubate the mixture at room temperature for 60 minutes to allow the reaction to go to completion.
-
The sample is now ready for the GSSG measurement according to your specific assay kit protocol. Remember to use a standard curve prepared with GSSG standards that have also been treated with 4-VP.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for common issues in colorimetric this compound assays.
References
Technical Support Center: Optimizing pH for the Enzymatic Recycling Glutathione Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the enzymatic recycling glutathione assay. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic recycling this compound assay?
The optimal pH for the enzymatic recycling this compound assay is a compromise between the pH optima of the key components: this compound reductase (GR), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and NADPH. Generally, a pH range of 7.0-7.6 is recommended for the reaction mixture. One unit of this compound reductase activity is formally defined at pH 7.6.[1][2]
Q2: How does pH affect the activity of this compound reductase (GR)?
The activity of this compound reductase is pH-dependent. For yeast GR, the enzyme is relatively stable and active between pH 5.5 and 7.6.[3] For human erythrocyte GR, the activity is largely pH-independent below pH 8 but decreases at more basic pH values.[4] Extreme pH values can lead to enzyme denaturation and a significant loss of activity.
Q3: What is the impact of pH on the stability of DTNB?
DTNB, the chromogen in this assay, is sensitive to pH. It is most stable in neutral or slightly acidic solutions. At pH values above 8.0, DTNB is more prone to spontaneous hydrolysis, which can lead to a high background signal and inaccurate results.[5] A DTNB solution in 0.1 M phosphate buffer at pH 7.0 shows no significant loss for 7 weeks, whereas at pH 8.0, a 5% loss is observed within 48 hours.
Q4: How does pH influence the stability of NADPH?
NADPH, the cofactor for this compound reductase, is most stable in a slightly basic buffer with a pH between 7.5 and 8.5. Acidic conditions (below pH 7.4) can lead to the rapid degradation of NADPH, which would result in a decreased rate of DTNB reduction and an underestimation of this compound levels.
Q5: Can I use a different buffer system instead of phosphate buffer?
While phosphate buffer is commonly used, other buffer systems such as Tris-HCl can also be employed. However, it is crucial to ensure that the chosen buffer does not interfere with the assay components and that its buffering capacity is effective at the desired pH. When switching buffer systems, it is advisable to re-optimize the pH.
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Troubleshooting Steps |
| High Background Signal | The assay buffer pH is too high (e.g., > 8.0), causing spontaneous degradation of DTNB. | 1. Verify the pH of your assay buffer. 2. Prepare a fresh buffer with a pH in the optimal range of 7.0-7.6. 3. Consider preparing the DTNB solution in a slightly more acidic buffer and adding it to the reaction mixture just before the measurement. |
| Low or No Signal | The assay buffer pH is too low (e.g., < 6.5), leading to the degradation of NADPH or reduced activity of this compound reductase. | 1. Check the pH of your assay buffer. 2. Ensure the pH is within the optimal range for both NADPH stability (ideally ≥ 7.4) and enzyme activity. 3. Prepare fresh NADPH solution in a buffer at the correct pH. |
| Inconsistent or Non-Reproducible Results | Fluctuations in the pH of the assay buffer or samples. | 1. Use a calibrated pH meter to accurately prepare all buffers. 2. Ensure that the addition of your sample does not significantly alter the final pH of the reaction mixture. 3. Prepare fresh buffers regularly to avoid pH drift over time. |
| Drifting Baseline Absorbance | The pH of the assay buffer is suboptimal, leading to the slow degradation of either NADPH (decreasing baseline) or DTNB (increasing baseline). | 1. Perform a blank reading with all reaction components except the sample to monitor the stability of the reagents over time. 2. Adjust the buffer pH to the 7.0-7.6 range to improve the stability of all components. |
Data Presentation
Table 1: Summary of pH Effects on Key Assay Components
| Component | Optimal pH Range | Effect of Lower pH | Effect of Higher pH |
| This compound Reductase | 7.0 - 8.0 | Substrate inhibition by GSSG may occur at pH ≤ 7. | Decreased activity above pH 8.0. |
| DTNB (Ellman's Reagent) | Neutral to slightly acidic | Stable | Increased rate of spontaneous hydrolysis, leading to high background. |
| NADPH | 7.5 - 8.5 | Rapid degradation below pH 7.4. | Generally stable. |
Experimental Protocols
Protocol for Optimizing Assay pH
This protocol outlines the steps to determine the optimal pH for the enzymatic recycling this compound assay for your specific experimental conditions.
Materials:
-
This compound (GSH) standard
-
This compound Reductase (GR)
-
NADPH
-
DTNB
-
A series of buffers with varying pH values (e.g., phosphate buffer at pH 6.5, 7.0, 7.5, 8.0, and 8.5)
-
Microplate reader and 96-well plates
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM potassium phosphate) with different pH values covering the range you want to test (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Reagent Preparation: Prepare stock solutions of GSH, GR, NADPH, and DTNB. The final concentration in the well should be kept constant across all pH conditions.
-
Assay Setup: In a 96-well plate, set up reactions for each pH value to be tested. For each pH, include blank wells (no GSH) and wells with a known concentration of GSH standard.
-
Reaction Initiation: To each well, add the buffer of a specific pH, the GSH standard (or buffer for the blank), GR, and DTNB.
-
Initiate and Measure: Start the reaction by adding NADPH to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each pH value.
-
Subtract the rate of the blank from the rate of the corresponding GSH standard for each pH.
-
Plot the net reaction rate (ΔA/min) against the pH. The pH that yields the highest reaction rate is the optimum pH for your assay.
-
Mandatory Visualizations
Caption: Enzymatic recycling of this compound for colorimetric detection.
Caption: Troubleshooting decision tree for pH-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yeast this compound reductase. Studies of the kinetics and stability of the enzyme as a function of pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human erythrocyte this compound reductase: pH dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Glutathione Recovery
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low glutathione (GSH) recovery in tissue samples.
Frequently Asked Questions (FAQs)
Q1: My measured GSH levels are significantly lower than expected. What are the most common causes?
Low GSH recovery is a frequent issue stemming from several critical factors during sample handling and preparation. The primary culprits are:
-
Sample Storage: Inadequate storage is a major source of GSH loss. Storing samples at -20°C can lead to a significant decrease in GSH levels.[1][2] For long-term stability, tissues should be snap-frozen in liquid nitrogen and stored at -70°C or -80°C.[1][3][4] Repeated freeze-thaw cycles should also be strictly avoided as they can degrade GSH.
-
Delayed Processing: GSH is an unstable molecule. Delays in processing after tissue collection can lead to its degradation. It is crucial to process samples immediately after harvesting.
-
Oxidation: GSH is highly susceptible to oxidation, converting to its disulfide form (GSSG), especially during sample preparation. This artificial oxidation can drastically lower the measured GSH levels and skew the GSH/GSSG ratio.
-
Incomplete Protein Precipitation: Proteins can interfere with GSH assays. Incomplete removal of proteins can lead to inaccurate readings. Using acids like 5% sulfosalicylic acid (SSA) or metaphosphoric acid (MPA) is essential for effective deproteinization.
-
Enzymatic Degradation: Tissues contain enzymes like gamma-glutamyltranspeptidase that can degrade GSH. Homogenizing tissues in an acidic solution helps to inactivate these enzymes and preserve GSH levels.
Q2: What is the optimal procedure for processing tissue samples to maximize GSH recovery?
A robust sample preparation protocol is critical for accurate GSH measurement. The following steps are recommended:
-
Tissue Collection: After harvesting, immediately wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood, which contains significant amounts of GSH.
-
Homogenization: Promptly homogenize the tissue on ice in a cold deproteinizing agent, such as 5% SSA. The ratio of tissue to homogenization buffer should be optimized, with a common starting point being 10 mg of tissue per 250 μL of 5% SSA.
-
Protein Precipitation: Allow the homogenate to incubate on ice for at least 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the GSH, for analysis. The supernatant can be assayed immediately or stored at -80°C.
Q3: How can I prevent the artificial oxidation of GSH to GSSG during my experiments?
Minimizing the oxidation of GSH is crucial for obtaining an accurate representation of the in vivo redox state. Here are some key strategies:
-
Work Quickly and on Ice: Keep samples and reagents on ice at all times to reduce the rate of chemical reactions, including oxidation.
-
Use of Thiol-Masking Agents: When measuring GSSG specifically, it is essential to block the free GSH to prevent its oxidation during the assay. N-ethylmaleimide (NEM) and 2-vinylpyridine (2VP) are commonly used for this purpose.
-
Acidic Conditions: The use of acidic deproteinizing agents like SSA not only precipitates proteins but also helps to stabilize GSH and minimize its oxidation.
Q4: My GSH/GSSG ratio is very low. How can I troubleshoot this?
A low GSH/GSSG ratio is often an indicator of oxidative stress, but it can also be an artifact of sample handling. If you suspect an artificially low ratio, consider the following:
-
GSH Oxidation During Preparation: As mentioned, even a small amount of GSH oxidation can lead to a significant overestimation of GSSG, as cellular GSSG concentrations are typically much lower than GSH. Implementing the preventative measures described in Q3 is critical.
-
Inaccurate GSSG Measurement: Ensure that your GSSG measurement protocol includes a step to block free GSH with a thiol-masking agent before the reduction of GSSG to GSH for detection.
-
Review the Entire Workflow: Carefully review your entire experimental workflow, from tissue collection to final measurement, to identify any potential steps where oxidation could be introduced.
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates for Total this compound Measurement
-
Excise the tissue of interest and immediately wash it with ice-cold PBS to remove excess blood.
-
Blot the tissue dry and weigh it.
-
On ice, homogenize the tissue in 5-10 volumes of cold 5% (w/v) sulfosalicylic acid (SSA). For example, for 100 mg of tissue, use 0.5-1.0 mL of 5% SSA.
-
Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, pre-chilled tube. This supernatant can be used directly for the this compound assay or stored at -80°C for later analysis.
Quantitative Data Summary
Table 1: Expected this compound Concentrations in Various Mouse Tissues
| Tissue | This compound Concentration (μmol/g tissue) |
| Liver | 5.0 - 10.0 |
| Kidney | 3.0 - 6.0 |
| Lung | 1.5 - 3.0 |
| Brain | 2.0 - 3.0 |
| Heart | 1.5 - 2.5 |
Note: These values are approximate and can vary based on the age, sex, and strain of the animal, as well as the specific assay conditions.
Visual Guides
Diagram 1: Troubleshooting Workflow for Low GSH Recovery
Caption: Troubleshooting flowchart for low GSH recovery.
Diagram 2: Recommended Workflow for Tissue Sample Preparation for GSH Assay
Caption: Optimal workflow for GSH sample preparation.
Diagram 3: this compound Redox Cycle and Potential Points of Loss
Caption: this compound redox cycle and experimental loss points.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of sample storage on stability of salivary this compound, lipid peroxidation levels, and tissue factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the Determination of Plasma or Tissue this compound Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of sample preparation and storage in this compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Fluorescent Probe-Based GSH Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in fluorescent probe-based glutathione (GSH) measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during fluorescent probe-based GSH assays in a question-and-answer format.
Q1: My fluorescence signal is weak or absent. What are the possible causes and solutions?
A1: Weak or no fluorescence signal can stem from several factors. Refer to the troubleshooting table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Filter/Wavelength Settings | Verify that the excitation and emission wavelengths on your instrument match the specifications of your fluorescent probe. |
| Probe Degradation | Protect the fluorescent probe from light and store it at the recommended temperature. Prepare fresh probe solutions for each experiment. Some probes have limited stability in aqueous solutions.[1] |
| Insufficient Probe Concentration or Incubation Time | Optimize the probe concentration and incubation time for your specific cell type and experimental conditions. Start with the manufacturer's recommended protocol and perform a titration to find the optimal range.[2] |
| Low Intracellular GSH Levels | Ensure your cells are healthy and not undergoing significant oxidative stress, which can deplete GSH levels. Consider using a positive control, such as treating cells with N-acetylcysteine (NAC), to increase GSH levels. |
| Inefficient Probe Uptake | For live-cell imaging, ensure the probe is cell-permeable. If using a non-permeable probe, appropriate cell lysis or permeabilization methods must be used. |
Q2: I'm observing high background fluorescence. How can I reduce it?
A2: High background fluorescence can mask the specific signal from the GSH-probe reaction. The following table outlines strategies to minimize background noise.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Measure the fluorescence of unstained cells to determine the level of autofluorescence. If significant, consider using a probe with excitation and emission wavelengths in the near-infrared (NIR) range to minimize interference from cellular components.[3] |
| Probe Aggregation | Some fluorescent probes can aggregate at high concentrations, leading to non-specific fluorescence. Optimize the probe concentration and ensure it is fully dissolved in a suitable solvent before adding it to your sample. |
| Non-specific Probe Binding | Wash cells thoroughly with phosphate-buffered saline (PBS) after probe incubation to remove any unbound probe.[2] Include a negative control where cells are treated with a GSH-depleting agent like N-ethylmaleimide (NEM) before adding the probe to assess non-specific binding.[4] |
| Media Components | Phenol red and other components in cell culture media can be fluorescent. For endpoint assays, replace the culture medium with a clear, serum-free buffer or medium without phenol red before measurements. |
Q3: My results are not reproducible. What is causing the variability?
A3: Lack of reproducibility is a common challenge. The key is to standardize every step of the experimental protocol.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding and Health | Ensure uniform cell seeding density and monitor cell health and confluence. Variations in cell number or viability will directly impact GSH levels. |
| Fluctuations in pH and Temperature | Maintain a stable physiological pH (typically 7.2-7.6) and temperature (37°C) during the experiment, as these factors can significantly affect probe fluorescence and reaction kinetics. |
| Variability in Probe Preparation | Prepare fresh probe stock solutions and dilute them to the working concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all samples. For kinetic assays, ensure that measurements are taken at the same time points for all wells. |
| Standard Curve Issues | Prepare a fresh GSH standard curve for each experiment. Ensure the standards are prepared in the same buffer as the samples to account for matrix effects. |
Q4: How can I be sure my signal is specific to GSH and not other thiols like cysteine (Cys) or homocysteine (Hcy)?
A4: Differentiating GSH from other biological thiols is crucial for accurate measurements, as they share similar reactive thiol groups.
| Strategy | Description |
| Use a GSH-Specific Probe | Select a probe that has been specifically designed and validated to have high selectivity for GSH over other thiols. Probe design often incorporates features that exploit the unique structure of GSH. |
| Control Experiments | Perform control experiments using N-ethylmaleimide (NEM) to deplete intracellular thiols. A significant reduction in fluorescence after NEM treatment indicates that the signal is thiol-dependent. To further confirm GSH specificity, you can compare results with an independent, more specific method like HPLC. |
| Consider Relative Thiol Concentrations | In most cells, GSH is the most abundant non-protein thiol, with concentrations in the millimolar (mM) range, which is significantly higher than Cys (micromolar, µM range). Therefore, in many cases, the signal from a thiol-reactive probe will predominantly reflect GSH levels. However, this may not be true under all experimental conditions or in all cell types. |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Live-Cell GSH Measurement
This protocol outlines a general procedure for measuring intracellular GSH using a fluorescent probe.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluence.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the final working concentration in a serum-free medium or buffer.
-
Probe Loading: Remove the culture medium from the cells and wash them with warm PBS. Add the probe-containing medium to the cells and incubate at 37°C for the optimized duration, protected from light.
-
Washing: After incubation, remove the probe solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
Fluorescence Measurement: Add a clear imaging buffer to the cells and measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission settings for the specific probe.
Protocol 2: Preparation of a GSH Standard Curve
A standard curve is essential for quantifying GSH concentrations.
-
Prepare GSH Stock Solution: Dissolve a known amount of GSH in a suitable buffer (e.g., PBS, pH 7.4) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the GSH stock solution to create a range of standards with known concentrations. The concentration range should encompass the expected GSH concentrations in your samples.
-
Probe Reaction: Add the fluorescent probe at its working concentration to each GSH standard.
-
Incubation: Incubate the standards under the same conditions (time, temperature, light protection) as your experimental samples.
-
Measurement: Measure the fluorescence intensity of each standard.
-
Plotting: Plot the fluorescence intensity as a function of GSH concentration and fit the data with a linear regression to generate the standard curve.
Visualizing Experimental Workflows and Concepts
Diagram 1: General Experimental Workflow for Fluorescent GSH Measurement
Caption: A streamlined workflow for measuring intracellular GSH with fluorescent probes.
Diagram 2: Troubleshooting Logic for Weak Fluorescence Signal
Caption: A logical flow for troubleshooting weak fluorescence signals in GSH assays.
Diagram 3: Factors Influencing GSH Measurement Variability
Caption: Key factors contributing to variability in fluorescent GSH measurements.
References
- 1. Frontiers | Simultaneous Discrimination of Cys/Hcy and GSH With Simple Fluorescent Probe Under a Single-Wavelength Excitation and its Application in Living Cells, Tumor Tissues, and Zebrafish [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Sensing of this compound and Related Bio-Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes guided by a new practical performance regulation strategy to monitor this compound in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in HPLC Analysis of Glutathione
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, quantify, and mitigate matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of glutathione (GSH).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC analysis?
A1: In HPLC, particularly when coupled with mass spectrometry (LC-MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] The matrix consists of all components in the sample other than the analyte of interest. These effects can lead to inaccurate quantification, either through ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1] This is a significant issue in electrospray ionization (ESI), which is highly susceptible to the presence of matrix components.
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A2: this compound analysis is prone to matrix effects for several reasons:
-
Complex Biological Matrices: GSH is typically measured in complex biological samples like plasma, whole blood, tissue homogenates, and cell lysates.[2] These matrices contain high concentrations of endogenous substances such as salts, proteins, phospholipids, and metabolites that can interfere with ionization.
-
Analyte Instability: this compound is susceptible to oxidation, enzymatic degradation, and the formation of disulfide bonds during sample collection and preparation. The reagents used to stabilize GSH, such as acids (e.g., perchloric acid, trichloroacetic acid) and derivatizing agents (e.g., N-ethylmaleimide), can themselves contribute to the sample matrix and cause interference.
-
Polar Nature: As a polar tripeptide, this compound often elutes early in reversed-phase chromatography, a region where many other polar matrix components also elute, increasing the likelihood of co-elution and interference.
Q3: What are the primary sources of matrix effects?
A3: The primary sources are endogenous and exogenous substances that co-elute with the analyte and interfere with the ionization process.
-
Phospholipids: A major cause of ion suppression in plasma and tissue samples.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can suppress the analyte signal.
-
Proteins and Peptides: Inadequately removed proteins can contaminate the HPLC system and interfere with analysis.
-
Derivatization Reagents: Reagents used to stabilize or tag this compound for detection can introduce interfering compounds.
Q4: How can I compensate for matrix effects?
A4: Compensation strategies aim to correct for the signal alteration caused by the matrix.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratio-based quantification.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the study samples. This approach is effective but depends on the availability of a suitable blank matrix.
-
Standard Addition: Each sample is divided into aliquots, and a calibration curve is created within each sample by spiking known amounts of the standard. While highly effective, this method is laborious and time-consuming, making it impractical for large sample batches.
Troubleshooting Guide
This section addresses common problems encountered during this compound analysis that may be related to matrix effects.
Issue 1: Poor reproducibility and accuracy (high %CV) across different samples.
-
Possible Cause: Variable matrix effects between different sample lots or individuals ("relative matrix effects").
-
Troubleshooting Steps:
-
Assess Matrix Variability: Analyze samples from at least six different sources (lots of matrix) to determine if the matrix effect is consistent. A coefficient of variation (CV%) of standard line slopes greater than 3-4% may indicate significant relative matrix effects.
-
Implement a Better Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound (e.g., [¹³C₂,¹⁵N]-GSH). This is the gold standard for correcting variability.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering components. Consider switching from a simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Issue 2: Low analyte response or signal suppression is suspected.
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment (see protocol below) to determine the percentage of signal suppression. Values indicating greater than 20% suppression typically require action.
-
Modify Chromatography: Adjust the HPLC gradient to better separate this compound from the interfering region.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components. While this may seem counterintuitive, it can sometimes improve signal-to-noise and even lower the limit of detection if suppression is severe.
-
Optimize Sample Preparation: Use a more rigorous cleanup method. For plasma, techniques like HybridSPE that specifically target phospholipid removal can be highly effective.
-
Issue 3: Inconsistent peak shapes (e.g., splitting, tailing).
-
Possible Cause: While often a chromatography issue, severe matrix effects can contribute. Particulates from an incomplete sample cleanup can block column frits, or precipitated matrix components can affect peak shape.
-
Troubleshooting Steps:
-
Filter All Extracts: Ensure final extracts are passed through a 0.22 µm filter before injection to remove particulates.
-
Review Sample Solvent: Ensure the final sample solvent is compatible with the mobile phase to prevent analyte or matrix precipitation upon injection.
-
Improve Cleanup: Re-evaluate the sample preparation method to ensure complete removal of proteins and other high-abundance interferents.
-
Comparison of Strategies to Address Matrix Effects
| Strategy | Principle | Pros | Cons |
| Sample Preparation | Removes interfering matrix components before analysis (e.g., PPT, LLE, SPE). | Reduces ion suppression/enhancement; protects analytical column. | Can be time-consuming; may lead to analyte loss. |
| Chromatographic Separation | Modifies HPLC conditions to separate the analyte from co-eluting interferences. | Simple to implement; no extra sample handling. | May not be possible for complex matrices with many interferences. |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix to mimic the effect in unknown samples. | Effectively compensates for consistent matrix effects. | Requires a representative blank matrix which may be unavailable; does not correct for inter-sample variability. |
| Stable Isotope-Labeled IS | A co-eluting, mass-differentiated standard experiences the same matrix effects as the analyte. | Considered the most robust and accurate method; corrects for extraction and matrix variability. | SIL-IS can be expensive or commercially unavailable. |
| Standard Addition | A calibration curve is generated within each individual sample. | Highly accurate as it corrects for the specific matrix of each sample. | Labor-intensive, time-consuming, and requires a large sample volume. |
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using Post-Extraction Addition
This method quantifies the absolute matrix effect by comparing the analyte response in a neat solution versus its response in a post-spiked matrix extract.
Methodology:
-
Prepare a Standard Solution (Set A): Prepare a solution of this compound in a neat solvent (e.g., mobile phase) at a known concentration (e.g., 50 µg/mL).
-
Prepare Blank Matrix Extract (Set B): a. Select a representative blank matrix sample (e.g., human plasma) that is free of this compound. b. Process this blank sample using your established extraction protocol (e.g., protein precipitation). c. After the final extraction step, spike the resulting supernatant/extract with the this compound standard to achieve the same final concentration as in Set A.
-
Analyze Samples: Inject both sets of samples into the HPLC system and record the peak areas for this compound.
-
Calculate Matrix Effect (%ME): Use the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100%
-
%ME ≈ 100%: No significant matrix effect.
-
%ME < 80%: Significant ion suppression.
-
%ME > 120%: Significant ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
PPT is a common, fast method for removing the bulk of proteins from biological samples.
Methodology:
-
Sample Collection: Collect whole blood or plasma in tubes containing an anticoagulant and immediately add a stabilizing agent (e.g., perchloric acid) to prevent GSH oxidation and precipitate proteins.
-
Precipitation: a. To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of a cold precipitating solvent, such as acetonitrile or methanol. If using a stable isotope-labeled internal standard, it should be added to the precipitation solvent.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant, ensuring no protein pellet is disturbed.
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Filtration and Injection: Filter the final extract through a 0.22 µm syringe filter before injecting it into the HPLC system.
Visual Guides
Caption: A flowchart for identifying, quantifying, and mitigating matrix effects.
Caption: Effectiveness of common sample preparation techniques in matrix removal.
Caption: How a SIL-IS corrects for matrix effects by maintaining a constant signal ratio.
References
Technical Support Center: Accurate GSSG Measurement in the Presence of High GSH
Welcome to the technical support center for glutathione assays. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with measuring oxidized this compound (GSSG) in biological samples, particularly when reduced this compound (GSH) is present in high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is measuring GSSG accurately so challenging?
A1: The primary challenge in accurately measuring GSSG is the high physiological ratio of GSH to GSSG, which can exceed 100:1 in healthy cells.[1] This abundance of GSH makes the GSSG measurement susceptible to artificial inflation due to the auto-oxidation of GSH into GSSG during sample collection, processing, and analysis.[1][2] Even a small percentage of GSH oxidation can lead to a significant overestimation of the actual GSSG levels.[2]
Q2: What is the most critical step to prevent artificial GSH oxidation?
A2: The most critical step is the immediate and effective quenching or removal of GSH in the sample. This is typically achieved by using a thiol-scavenging agent.[3] The choice of scavenger and the timing of its addition are crucial for accurate results. Additionally, maintaining samples at low temperatures and in an acidic pH can help minimize auto-oxidation.
Q3: What are thiol-scavenging agents and how do they work?
A3: Thiol-scavenging agents are chemicals that rapidly and specifically react with the thiol group of GSH, forming a stable complex. This process, often called derivatization or masking, effectively removes GSH from the sample, preventing its interference and oxidation during the GSSG measurement.
Q4: Which thiol-scavenging agent should I use?
A4: The choice of a thiol-scavenging agent is critical. N-ethylmaleimide (NEM) reacts quickly with GSH but can also inhibit this compound reductase (GR), the key enzyme in the recycling assay, requiring its removal before measurement. 2-vinylpyridine (2-VP) does not significantly inhibit GR but reacts slowly with GSH, which can allow for GSH oxidation to occur, leading to overestimated GSSG values. Newer reagents like 1-methyl-2-vinylpyridinium (M2VP) offer a faster reaction time without inhibiting GR.
Q5: What is the enzymatic cycling assay for GSSG measurement?
A5: The enzymatic cycling assay is a highly sensitive method for quantifying this compound. After masking GSH, GSSG in the sample is reduced to GSH by this compound reductase (GR) using NADPH as a cofactor. This newly formed GSH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG formed during the reaction is recycled back to GSH by GR, amplifying the signal and allowing for the detection of low GSSG concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Artificially high GSSG levels | GSH Oxidation: Spontaneous oxidation of GSH to GSSG during sample preparation. | - Immediately add a thiol-scavenging agent upon sample collection. - Work quickly and keep samples on ice. - Use an acidic deproteinization agent like metaphosphoric acid (MPA) or sulfosalicylic acid (SSA) to stabilize GSH. |
| Incomplete GSH Scavenging: The thiol-scavenging agent did not fully react with all the GSH. | - Ensure the correct concentration of the scavenging agent is used. - Optimize incubation time and temperature for the chosen scavenger. - Use a faster-acting scavenger if GSH oxidation is still suspected. | |
| Low or no GSSG signal | Degraded Reagents: GSSG standard, NADPH, or GR enzyme may have degraded. | - Prepare fresh GSSG and GSH standards for each experiment. - Aliquot and store enzymes and cofactors at the recommended temperature. |
| Inhibition of this compound Reductase (GR): The thiol-scavenging agent (e.g., NEM) is inhibiting the GR enzyme. | - If using NEM, ensure it is effectively removed before the enzymatic reaction. - Consider using a non-inhibitory scavenging agent like M2VP. | |
| High variability between replicates | Inconsistent Sample Handling: Variations in the timing of reagent addition or temperature fluctuations. | - Standardize the sample preparation protocol and ensure consistent timing for each step. - Prepare a master mix for reagents to be added to all samples simultaneously. |
| Precipitate in wells: Incomplete deproteinization. | - Ensure complete protein precipitation and carefully transfer the supernatant for the assay. | |
| GSH concentration appears higher than total this compound | GSH Oxidation during Assay Setup: GSH standard or samples with high GSH can oxidize at neutral or alkaline pH. | - Ensure the pH of the sample and buffers is maintained below 7.0 during preparation. - Keep all reagents and samples on ice until the reaction is initiated. |
Quantitative Data Summary
Table 1: Comparison of Common Thiol-Scavenging Agents
| Thiol-Scavenging Agent | Reaction Time with GSH | Inhibition of this compound Reductase (GR) | Key Considerations |
| N-ethylmaleimide (NEM) | Fast | Yes | Requires removal of excess NEM before the enzymatic assay. |
| 2-vinylpyridine (2-VP) | Slow (up to 60 minutes) | No significant inhibition | The slow reaction can permit GSH oxidation, potentially inflating GSSG values. |
| 1-methyl-4-vinyl-pyridinium (M4VP) | Very Fast (≤ 2 minutes) | No | A rapid and effective option for GSH masking. |
| 1-methyl-2-vinylpyridinium (M2VP) | Very Fast (< 1 minute) | No | Offers rapid and complete scavenging of GSH. |
Experimental Protocols
Protocol 1: Sample Preparation for GSSG Measurement using a Thiol-Scavenging Agent
This protocol outlines the critical initial steps for preparing biological samples to minimize GSH oxidation and accurately measure GSSG.
-
Sample Collection: Collect fresh biological samples (e.g., whole blood, tissue homogenate, cell lysate). All steps should be performed on ice.
-
Immediate GSH Scavenging:
-
For liquid samples (e.g., whole blood, cell suspension), immediately add the chosen thiol-scavenging agent (e.g., M4VP) to the sample and mix gently.
-
For tissue samples, homogenize the tissue in a buffer containing the thiol-scavenging agent.
-
-
Deproteinization: Add an equal volume of ice-cold 5-10% metaphosphoric acid (MPA) or sulfosalicylic acid (SSA) to the sample.
-
Incubation: Vortex the sample and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which now contains GSSG and the derivatized GSH. This supernatant is ready for the GSSG assay.
Protocol 2: Enzymatic Cycling Assay for GSSG Measurement
This protocol describes the measurement of GSSG in the prepared sample supernatant using the DTNB-recycling method.
-
Prepare Reagents: Prepare fresh assay buffer, DTNB solution, NADPH solution, and this compound reductase (GR) solution. Keep all reagents on ice.
-
Standard Curve Preparation: Prepare a series of GSSG standards of known concentrations in the same deproteinization agent used for the samples.
-
Assay Reaction:
-
In a 96-well plate, add the sample supernatant or GSSG standards to the appropriate wells.
-
Add the assay buffer, DTNB, and GR to each well.
-
Initiate the reaction by adding the NADPH solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA412/min) for each standard and sample. Plot the rate of the standards against their concentrations to generate a standard curve. Determine the GSSG concentration in the samples from the standard curve.
Visualizations
Caption: Experimental workflow for accurate GSSG measurement.
Caption: The enzymatic recycling reaction for GSSG detection.
Caption: Troubleshooting logic for unexpectedly high GSSG results.
References
Technical Support Center: Gamma-Glutamyl Transferase (GGT) Inhibition in Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on strategies to inhibit gamma-glutamyl transferase (GGT) activity during sample preparation, ensuring the integrity of your analytes, particularly glutathione.
Frequently Asked Questions (FAQs)
Q1: Why is it important to inhibit GGT activity during sample preparation?
A1: Gamma-glutamyl transferase (GGT) is an enzyme present on the cell surface of many tissues that can degrade extracellular this compound (GSH). If not inhibited, GGT can alter the levels of GSH and its related metabolites in your samples ex vivo, leading to inaccurate measurements. This is particularly critical when studying oxidative stress, this compound metabolism, or drug resistance, where precise quantification of this compound is essential.
Q2: What are the most common sample types where GGT inhibition is necessary?
A2: GGT inhibition is most critical in samples where the enzyme is active and can come into contact with extracellular this compound. This includes whole blood, plasma, serum, and tissue homogenates from organs with high GGT expression, such as the kidney, liver, and pancreas.
Q3: What are the primary methods for inhibiting GGT activity?
A3: The primary methods for inhibiting GGT activity involve the use of chemical inhibitors. These can be broadly categorized as irreversible and competitive inhibitors. Additionally, proper sample handling, such as immediate processing at low temperatures and deproteinization, can help minimize enzymatic activity.
Q4: Which are the most commonly used GGT inhibitors in a research setting?
A4: The most frequently cited GGT inhibitors for research purposes are Acivicin and GGsTop (also known as Nahlsgen). Acivicin is a potent, irreversible inhibitor, while GGsTop is a highly selective and irreversible inhibitor with reported low toxicity. Serine in the presence of borate can also act as a competitive inhibitor of GGT.
Q5: Can GGT inhibitors interfere with downstream assays?
A5: Yes, it is possible for GGT inhibitors to interfere with downstream analytical methods. For instance, inhibitors might have off-target effects on other enzymes or could interfere with detection methods (e.g., by reacting with derivatizing agents in HPLC). It is crucial to run appropriate controls, including samples with the inhibitor but without the analyte of interest, to assess any potential interference.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound levels are still degrading after adding an inhibitor. | 1. Insufficient inhibitor concentration. 2. Inhibitor has degraded due to improper storage. 3. The sample has exceptionally high GGT activity. 4. The sample was not processed quickly enough after collection. | 1. Optimize the inhibitor concentration by performing a dose-response experiment. 2. Ensure the inhibitor is stored according to the manufacturer's instructions and prepare fresh stock solutions. 3. Increase the inhibitor concentration or combine it with rapid deproteinization of the sample. 4. Process samples immediately upon collection, keeping them on ice throughout. |
| Inconsistent results between replicate samples. | 1. Variable GGT activity between aliquots. 2. Inconsistent timing of inhibitor addition. 3. Incomplete mixing of the inhibitor with the sample. | 1. Ensure the sample is homogenous before aliquoting. 2. Add the inhibitor to all samples at the same step and with consistent timing. 3. Gently vortex or invert the tube immediately after adding the inhibitor to ensure thorough mixing. |
| The GGT inhibitor appears to be interfering with my assay (e.g., HPLC, mass spectrometry). | 1. The inhibitor has a similar retention time to the analyte of interest. 2. The inhibitor is reacting with a derivatization agent. 3. The inhibitor is causing ion suppression in mass spectrometry. | 1. Adjust the chromatography parameters (e.g., gradient, column) to separate the inhibitor from the analyte. 2. Test the reactivity of the inhibitor with the derivatization agent in a separate experiment. Consider a different derivatization strategy if necessary. 3. Optimize the mass spectrometry source parameters. If suppression persists, consider a sample cleanup step (e.g., solid-phase extraction) to remove the inhibitor before analysis. |
| Precipitation is observed after adding the inhibitor to the sample. | 1. The inhibitor has low solubility in the sample matrix. 2. The inhibitor is causing protein precipitation. | 1. Prepare the inhibitor stock solution in a suitable solvent (e.g., DMSO, aqueous buffer) before adding it to the sample. Ensure the final concentration of the solvent is compatible with your downstream assay. 2. This can be an intended part of the sample preparation (deproteinization). If not, consider using a different inhibitor or adjusting the buffer conditions. |
Quantitative Data on GGT Inhibitors
The following table summarizes key quantitative data for commonly used GGT inhibitors. Note that the efficacy can vary depending on the experimental conditions, including the GGT substrate and the species from which the enzyme is derived.
| Inhibitor | Mechanism of Action | Potency (Ki / IC50) | Species Specificity | Key Considerations |
| Acivicin | Irreversible, competitive | Potent, with reported IC50 values in the low micromolar range.[1] | Broadly active across species. | Can inhibit other enzymes involved in purine and pyrimidine biosynthesis, leading to potential off-target effects.[1][2] |
| GGsTop (Nahlsgen) | Irreversible, highly selective | Ki of 170 µM for human GGT.[3] | Shows some species specificity. | Reported to be non-toxic and highly selective for GGT.[3] |
| OU749 | Uncompetitive | Ki of 17.6 µM. | 7-10 fold greater potency against human GGT compared to rat or mouse GGT. | Less toxic than Acivicin. |
| Serine-borate buffer | Competitive | Ki of 0.50 ± 0.06 mM for human GGT. | Active against GGT from various species. | A less potent but readily available option. Often used in buffers for sample collection and initial processing steps. |
Experimental Protocols
Protocol: Inhibition of GGT in Plasma for this compound Analysis
This protocol provides a general framework for inhibiting GGT in plasma samples intended for this compound (GSH and GSSG) measurement. It is recommended to optimize inhibitor concentrations and incubation times for your specific experimental conditions.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin).
-
GGT inhibitor stock solution (e.g., 10 mM Acivicin or GGsTop in an appropriate solvent).
-
5% (w/v) 5-Sulfosalicylic acid (SSA) or 10% (w/v) metaphosphoric acid (MPA) for deproteinization.
-
Centrifuge capable of reaching >12,000 x g at 4°C.
-
Microcentrifuge tubes.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant. Immediately place the tubes on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Inhibitor Addition: Carefully transfer the plasma supernatant to a new pre-chilled microcentrifuge tube. Immediately add the GGT inhibitor stock solution to the desired final concentration (e.g., a final concentration of 20-100 µM Acivicin or GGsTop). Gently mix by inverting the tube.
-
Incubation (Optional but Recommended): Incubate the plasma with the inhibitor on ice for 10-15 minutes to ensure complete inhibition of GGT activity.
-
Deproteinization: Add an equal volume of ice-cold 10% MPA or 5% SSA to the plasma sample. Vortex vigorously for 10-15 seconds.
-
Precipitation: Incubate the sample on ice for 10 minutes to allow for complete protein precipitation.
-
Clarification: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the deproteinized sample with preserved this compound.
-
Storage: The supernatant can be used immediately for this compound analysis or stored at -80°C for later analysis.
Visualizations
The Gamma-Glutamyl Cycle
Caption: The Gamma-Glutamyl Cycle.
Experimental Workflow for GGT Inhibition
Caption: Workflow for GGT Inhibition in Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of inhibition of gamma-glutamyltranspeptidase on biliary and urinary excretion of this compound-derived thiols and methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). GGsTop is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glutathione Detection in Low-Biomass Samples
Welcome to the technical support center for glutathione (GSH) detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of GSH detection, particularly in challenging low-biomass samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in low-biomass samples?
A1: For low-biomass samples, high sensitivity is crucial. The most effective methods include:
-
Fluorescent Probe Assays: These methods offer high sensitivity and are suitable for live-cell imaging. Probes like monochlorobimane (MCB) and near-infrared (NIR) probes are commonly used.[1][2][3] MCB is cell-permeable and becomes fluorescent upon binding to GSH.[1][4] NIR probes are advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection: HPLC separates GSH from other thiols, providing high specificity. Coupling HPLC with a sensitive detector like a fluorescence detector (after derivatization) or a tandem mass spectrometer (MS/MS) allows for extremely low detection limits, even at the single-cell level.
-
Luminescent Assays: These assays, such as the GSH-Glo™ Assay, are based on the conversion of a luciferin derivative to luciferin in the presence of GSH, producing a light signal proportional to the GSH amount. They offer excellent sensitivity and are easily scalable for high-throughput screening.
Q2: My fluorescent signal is weak when using monochlorobimane (MCB) for the first time. What could be the issue?
A2: A weak fluorescent signal with MCB can be due to several factors:
-
Insufficient Incubation Time or Dye Concentration: The reaction between MCB and GSH, catalyzed by this compound S-transferase (GST), is time and concentration-dependent. You may need to optimize both the MCB concentration and the incubation period for your specific cell type.
-
Low GST Activity: Some cell lines may have lower endogenous GST activity, leading to a slower and weaker signal. In such cases, adding exogenous GST to the cell lysate can help.
-
Cellular Dye Efflux: Some cells can actively pump out the MCB dye, reducing the intracellular concentration available for reaction. This can be checked by using inhibitors of efflux pumps.
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission wavelengths for the MCB-GSH adduct (typically around 380 nm excitation and 470 nm emission).
Q3: How can I prevent the auto-oxidation of GSH during sample preparation?
A3: Preventing GSH auto-oxidation is critical for accurate measurements. Key steps include:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Acidification: Homogenize tissues or lyse cells in an acidic solution, such as 5% 5-sulfosalicylic acid (SSA), to precipitate proteins and stabilize GSH.
-
Low Temperatures: Keep samples on ice at all times during preparation. For long-term storage, samples should be kept at -80°C.
-
Thiol-Alkylating Reagents: For measuring only oxidized this compound (GSSG), you can block the free thiol groups of GSH using reagents like N-ethylmaleimide (NEM) or 2-vinylpyridine (2VP).
Q4: Can I measure both reduced (GSH) and oxidized (GSSG) this compound in the same sample?
A4: Yes, it is possible to measure both forms. The approach depends on the assay:
-
Enzymatic Recycling Assays (e.g., DTNB-based): You can measure total this compound (GSH + GSSG) first. Then, in a separate aliquot of the same sample, you can mask the GSH with a thiol-blocking agent like 2-vinylpyridine to specifically measure GSSG. The GSH concentration is then calculated by subtracting the GSSG value from the total this compound value.
-
HPLC-based Methods: HPLC can separate GSH and GSSG, allowing for their simultaneous quantification in a single run.
-
Luminescent Assays: Some commercial kits, like the GSH-Glo™ Assay, provide protocols to measure both reduced and total this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence from cells or media.- Non-specific binding of the fluorescent probe. | - Use a probe with longer excitation/emission wavelengths (e.g., NIR probes) to minimize autofluorescence.- Include a "no-probe" control to subtract background fluorescence.- Wash cells thoroughly after probe incubation. |
| Low or no signal in enzymatic recycling assays (DTNB) | - Low concentration of GSH in the sample.- Inactive this compound reductase (GR) or NADPH.- Presence of interfering substances. | - Concentrate the sample if possible.- Ensure the freshness and proper storage of GR and NADPH solutions.- Avoid reducing agents like DTT or β-mercaptoethanol in the sample preparation, as they can interfere with the assay. |
| Poor reproducibility between replicates | - Inconsistent sample handling and preparation.- Pipetting errors.- Cell number variation between wells. | - Standardize the sample preparation protocol and ensure all steps are performed consistently.- Use calibrated pipettes and proper pipetting techniques.- Normalize the results to cell number or protein concentration. |
| Inability to detect GSH in single cells | - Insufficient sensitivity of the chosen method. | - Use highly sensitive techniques like flow cytometry with a fluorescent probe like MCB, or specialized single-cell mass spectrometry methods. A method using 2,3-naphthalenedicarboxaldehyde (NDA) derivatization in a microchannel has also been reported for single-cell analysis. |
Quantitative Data Summary
The following tables summarize the performance of various high-sensitivity this compound detection methods.
Table 1: Performance of Fluorescent Probes for this compound Detection
| Fluorescent Probe | Limit of Detection (LOD) | Excitation (nm) | Emission (nm) | Key Features |
| Monochlorobimane (MCB) | Not explicitly stated, but used for single-cell analysis. | ~380 | ~470 | Cell-permeable, reacts with GSH to form a fluorescent adduct. |
| LET-7 (NIR-II Probe) | 85 nM | Not specified | >1000 (NIR-II) | High sensitivity and selectivity for in vivo imaging. |
| Probe 13 (1,8-Naphthalimide based) | 0.12 µM | Not specified | 523 | Endoplasmic reticulum targeting. |
| STP1, 2 (Naphthalimide based) | 84 nM | Not specified | 487 | ~90-fold fluorescence enhancement upon reaction with GSH. |
Table 2: Performance of Mass Spectrometry-Based Methods for this compound Detection
| Method | Limit of Detection (LOD) | Key Features |
| HPLC-ESI-MS/MS with monobromobimane derivatization | 500 amol | Sensitive enough for single human erythrocyte analysis. |
| LC-MS/MS | 0.01 µM | Linear range of 0.01 to 50 µM for both GSH and GSSG. |
| HPLC-QTOFMS/MS | 0.01 µM | Lower limit of quantification (LLOQ) of 0.78 µM. |
Experimental Protocols
Protocol 1: this compound Detection in Cell Lysates using Monochlorobimane (MCB)
This protocol is adapted from methods described for cellular this compound detection.
Materials:
-
Monochlorobimane (MCB) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
This compound S-transferase (GST) (optional)
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at the desired density and culture overnight.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Sample Preparation:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new black, clear-bottom 96-well plate.
-
-
MCB Reaction:
-
Prepare a working solution of MCB by diluting the stock solution in PBS or cell culture medium to a final concentration of 1-10 µM (optimization may be required).
-
Add the MCB working solution to each well containing the cell lysate.
-
If endogenous GST activity is low, add purified GST to the reaction mixture.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence using a plate reader with excitation at approximately 380 nm and emission at approximately 460 nm.
Protocol 2: Sample Preparation for HPLC-MS/MS Analysis of this compound
This protocol is a generalized procedure based on common practices for preparing samples for mass spectrometry analysis of GSH.
Materials:
-
5% 5-sulfosalicylic acid (SSA)
-
Internal standard (e.g., S-Hexylthis compound)
-
Acetonitrile
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Collection: For cultured cells, wash with ice-cold PBS and scrape into a microcentrifuge tube. For tissues, homogenize in ice-cold buffer.
-
Protein Precipitation:
-
Add 1 volume of cold 5% SSA to the sample and mix thoroughly.
-
Incubate for 10 minutes on ice to allow proteins to precipitate.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized cell extract.
-
Internal Standard Addition: Add a known amount of the internal standard to the supernatant.
-
Derivatization (if required by the specific method): Some methods utilize derivatization with reagents like monobromobimane to improve chromatographic separation and detection sensitivity.
-
Analysis: The prepared sample is now ready for injection into the HPLC-MS/MS system.
Visualizations
Caption: Workflow for MCB-based this compound Detection.
Caption: Workflow for Preventing GSH Auto-Oxidation.
Caption: Simplified Role of GSH in Cellular Redox Homeostasis.
References
- 1. Cellular this compound Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. The Fluorescent Probe for Detecting this compound [manu56.magtech.com.cn]
- 3. Near-infrared fluorescent probes for the detection of this compound and their application in the fluorescence imaging of living cells and tumor-bearing mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Glutathione Fluorescence Microscopy
Welcome to the technical support center for glutathione (GSH) fluorescence microscopy. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during GSH imaging experiments. Our goal is to help you enhance your signal-to-noise ratio (SNR) and obtain high-quality, reproducible data.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your this compound fluorescence microscopy experiments.
Issue 1: High Background Fluorescence
Q1: My images have high background fluorescence, obscuring the specific signal from my this compound probe. What are the common causes and how can I fix this?
A1: High background fluorescence is a frequent issue that can arise from several sources. Here’s a systematic approach to troubleshoot and mitigate this problem:
-
Autofluorescence: Cells and culture media contain endogenous molecules (e.g., NADH, flavins, collagen) that fluoresce naturally, particularly in the blue and green spectral regions.[1]
-
Solution:
-
Use an unstained control: Image a sample that has undergone all processing steps without the addition of the fluorescent probe to assess the level of autofluorescence.[1][2]
-
Use phenol red-free media: Phenol red in culture media is a significant source of background fluorescence. For imaging, switch to a phenol red-free medium or an optically clear buffered saline solution like PBS.[1][3]
-
Select appropriate fluorophores: Whenever possible, choose probes that excite and emit in the red or far-red spectrum (above 600 nm) to minimize interference from cellular autofluorescence.
-
Autofluorescence Quenchers: For fixed samples, consider using autofluorescence quenching agents like Sudan Black B or commercial reagents.
-
-
-
Non-Specific Probe Binding: The fluorescent probe may bind to cellular components other than this compound.
-
Solution:
-
Optimize Probe Concentration: Using an excessively high probe concentration is a common cause of high background. Perform a titration to determine the lowest effective concentration that still provides a robust specific signal.
-
Optimize Staining and Washing Steps: Insufficient washing after probe incubation can leave unbound fluorophores, contributing to background noise. Increase the number and duration of washes. Adding a mild detergent like Tween-20 to the wash buffer can also help.
-
-
-
Suboptimal Imaging Vessel: The type of dish or plate used for imaging can contribute to background fluorescence.
-
Solution:
-
Use glass-bottom dishes: Plastic-bottom dishes often used for cell culture can be highly fluorescent. Switching to glass-bottom imaging plates or dishes can significantly reduce background.
-
-
Issue 2: Weak or No Signal
Q2: I am not detecting any fluorescent signal, or the signal is too weak. What could be the problem?
A2: A weak or absent signal can be due to a variety of factors, from probe selection to instrument settings.
-
Probe-Related Issues:
-
Probe Specificity and Reactivity: Ensure the chosen probe is suitable for your experimental conditions and specifically reacts with this compound. Some probes may react with other thiols like cysteine (Cys) and homocysteine (Hcy), which could affect the expected signal. It's important to be aware of the potential for cross-reactivity, as some probes react with both GSH and Cys.
-
Probe Concentration: The probe concentration may be too low. Perform a titration to find the optimal concentration.
-
Probe Viability: Ensure the probe has been stored correctly and has not expired.
-
-
Cellular and Sample Issues:
-
Low this compound Levels: The cells may have naturally low levels of this compound. Consider using a positive control, such as cells treated to increase GSH levels, to validate the probe's functionality.
-
Cell Health: Ensure the cells are healthy and viable. Unhealthy or dying cells may have altered this compound metabolism.
-
-
Instrument and Acquisition Settings:
-
Incorrect Filter Sets: Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of your fluorescent probe.
-
Exposure Time and Gain: The exposure time may be too short, or the detector gain may be set too low. Increase these settings incrementally, being mindful of potential phototoxicity and photobleaching.
-
Focus: Ensure the sample is correctly in focus. It can be helpful to focus using transmitted light before switching to fluorescence to minimize photobleaching.
-
Issue 3: Photobleaching
Q3: My fluorescent signal fades quickly during imaging. How can I prevent photobleaching?
A3: Photobleaching is the light-induced degradation of fluorophores, leading to a loss of signal. Here are some strategies to minimize its effects:
-
Reduce Exposure to Excitation Light:
-
Minimize Exposure Time: Use the shortest possible exposure time that provides an adequate signal.
-
Reduce Illumination Intensity: Use neutral density filters to decrease the intensity of the excitation light.
-
Limit Viewing Time: Avoid prolonged exposure of the sample to light while searching for the field of view. Use transmitted light to locate the area of interest before switching to fluorescence for image acquisition.
-
-
Use Photostable Probes and Antifade Reagents:
-
Select Robust Dyes: Some fluorescent dyes are inherently more resistant to photobleaching.
-
Use Antifade Mounting Media: For fixed-cell imaging, use a mounting medium containing an antifade reagent.
-
Live-Cell Antifade Reagents: For live-cell imaging, consider adding a live-cell compatible antifade reagent to the imaging medium.
-
-
Optimize Image Acquisition Parameters:
-
Increase Detector Gain: Instead of increasing the excitation intensity or exposure time, try increasing the camera's gain setting.
-
Binning: If your camera supports it, pixel binning can increase the signal-to-noise ratio, potentially allowing for shorter exposure times.
-
Frequently Asked Questions (FAQs)
Q4: How can I be sure my probe is specific for this compound and not other thiols like cysteine?
A4: Probe specificity is a critical consideration in this compound imaging. Many probes exhibit some level of cross-reactivity with other biologically relevant thiols such as cysteine (Cys) and homocysteine (Hcy).
-
Consult the Literature: Carefully review the characterization data for the specific probe you are using. Reputable probe manufacturers and research articles will provide data on the probe's selectivity for GSH over other thiols.
-
Use Chemical Controls: In your experimental setup, you can include controls by treating cells with agents that selectively deplete either this compound or cysteine to observe the effect on your fluorescent signal. For example, DL-Buthionine sulfoximine (BSO) is an inhibitor of GSH synthesis.
-
Consider Multi-site Recognition Probes: Newer generations of fluorescent probes are being designed with multi-site recognition mechanisms to enhance their specificity for GSH.
Q5: What is the typical intracellular concentration of this compound, and how does this affect my choice of probe?
A5: The intracellular concentration of this compound is typically in the millimolar (mM) range (1-10 mM), which is significantly higher than other small molecule thiols like cysteine (which is usually in the micromolar (µM) range). This high abundance is a key factor in designing and selecting appropriate probes. For quantitative measurements, it is crucial to use a reversible, ratiometric probe with a dissociation constant (Kd) in the mM range to accurately measure GSH levels.
Q6: Can I perform quantitative measurements of this compound using fluorescence microscopy?
A6: Yes, quantitative analysis of this compound levels is possible with the right tools and techniques.
-
Ratiometric Probes: Use ratiometric fluorescent probes that exhibit a spectral shift upon binding to this compound. This allows for a more accurate concentration measurement that is less affected by variations in probe concentration, cell thickness, or excitation intensity.
-
Calibration Curve: For accurate quantification, it is often necessary to generate a calibration curve using known concentrations of this compound.
-
Reversible Probes for Live-Cell Dynamics: For monitoring dynamic changes in GSH levels in live cells, reversible reaction-based probes are essential. Irreversible probes will show a maximum response regardless of the actual GSH concentration once the reaction is complete.
Q7: How can I improve the signal-to-noise ratio of my this compound fluorescence images?
A7: Improving the signal-to-noise ratio (SNR) is key to obtaining high-quality images. Several strategies can be employed:
-
Optimize Microscope Hardware:
-
High-Quality Filters: Using additional high-quality excitation and emission filters can reduce background noise and improve SNR by up to 3-fold.
-
Sensitive Detectors: Employing sensitive detectors like EMCCD or sCMOS cameras can reduce background noise.
-
-
Refine Experimental Protocol:
-
Increase Wait Time in the Dark: Introducing a wait time in the dark before fluorescence acquisition can reduce excess background noise.
-
Lower Bright-field Light Intensity: Reducing the intensity of the bright-field light used for focusing can also decrease background noise in subsequent fluorescence images.
-
-
Image Processing:
-
Background Subtraction: Post-acquisition image processing can include background subtraction to improve the visibility of the specific signal.
-
Quantitative Data Summary
The following table summarizes the impact of various optimization techniques on the signal-to-noise ratio in fluorescence microscopy.
| Optimization Technique | Parameter | Reported Improvement in SNR or Reduction in Noise | Reference |
| Hardware Modification | Addition of secondary emission and excitation filters | Up to 3-fold improvement in SNR | |
| Use of EMCCD/sCMOS cameras | Lower background and advertised low noise levels | ||
| Acquisition Protocol | Introduction of wait time in the dark before acquisition | Reduction in excess background noise | |
| Lowering bright-field light intensity before acquisition | Reduction in excess background noise | ||
| Probe Design | Optimized NIR probe for GST | Over 100-fold fluorescence enhancement |
Experimental Protocols
Protocol 1: General Staining Protocol for Live-Cell this compound Imaging
-
Cell Culture: Plate cells on glass-bottom imaging dishes and culture under standard conditions until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound-specific fluorescent probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free imaging medium or a suitable buffer (e.g., HBSS).
-
Cell Washing: Gently wash the cells twice with pre-warmed imaging medium or buffer to remove any residual serum and phenol red.
-
Probe Incubation: Add the probe-containing medium to the cells and incubate at 37°C for the time recommended by the probe manufacturer (typically 15-60 minutes). Protect the cells from light during incubation.
-
Washing: After incubation, wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
Protocol 2: Troubleshooting High Background Fluorescence
-
Prepare Control Samples:
-
Unstained Control: A sample of cells that has undergone all processing steps without the addition of the fluorescent probe.
-
Vehicle Control: A sample of cells treated with the same concentration of DMSO (or other solvent) used to dissolve the probe.
-
-
Image Controls: Acquire images of the control samples using the same imaging settings as your experimental samples.
-
Analyze Background:
-
If the unstained control shows significant fluorescence, autofluorescence is a likely culprit.
-
If the vehicle control shows high background, a component of the imaging medium or the imaging dish may be the source.
-
-
Systematic Optimization:
-
Switch to Phenol Red-Free Medium: Repeat the experiment using a phenol red-free imaging medium.
-
Titrate Probe Concentration: Perform a dose-response experiment with varying concentrations of the fluorescent probe to find the optimal concentration with the best signal-to-background ratio.
-
Optimize Wash Steps: Increase the number and duration of the post-incubation wash steps.
-
Visualizations
Caption: Experimental workflow for this compound fluorescence microscopy.
Caption: Troubleshooting logic for high background fluorescence.
Caption: Simplified this compound redox cycling pathway.
References
Validation & Comparative
A Comparative Guide to Glutathione Quantification: Validating an HPLC-UV Method
For researchers, scientists, and drug development professionals, the accurate quantification of glutathione (GSH) is critical for understanding cellular health, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against other common analytical techniques for this compound quantification. Experimental data is presented to support an objective evaluation of each method's performance.
This compound, a tripeptide of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress. Its quantification is a key biomarker in a multitude of research areas, from toxicology to drug discovery. While various methods exist for its measurement, HPLC-UV offers a balance of sensitivity, specificity, and accessibility. This guide will delve into the validation of an HPLC-UV method and compare its performance with alternative techniques.
Performance Comparison of this compound Quantification Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the HPLC-UV method and compares it with other widely used techniques.
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 1 - 20[1][2] | 0.05[1][2] | 0.1[1] | 98.80 - 100.79 | < 2.5 |
| Enzymatic Assay (Ellman's Reagent) | Varies by kit | ~0.1 (as low as 0.103 nM) | Varies by kit | Not explicitly stated | Varies by kit |
| HPLC-Electrochemical Detection (ECD) | 0.01 - 80 µmol/L | 15 fmol (on column) | Not explicitly stated | 100.7 - 104.6 | < 5 |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | 0.01 - 50 µM | ~0.0625 µM (for GSSG) | 0.5 µM (for GSH) | 92.3 - 107.7 | < 10 |
Experimental Workflows and Methodologies
Detailed and standardized protocols are essential for reproducible and reliable results. Below are the experimental workflows for the HPLC-UV method validation and a summary of the principles behind the comparative methods.
HPLC-UV Method Validation Workflow
The validation of an HPLC-UV method for this compound quantification involves a systematic approach to ensure the reliability and accuracy of the results. The following diagram illustrates the key steps in this process.
Detailed Experimental Protocols
1. HPLC-UV Method for this compound Quantification
This method often involves a derivatization step to enhance the UV absorbance of this compound, making it more readily detectable.
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer, often containing a protein precipitating agent like metaphosphoric acid or trichloroacetic acid.
-
Centrifuge the homogenate to remove precipitated proteins.
-
The resulting supernatant can be directly injected or subjected to a derivatization step.
-
-
Derivatization (Optional but common):
-
React the supernatant with a derivatizing agent such as Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). This reaction forms a stable, colored product that can be detected by UV-Vis spectrophotometry.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is crucial for good separation and is often acidic.
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.
-
Detection: UV detection is performed at a wavelength where the derivatized or underivatized this compound has maximum absorbance, for instance, 215 nm for underivatized GSH or higher for derivatized forms.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of this compound standards. A linear relationship is expected within a specific concentration range.
-
Accuracy: Determined by spiking a known amount of this compound into a sample and measuring the recovery.
-
Precision: Assessed by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio.
-
2. Alternative this compound Quantification Methods
-
Enzymatic Assay (Ellman's Reagent): This colorimetric assay is based on the reaction of the sulfhydryl group of GSH with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. An enzymatic recycling method using this compound reductase can be employed to enhance the sensitivity by recycling the oxidized this compound (GSSG) back to GSH.
-
HPLC with Electrochemical Detection (HPLC-ECD): This highly sensitive method directly detects this compound based on its electrochemical properties, eliminating the need for derivatization. It is particularly useful for detecting low levels of this compound in complex biological samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity, LC-MS/MS can simultaneously quantify both reduced (GSH) and oxidized (GSSG) this compound. This method provides detailed structural information and is less susceptible to interference from other matrix components.
Conclusion
The choice of a suitable method for this compound quantification is a critical decision in experimental design. The validated HPLC-UV method presented here offers a robust, reliable, and accessible option for many research applications. It provides a good balance of sensitivity, accuracy, and precision. For studies requiring higher sensitivity or the simultaneous measurement of both GSH and GSSG, methods like HPLC-ECD or LC-MS/MS may be more appropriate. Conversely, for high-throughput screening or when sophisticated instrumentation is unavailable, enzymatic assays provide a simpler and more cost-effective alternative. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most fitting approach for their specific scientific questions.
References
comparative analysis of different fluorescent probes for glutathione
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a crucial role in maintaining cellular redox homeostasis. The accurate detection and quantification of GSH are vital for understanding its role in various physiological and pathological processes, including cancer, neurodegenerative diseases, and aging. Fluorescent probes have emerged as powerful tools for GSH detection due to their high sensitivity, selectivity, and applicability in live-cell imaging. This guide provides a comparative analysis of different classes of fluorescent probes for this compound, supported by experimental data, to aid researchers in selecting the most suitable probe for their specific needs.
Performance Comparison of Fluorescent Probes for this compound
The selection of a fluorescent probe for this compound detection depends on several key performance parameters. The following table summarizes the quantitative data for representative probes from four major classes: BODIPY, Coumarin, Rhodamine, and Cyanine-based probes.
| Probe Class | Representative Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Selectivity over Cys/Hcy | Reference |
| BODIPY | BODIPY-diONs | 650 | 675 | 0.11 | 0.17 µM | < 5 seconds | High | [1] |
| S–S-BODIPY-S | 490 | 605 | ~0.001 (off), enhanced (on) | 0.85 µM | 2.5 hours | High (discriminates) | [2] | |
| Coumarin | SWJT-14 | 490 | 553 | 0.32% (off), 2-fold increase (on) | 0.92 µM | - | Moderate (distinguishes) | [3] |
| KC-Br | - | - | 0.131 (with GSH) | - | - | Good | [4] | |
| Rhodamine | RhAN | 717 | 739 | 0.26 | 0.1 µM | < 5 seconds | High | [5] |
| ZpSiP | - | - | - | - | 0.57 seconds (t1/2) | Reversible | ||
| Cyanine | CPDSA | 730 | 736 | - | - | - | High | |
| ss-diNH800CW | 780 | 798 | - | - | 120 minutes | High |
Signaling Pathways and Reaction Mechanisms
The detection of this compound by fluorescent probes is based on specific chemical reactions that lead to a change in the probe's fluorescence properties. These reactions are designed to be highly selective for GSH over other biological thiols like cysteine (Cys) and homocysteine (Hcy).
BODIPY-Based Probes: Nucleophilic Aromatic Substitution (SNAr)
Many BODIPY-based probes utilize the nucleophilic aromatic substitution (SNAr) reaction. The thiol group of this compound acts as a nucleophile, attacking an electron-deficient aromatic ring on the BODIPY core and displacing a leaving group. This reaction disrupts a photoinduced electron transfer (PET) quenching process, leading to a "turn-on" fluorescence signal.
Coumarin-Based Probes: Michael Addition
Coumarin-based probes often employ a Michael addition reaction. The thiol group of GSH adds to an electron-poor double bond (a Michael acceptor) on the coumarin scaffold. This addition alters the intramolecular charge transfer (ICT) properties of the fluorophore, resulting in a change in fluorescence emission.
Rhodamine-Based Probes: Spirolactam Ring Opening
Rhodamine-based probes are often designed with a spirolactam structure, which is non-fluorescent. The reaction with this compound, typically through a nucleophilic attack, triggers the opening of the spirolactam ring. This restores the conjugated xanthene structure of the rhodamine dye, leading to a dramatic increase in fluorescence.
Cyanine-Based Probes: Disulfide Cleavage
Some cyanine-based probes are designed as dimers or with quenching moieties linked by a disulfide bond. The reductive cleavage of the disulfide bond by this compound separates the fluorophore from the quencher or disrupts the quenching interaction between the two cyanine units, resulting in fluorescence restoration.
Experimental Protocols
The following provides a general workflow and a representative protocol for the use of fluorescent this compound probes in cellular imaging.
General Experimental Workflow
Representative Protocol for Cellular Imaging with a Thiol-Reactive Probe
This protocol is a general guideline and may require optimization for specific cell types and probes.
Materials:
-
Fluorescent this compound probe (e.g., ThiolQuant Green-AM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 20 nM to 1 µM) in pre-warmed cell culture medium or PBS.
-
Cell Treatment:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator. The optimal incubation time and probe concentration should be determined empirically.
-
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any excess, non-internalized probe.
-
-
Fluorescence Imaging:
-
Immediately after washing, add fresh pre-warmed PBS or imaging buffer to the cells.
-
Acquire fluorescent images using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific probe. For ratiometric probes, acquire images in two different channels.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).
-
For ratiometric probes, calculate the ratio of the fluorescence intensities from the two channels to determine the relative this compound concentration.
-
Conclusion
The choice of a fluorescent probe for this compound detection is a critical step in experimental design. BODIPY and Rhodamine-based probes often offer high sensitivity and rapid response times, making them suitable for real-time imaging of dynamic changes in GSH levels. Coumarin-based probes can provide good selectivity and are useful for distinguishing between different biothiols. Cyanine-based probes, with their near-infrared emission profiles, are particularly advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration. Researchers should carefully consider the specific requirements of their experiments, including the desired sensitivity, selectivity, and imaging modality, to select the most appropriate fluorescent probe for their studies of this compound.
References
- 1. Synthesis of a BODIPY disulfonate near-infrared fluorescence-enhanced probe with high selectivity to endogenous this compound and two-photon fluorescent turn-on through thiol-induced SNAr substitution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. A dual-response BODIPY-based fluorescent probe for the discrimination of this compound from cystein and homocystein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A NIR rhodamine fluorescent chemodosimeter specific for this compound: Knoevenagel condensation, detection of intracellular this compound and living cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Inter-Assay and Intra-Assay Variability in Glutathione Measurements
For researchers, scientists, and drug development professionals, accurately quantifying glutathione (GSH) is crucial for understanding cellular health, oxidative stress, and the efficacy of therapeutic interventions. However, the reliability of these measurements is intrinsically linked to the precision of the assay used. This guide provides a comparative overview of common this compound assay methods, focusing on the critical performance metrics of inter-assay and intra-assay variability.
Two key indicators of an assay's precision are its intra-assay and inter-assay variability, typically expressed as the coefficient of variation (%CV). Intra-assay variability refers to the variation observed within a single assay run when the same sample is measured multiple times. In contrast, inter-assay variability describes the variation between different assay runs, often conducted on different days or by different operators. Generally, an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15% are considered acceptable for most research applications[1][2].
Comparative Analysis of this compound Assay Methods
The selection of a this compound assay often involves a trade-off between sensitivity, throughput, and cost. The most common methods include colorimetric and fluorescent assays, with high-performance liquid chromatography (HPLC) often serving as a reference method due to its high specificity and accuracy.
| Assay Method | Principle | Reported Intra-Assay CV (%) | Reported Inter-Assay CV (%) | Key Considerations |
| Colorimetric (DTNB-based) | Enzymatic recycling method where DTNB reacts with GSH to produce a yellow product. | 1.3 - 5.2[3] | 15[3] | Widely used, cost-effective, and suitable for high-throughput screening. Can be susceptible to interference from other thiol-containing compounds.[4] |
| Fluorescent (OPA-based) | O-phthalaldehyde (OPA) reacts with GSH to form a fluorescent product. | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | Generally offers higher sensitivity than colorimetric assays. Can be prone to overestimation of GSSG. |
| Fluorescent (MCB-based) | Monochlorobimane (MCB) is non-fluorescent until it binds to GSH, catalyzed by GST. | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | Specific for GSH, making it a good choice for measuring the reduced form of this compound. |
| HPLC with Electrochemical Detection | Direct measurement of GSH and GSSG following separation by chromatography. | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | Considered a gold standard for its high specificity and ability to measure both GSH and GSSG simultaneously. Requires specialized equipment and has lower throughput. |
| Commercial Kit (NEM-based masking for GSSG) | Enzymatic cycling after masking GSH with N-ethylmaleimide (NEM). | 3.3 | 11.1 | NEM is a faster reacting masking agent than 2-vinylpyridine (2VP), potentially leading to more accurate GSSG measurements. |
Experimental Protocols
Accurate and reproducible this compound measurements begin with meticulous sample preparation and a standardized assay procedure. Below are generalized protocols for sample preparation and the determination of inter- and intra-assay variability.
Sample Preparation
Proper sample handling is critical to prevent the auto-oxidation of GSH. All steps should be performed on ice.
For Tissue Samples:
-
Rinse freshly excised tissue with ice-cold PBS to remove any blood.
-
Homogenize the tissue in a suitable lysis buffer (e.g., 50 mM phosphate buffer).
-
Deproteinize the homogenate by adding an equal volume of a deproteinizing agent like 5% 5-sulfosalicylic acid (SSA).
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for the this compound assay.
For Cultured Cells:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Deproteinize the lysate with SSA as described for tissue samples.
-
Centrifuge and collect the supernatant.
For Plasma/Serum:
-
Collect blood with an anticoagulant (for plasma) and centrifuge to separate plasma or allow it to clot (for serum).
-
To four volumes of plasma or serum, add one volume of 5% SSA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge and collect the supernatant.
Protocol for Determining Inter- and Intra-Assay Variability
Objective: To quantify the precision of the this compound assay.
Materials:
-
This compound assay kit (colorimetric or fluorescent)
-
Sample lysates/extracts prepared as described above
-
Microplate reader
-
Precision pipettes
Procedure:
Intra-Assay Variability:
-
Prepare a sufficient volume of a single sample pool (e.g., from a large batch of cultured cells or a pooled tissue homogenate).
-
On a single 96-well plate, run at least 10 replicates of this sample pool.
-
Follow the this compound assay kit manufacturer's instructions for adding reagents and measuring the signal (absorbance or fluorescence).
-
Calculate the concentration of this compound in each replicate based on the standard curve.
-
Calculate the mean, standard deviation (SD), and the intra-assay coefficient of variation (%CV) using the formula: %CV = (SD / Mean) * 100.
Inter-Assay Variability:
-
Use the same sample pool as for the intra-assay variability assessment.
-
On at least three different days, perform the this compound assay on a new plate.
-
On each plate, run at least three replicates of the sample pool.
-
Calculate the mean this compound concentration for the replicates on each plate.
-
Calculate the overall mean, SD, and the inter-assay %CV from the mean values of each plate.
Visualizing the Workflow
The following diagram illustrates the key steps in assessing the inter- and intra-assay variability of a this compound measurement.
Caption: Workflow for assessing this compound assay variability.
By carefully selecting an appropriate assay method and rigorously validating its performance, researchers can ensure the generation of high-quality, reproducible data in their studies of oxidative stress and cellular health.
References
Establishing the Limit of Detection for a New Glutathione Assay: A Comparative Guide
This guide provides a comprehensive framework for determining the Limit of Detection (LOD) of a new glutathione (GSH) assay. It compares the performance of a hypothetical new assay with existing commercial kits and details the experimental protocols required for robust validation. This document is intended for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of this compound, a critical antioxidant in biological systems.
Introduction to Limit of Detection (LOD)
The Limit of Detection (LOD) is a critical performance characteristic of any quantitative assay. It is defined as the lowest concentration of an analyte—in this case, this compound—that can be reliably distinguished from the absence of that analyte (a blank sample) with a stated level of confidence.[1][2][3] Establishing a low and accurate LOD is crucial for applications involving samples with low this compound levels, ensuring that the assay is fit for its intended purpose.
The most common method for determining the LOD involves measuring replicate blank samples to understand the assay's baseline noise. The LOD is then calculated based on the mean and standard deviation of these blank measurements.[1]
Comparative Performance of this compound Assays
The performance of a new assay can be benchmarked against commercially available kits. The table below summarizes the reported Limit of Detection for several widely used this compound assays, providing a basis for comparison. The principle for most colorimetric kits is the DTNB-based enzymatic recycling method, first described by Tietze.[4] In this reaction, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with GSH to form a yellow product, TNB, which is measured colorimetrically at approximately 412 nm.
| Assay Kit / Method | Assay Principle | Reported Limit of Detection (LOD) |
| New Hypothetical Assay | Colorimetric (DTNB-based) | To be Determined |
| Arbor Assays DetectX® | Colorimetric | 1.78 µM |
| BioAssay Systems QuantiChrom™ | Colorimetric (DTNB-based) | 0.4 µM |
| Cayman Chemical GSH Assay Kit | Colorimetric (Enzymatic Recycling) | 0.5 µM (for total GSH) |
| Dojindo GSSG/GSH Quantification Kit | Colorimetric (Enzymatic Recycling) | 0.5 µM (for total GSH) |
| G-Biosciences this compound Assay | Colorimetric | 0.2 µM (for total GSH) |
Note: The LOD can vary based on sample type and specific protocol modifications. The values presented are as reported in product literature for standard conditions.
Experimental Protocol for Determining LOD
This protocol outlines the steps to determine the LOD for a new colorimetric, DTNB-based this compound assay.
3.1. Reagents and Materials
-
This compound (GSH) standard stock solution
-
Assay Buffer (e.g., phosphate buffer with EDTA)
-
DTNB Reagent
-
This compound Reductase (GR)
-
NADPH
-
Deproteinizing agent (e.g., 5% 5-Sulfosalicylic Acid, SSA)
-
96-well clear bottom microtiter plates
-
Microplate reader capable of measuring absorbance at 405-415 nm
3.2. Procedure
-
Reagent Preparation : Prepare all reagents according to the new assay's specific instructions. Ensure NADPH and this compound Reductase solutions are kept on ice.
-
Blank Sample Preparation : Prepare a minimum of 10 replicate "blank" samples. These wells should contain the assay buffer and all reaction components (DTNB, GR, NADPH) but no this compound standard.
-
Low-Concentration Sample Preparation : Prepare a minimum of 10 replicate samples containing a low, but known, concentration of GSH. This concentration should be near the expected LOD (e.g., 0.4-0.5 µM).
-
Assay Execution :
-
Add 50 µL of the appropriate sample (blank or low-concentration standard) to designated wells of the 96-well plate.
-
Add the reaction mixture containing DTNB and this compound Reductase to each well.
-
Initiate the reaction by adding reconstituted NADPH to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 3-5 minutes).
-
-
Data Acquisition : Measure the absorbance of each well at 412 nm. For kinetic assays, record the rate of absorbance change (ΔOD/min).
3.3. Calculation of the Limit of Detection
The LOD is calculated from the results of the blank samples using the following formula:
LOD = Meanblank + 3 * SDblank
Where:
-
Meanblank is the average absorbance (or rate) of the blank replicates.
-
SDblank is the standard deviation of the absorbance (or rate) of the blank replicates.
The resulting LOD value will be in units of absorbance (or rate). To convert this to a concentration, the value is divided by the slope of the linear portion of the this compound standard curve.
Workflow for LOD Determination
The following diagram illustrates the logical workflow for establishing the Limit of Detection.
References
A Comparative Guide to Enzymatic and HPLC-Based Glutathione Quantification Methods
For researchers, scientists, and drug development professionals, the accurate measurement of glutathione (GSH) and its oxidized form (GSSG) is critical for assessing cellular redox status and oxidative stress. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of the two most common techniques: the enzymatic recycling assay and high-performance liquid chromatography (HPLC).
This compound is a key intracellular antioxidant, playing a crucial role in protecting cells from damage induced by reactive oxygen species. The ratio of its reduced (GSH) to oxidized (GSSG) form is a sensitive indicator of cellular health and is implicated in numerous disease states and drug mechanisms. Consequently, the selection of a precise and accurate quantification method is paramount.
Performance Characteristics: A Head-to-Head Comparison
The performance of enzymatic and HPLC methods for this compound quantification can vary based on the specific protocol and sample type. However, general performance characteristics can be summarized as follows:
| Performance Metric | Enzymatic Method (DTNB-GSSG Reductase Recycling Assay) | HPLC Method (Reversed-Phase with UV/Fluorescence Detection) |
| Principle | Colorimetric or fluorometric detection of a product formed by the reaction of GSH with a chromogenic reagent, with signal amplification through enzymatic recycling of GSSG to GSH. | Chromatographic separation of GSH and GSSG followed by detection using UV-Vis or fluorescence detectors. |
| Limit of Detection (LOD) | As low as 0.103 nM in a 96-well plate format[1]. | UV Detection: ~0.6 µg/mL[2][3][4]. Fluorescence Detection: As low as 5.6 fmol for GSSG. |
| Limit of Quantification (LOQ) | Typically in the low nanomolar range. | UV Detection: ~1.8 µg/mL[2]. |
| Linearity | Good linearity over a defined concentration range. | Excellent linearity, with correlation coefficients (r²) often exceeding 0.999. |
| Precision (CV%) | Generally good, with intra- and inter-assay CVs typically below 15%. | High precision, with intra- and inter-assay CVs often below 10%. |
| Accuracy (Recovery) | Good recovery, though can be susceptible to interference from other thiol-containing compounds. | High accuracy, with recovery rates typically between 90% and 110%. |
| Specificity | Can be prone to interference from other substances that react with the chromogenic reagent. One study found that an HPLC-UV assay for GSSG gave 200-fold higher results than an enzymatic recycling method, suggesting the presence of a co-eluting substance in the HPLC analysis that interfered with accurate measurement. | Generally higher specificity due to the chromatographic separation of analytes. However, co-eluting compounds can still be a source of interference. |
| Throughput | High-throughput, well-suited for plate-based assays and screening large numbers of samples. | Lower throughput, as each sample is analyzed sequentially. |
| Cost & Complexity | Relatively inexpensive and technically less demanding. | Higher initial instrument cost and requires more specialized expertise for operation and method development. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the enzymatic and HPLC-based this compound quantification methods.
Principle of the Enzymatic this compound Recycling Assay
The enzymatic assay for total this compound is based on a kinetic recycling reaction. The principle is illustrated in the following diagram.
In this reaction, this compound reductase (GR) catalyzes the reduction of GSSG to GSH, using NADPH as a cofactor. GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce GSSG and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the total this compound concentration in the sample.
Detailed Experimental Protocols
Enzymatic Recycling Assay for Total this compound
This protocol is a generalized procedure based on the widely used DTNB-glutathione reductase recycling assay.
1. Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer with 1 mM EDTA, pH 7.5.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
NADPH Solution: 4 mg/mL NADPH in assay buffer. Prepare fresh.
-
This compound Reductase (GR) Solution: 6 units/mL GR in assay buffer.
-
This compound Standard: Prepare a stock solution of GSH (e.g., 1 mM) in assay buffer and create a series of dilutions for the standard curve.
2. Sample Preparation:
-
Cell or Tissue Lysates: Homogenize cells or tissues in a suitable lysis buffer (e.g., buffer containing a non-ionic detergent and protease inhibitors).
-
Deproteination: Precipitate proteins by adding an equal volume of 5% (w/v) metaphosphoric acid or 10% (w/v) trichloroacetic acid. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant contains the this compound.
3. Assay Procedure (96-well plate format):
-
Add 150 µL of the assay buffer to each well.
-
Add 10 µL of the deproteinized sample or this compound standard to the wells.
-
Add 50 µL of the DTNB solution to each well.
-
Add 10 µL of the NADPH solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of the GR solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Plot the ΔA/min for the standards against their concentrations to create a standard curve.
-
Determine the this compound concentration in the samples from the standard curve.
Reversed-Phase HPLC Method for this compound Quantification
This protocol is a general guideline for the analysis of GSH and GSSG by RP-HPLC with UV detection.
1. Reagent and Equipment Preparation:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.
-
This compound Standards: Prepare stock solutions of GSH and GSSG in the mobile phase and create a series of dilutions for the calibration curve.
2. Sample Preparation:
-
Homogenization and Deproteination: Similar to the enzymatic assay, homogenize the sample and deproteinize using an acid.
-
Derivatization (Optional but recommended for GSSG): To improve the detection of GSSG, a derivatization step can be performed. For example, GSSG can be reduced to GSH using a reducing agent, and then the total GSH can be derivatized. Alternatively, specific derivatizing agents for thiols can be used.
3. HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard into the HPLC system.
-
Run the chromatographic separation using an isocratic or gradient elution program.
-
Monitor the eluent at a specific wavelength (e.g., 210-220 nm for underivatized GSH).
-
Identify and integrate the peaks corresponding to GSH and GSSG based on their retention times, which are determined by running the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the concentration of GSH and GSSG in the samples by interpolating their peak areas on the calibration curve.
Conclusion: Which Method to Choose?
The choice between an enzymatic assay and an HPLC method for this compound quantification depends on the specific research needs.
-
The enzymatic recycling assay is a robust, high-throughput, and cost-effective method that is well-suited for screening large numbers of samples and for laboratories without access to specialized chromatographic equipment. Its main limitation is the potential for interference from other thiol-containing molecules.
-
HPLC methods offer higher specificity and the ability to simultaneously quantify both GSH and GSSG in a single run. They are the preferred choice when high accuracy and the separation of different thiol species are critical. However, they are more expensive, have lower throughput, and require more technical expertise.
For many applications, the enzymatic assay provides a reliable and efficient means of assessing total this compound levels. However, for studies requiring precise determination of the GSH/GSSG ratio or the analysis of complex biological matrices, the superior specificity of HPLC makes it the more appropriate choice. Ultimately, the decision should be based on a careful consideration of the experimental goals, sample type, required sensitivity, and available resources.
References
- 1. Assay for quantitative determination of this compound and this compound disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Intracellular Glutathione Levels Across Various Cell Lines
Glutathione (GSH) is a critical tripeptide antioxidant in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes including cell proliferation and apoptosis.[1][2] The intracellular concentration of GSH can vary significantly among different cell types and is often altered in pathological conditions, particularly in cancer.[2][3] Elevated GSH levels in tumor cells are frequently associated with increased resistance to chemotherapy and radiation therapy, making it a crucial area of study for drug development professionals.[4] This guide provides a comparative overview of GSH levels in several commonly used cell lines, supported by experimental data and detailed methodologies.
Comparative this compound Levels
The basal intracellular levels of this compound show considerable variation across different cell lines, reflecting their diverse metabolic phenotypes and origins. For instance, some cancer cell lines exhibit significantly higher GSH concentrations compared to their normal counterparts or other types of cancer cells.
A study comparing a human lung adenocarcinoma cell line (A549) with a normal human lung fibroblast line (CCL-210) found that the GSH levels in A549 cells were sevenfold higher. Similarly, in a comparison of two human prostate cancer cell lines, the more aggressive PC-3 cells were found to have a 4.2-fold higher concentration of GSH than the less aggressive LNCaP cells. Another study reported that HeLa cells possess a much higher basal level of total this compound compared to HepG2 cells.
Below is a summary of baseline this compound levels reported in various studies. It is important to note that absolute values can differ between laboratories due to variations in culture conditions and measurement techniques.
| Cell Line | Cell Type | This compound (GSH) Concentration | Key Observation | Reference |
| A549 | Human Lung Adenocarcinoma | ~7-fold higher than CCL-210 | High basal GSH level in this cancer cell line. | |
| CCL-210 | Normal Human Lung Fibroblast | Lower basal GSH level | Serves as a normal control for comparison. | |
| PC-3 | Human Prostate Cancer (aggressive) | 4.2-fold higher than LNCaP | Higher GSH content in more aggressive prostate cancer cells. | |
| LNCaP | Human Prostate Cancer (less aggressive) | Lower basal GSH level | Lower GSH content compared to more aggressive PC-3 cells. | |
| HeLa | Human Cervical Cancer | Higher than HepG2 | Exhibits a high basal total this compound level. | |
| HepG2 | Human Liver Carcinoma | Lower than HeLa | Lower basal GSH level compared to HeLa. | |
| SKOV3 | Human Ovarian Carcinoma | Highest among tested cancer lines* | Showed the highest GSH concentration among the tumor cell lines SKOV3, A549, and HepG2. | |
| MCF-7 | Human Breast Adenocarcinoma | Variable | Often used in cancer studies; GSH levels can be modulated by various treatments. |
*In a study comparing SKOV3, A549, and HepG2 cell lines, the rank order of total GSH concentration was SKOV3 > A549 > HepG2.
Experimental Protocols for this compound Measurement
Several methods are available for the quantification of intracellular this compound. The choice of method often depends on the required sensitivity, throughput, and the specific form of this compound to be measured (reduced GSH, oxidized GSSG, or total this compound).
Spectrophotometric Assay using DTNB (Ellman's Reagent)
This is a widely used, robust, and cost-effective method for measuring total this compound.
Principle: The assay is based on the reaction of the thiol group of GSH with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. This compound reductase is included in the reaction to recycle oxidized this compound (GSSG) back to its reduced form (GSH), allowing for the measurement of total this compound.
Detailed Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Harvest cells by trypsinization or scraping and wash with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cell pellet by freeze-thawing in a buffer such as 100 mM sodium phosphate buffer (pH 7.5) containing 5 mM EDTA.
-
Deproteinization: Centrifuge the cell lysate to pellet cellular debris. To the resulting supernatant, add an equal volume of a deproteinizing agent like 5% trichloroacetic acid to precipitate proteins. Centrifuge at high speed (e.g., 16,000 rpm for 10 min) to obtain a clear, protein-free supernatant.
-
Neutralization: Neutralize the acidified supernatant with a suitable buffer, for example, 200 mM K₂HPO₄, to bring the pH to ~7.4.
-
Reaction Setup: In a 96-well plate or cuvette, add the neutralized sample, DTNB solution, and this compound reductase in a suitable buffer.
-
Measurement: Initiate the reaction by adding NADPH. Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Quantification: Calculate the GSH concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.
Fluorometric and Luminometric Assays
These methods offer higher sensitivity compared to spectrophotometric assays.
-
Monochlorobimane (MCB) Assay: MCB is a cell-permeable dye that is virtually non-fluorescent until it reacts with GSH, a reaction catalyzed by this compound S-transferases (GSTs). The resulting fluorescent adduct can be measured at an excitation/emission of ~380/460 nm, often using flow cytometry or a fluorescence plate reader.
-
GSH/GSSG-Glo™ Assay: This is a luminescence-based system that allows for the separate measurement of GSH and GSSG. It involves two steps: first, a reagent is used to lyse cells and specifically measure GSSG after blocking GSH. Then, a luciferin detection reagent is added to measure total this compound. The amount of light produced is proportional to the this compound concentration.
Visualizing Key Processes
To better understand the context of this compound measurements, the following diagrams illustrate the this compound synthesis pathway and a general experimental workflow.
Caption: The metabolic pathway of this compound synthesis and recycling.
Caption: A generalized workflow for measuring intracellular this compound.
References
A Comparative Guide to Glutathione Analysis: Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of glutathione (GSH) and its oxidized form, this compound disulfide (GSSG), is critical for assessing oxidative stress and cellular health. This guide provides a detailed comparison of mass spectrometry-based methods with other common analytical techniques for this compound analysis, supported by experimental data and detailed protocols.
This compound's central role in cellular defense against oxidative damage makes its precise measurement essential in various fields, from toxicology to drug discovery.[1] While several methods exist for this compound quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific approach.[2][3] This guide will delve into the validation of a typical LC-MS/MS method and compare its performance against alternative techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and enzymatic assays.
Method Comparison: A Quantitative Overview
The choice of analytical method for this compound analysis depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of various methods based on published validation data.
| Method | Analyte(s) | Sample Matrix | Linearity Range | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) |
| LC-MS/MS | GSH, GSSG | Human Plasma | - | GSH: 4.99 nM, GSSG: 3.65 nM[4] | GSH: 3.6%, GSSG: 1.9%[4] | GSH: 7.0%, GSSG: 2.8% | GSH: 98.0 ± 7.64%, GSSG: 98.5 ± 12.7% |
| LC-MS/MS | GSH, GSSG, Cys, CySS | Human Brain & Glioblastoma | GSSG/CySS: 0.4-100 µmol/L, GSH/Cys: 1-400 µmol/L | - | <11.4% | <11.4% | 80.9-113.7% |
| HPLC-Fluorescence | GSH, Cysteine, Methanethiol, Ethanethiol | Grape Juice & Wine | GSH: up to 40 mg/L, Cysteine: up to 21 mg/L | GSH: 3.3 nmol/L, Cysteine: 22 µmol/L | - | - | - |
| Enzymatic Assay | Total this compound (GSH+GSSG) | Various (blood, plasma, tissues, cells) | - | 0.103 nM | - | - | - |
| Luminescent Assay | Total or Reduced GSH | Cells and Tissues | - | 0.01 µM to 3 µM | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are synopses of typical experimental protocols for the compared methods.
LC-MS/MS Method for GSH and GSSG in Human Plasma
This method offers high sensitivity and specificity for the simultaneous quantification of reduced and oxidized this compound.
-
Sample Preparation: To prevent auto-oxidation, samples are treated with the thiol-masking agent N-ethylmaleimide (NEM). This is followed by protein precipitation using sulfosalicylic acid (SSA). Stable isotope-labeled internal standards are added to correct for matrix effects and variations in sample processing.
-
Chromatography: Separation is achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of GSH-NEM and GSSG.
HPLC with Fluorescence Detection
This method relies on the derivatization of thiols to produce a fluorescent product that can be detected with high sensitivity.
-
Sample Preparation and Derivatization: Thiols in the sample are derivatized pre-column with a fluorescent reagent such as o-phthalaldehyde (OPA) or monochlorobimane.
-
Chromatography: The fluorescent derivatives are separated on a reversed-phase HPLC column.
-
Detection: A fluorescence detector is used to quantify the separated derivatives.
Enzymatic Recycling Assay
This is a widely used, cost-effective method for measuring total this compound.
-
Principle: The assay is based on the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow product 5'-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG formed is then recycled back to GSH by this compound reductase in the presence of NADPH, allowing for signal amplification.
-
Procedure: Samples are typically deproteinized, and the assay is performed in a 96-well plate for high-throughput analysis.
Visualizing the Workflow and Method Comparisons
To further clarify the experimental process and the relationships between different analytical approaches, the following diagrams are provided.
Conclusion
The validation of a mass spectrometry method for this compound analysis reveals its superior sensitivity and specificity compared to other techniques. LC-MS/MS methods, in particular, allow for the precise and accurate quantification of both reduced and oxidized this compound, which is crucial for a comprehensive assessment of the cellular redox state. While methods like HPLC with fluorescence detection offer good sensitivity, and enzymatic assays provide a cost-effective solution for measuring total this compound, they may lack the specificity and comprehensive coverage of mass spectrometry. The choice of the most appropriate method will ultimately depend on the specific research question, sample type, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantitation of oxidized and reduced this compound via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rass-biosolution.com [rass-biosolution.com]
- 4. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized this compound in human plasma by liquid chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Colorimetric Glutathione Assays
For researchers in cellular biology, toxicology, and drug development, accurate measurement of glutathione (GSH) is critical for understanding cellular redox status and oxidative stress. The colorimetric assay, particularly the this compound reductase (GR) recycling method, is a popular choice due to its simplicity and high sensitivity. However, questions regarding its specificity often arise. This guide provides a comprehensive comparison of the colorimetric this compound assay with alternative methods, supported by experimental data and detailed protocols, to help researchers make informed decisions for their experimental needs.
Principle of the Colorimetric this compound Assay
The most common colorimetric method for quantifying this compound is the enzymatic recycling assay. This method relies on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.[1][2][3] To enhance sensitivity, this compound reductase (GR) and NADPH are included in the reaction. GR reduces the oxidized this compound (GSSG) back to GSH, which can then react with another molecule of DTNB, amplifying the signal.[4][5] The rate of TNB formation is directly proportional to the total this compound concentration in the sample.
Specificity of the Colorimetric Assay and Potential Interferences
The primary limitation of the DTNB-based colorimetric assay is its potential lack of specificity. DTNB reacts with any free sulfhydryl (-SH) group, not exclusively with this compound. This means that other thiol-containing molecules present in biological samples, such as cysteine, β-mercaptoethanol, or dithiothreitol, can interfere with the assay and lead to an overestimation of GSH levels.
While the inclusion of this compound reductase in the recycling assay improves specificity for this compound (as GR is highly specific for GSSG), the initial reaction with DTNB is non-specific. Therefore, careful sample preparation and the use of appropriate controls are crucial to minimize interference. It is also important to note that improper sample handling can lead to the artificial oxidation of GSH to GSSG, which can skew the results of assays aiming to determine the GSH/GSSG ratio.
Comparison of this compound Assay Methods
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are considered the "gold standard" methods for this compound analysis due to their high specificity and ability to separate and quantify GSH, GSSG, and other thiols simultaneously.
| Parameter | Colorimetric (DTNB) Assay | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Enzymatic recycling and reaction with DTNB. | Chromatographic separation followed by detection (e.g., fluorescence, electrochemical). | Ionization and mass-to-charge ratio analysis. |
| Specificity | Moderate; can react with other thiols. Specificity is enhanced by this compound reductase. | High; separates GSH and GSSG from other compounds. | Very High; provides structural information for unambiguous identification. |
| Sensitivity (LOD) | ~0.1 - 0.6 µM | fmol range (e.g., 14.0 fmol for GSH, 5.6 fmol for GSSG). | High, often in the fmol to amol range. |
| Linearity Range | Typically up to ~2 µM. | Wide linear range, e.g., 0.1 µM–4 mM for GSH. | Wide linear range. |
| Recovery | Generally good, often >90%. | Excellent, typically >95%. | Excellent, often approaching 100% with internal standards. |
| Throughput | High; suitable for 96-well plates. | Moderate; sequential sample analysis. | Moderate to low, depending on the instrument and sample preparation. |
| Cost & Complexity | Low cost, simple instrumentation. | Higher cost, requires specialized equipment and expertise. | Highest cost, requires highly specialized equipment and expertise. |
| Interfering Substances | Other thiols (e.g., cysteine), reducing agents. | Co-eluting compounds with similar detection properties. | Isobaric compounds (compounds with the same mass). |
Experimental Protocols
Colorimetric Assay for Total this compound
This protocol is a generalized version of the DTNB-based enzymatic recycling assay.
Materials:
-
Phosphate buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
DTNB solution (5 mM in phosphate buffer)
-
NADPH solution (4 mg/mL in phosphate buffer)
-
This compound Reductase (GR) solution (50 units/mL in phosphate buffer)
-
Sample (e.g., cell lysate, tissue homogenate) deproteinized with an acid like 5-sulfosalicylic acid (SSA).
-
This compound standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
In a 96-well plate, add in the following order to each well:
-
150 µL of phosphate buffer
-
10 µL of sample or standard
-
10 µL of DTNB solution
-
10 µL of GR solution
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of NADPH solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Determine the this compound concentration in the samples by comparing their reaction rates to the standard curve.
Assessing Specificity of the Colorimetric Assay
This protocol describes how to test for interference from other thiols.
Procedure:
-
Prepare samples containing a known concentration of this compound (e.g., 1 µM).
-
Prepare separate samples containing the same concentration of this compound plus a potential interfering substance (e.g., 1 µM cysteine).
-
Prepare a sample containing only the potential interfering substance.
-
Run the colorimetric assay as described above for all prepared samples.
-
Analysis:
-
If the sample with the interfering substance shows a significantly higher reaction rate than the this compound-only sample, it indicates interference.
-
The signal from the sample containing only the interfering substance will quantify the extent of the direct reaction with DTNB.
-
-
Validation (Optional but Recommended): Analyze the same samples using a highly specific method like HPLC to confirm the true this compound concentration and quantify the error in the colorimetric measurement.
Visualizing the Workflow
The following diagram illustrates the logical workflow for assessing the specificity of a colorimetric this compound assay.
References
- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 2. Assay for quantitative determination of this compound and this compound disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Navigating the Landscape of Automated Glutathione Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient measurement of glutathione (GSH) and its oxidized form (GSSG) is critical for assessing cellular health, oxidative stress, and the efficacy of novel therapeutics. The transition from manual assays to automated analyzers promises higher throughput, improved precision, and reduced hands-on time. This guide provides a comprehensive comparison of the performance of various automated this compound analyzers and methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable platform for your research needs.
The Shift Towards Automation in this compound Analysis
Manual methods for this compound quantification, such as the classic DTNB-GSSG reductase recycling assay and high-performance liquid chromatography (HPLC), have long been the gold standard. While reliable, these techniques can be labor-intensive and time-consuming, limiting the number of samples that can be processed. Automated analyzers, ranging from versatile clinical chemistry platforms to dedicated microplate readers, offer a solution by streamlining workflows and enhancing reproducibility.
Performance Comparison of Automated this compound Analyzers
The selection of an automated analyzer for this compound analysis hinges on several key performance indicators, including throughput, sensitivity, precision, and the versatility to handle different sample types. Below is a comparative overview of prominent automated clinical chemistry analyzers and their potential for this compound analysis, based on their general specifications and the performance of commercially available this compound assay kits.
Table 1: Performance Specifications of Automated Clinical Chemistry Analyzers for this compound Assays
| Feature | Randox RX series (Imola, daytona+) | Roche Cobas Integra series | Siemens ADVIA series | Thermo Scientific Konelab series |
| Throughput (Photometric) | Imola: ~400 tests/hr, daytona+: ~270 tests/hr[1] | Up to 800 tests/hr | Up to 1800 tests/hr[2][3] | Up to 250 tests/hr |
| Sample Types | Serum, plasma, urine, CSF[1] | Serum, plasma, urine, CSF | Serum, plasma, urine, other body fluids[2] | Serum, plasma, urine, other body fluids |
| Assay Principle | Enzymatic, Colorimetric | Enzymatic, Colorimetric | Enzymatic, Colorimetric | Enzymatic, Colorimetric |
| On-board Reagent Capacity | Up to 60 reagents | Up to 72 reagents | Up to 56 reagents per tray | Up to 35 reagents |
| Sample Volume | 1.5 - 35 µL | Variable | 2 - 30 µL | Variable |
| STAT Sampling | Yes | Yes | Yes | Yes |
Note: The performance data for this compound assays on these platforms are often dependent on the specific commercial assay kit used. The table reflects the general capabilities of the analyzers.
Alternative Automated and Semi-Automated Platforms
Beyond large-scale clinical chemistry analyzers, automated microplate readers offer a flexible and high-throughput solution for this compound analysis, particularly in research and drug discovery settings. These systems automate the dispensing of reagents and the reading of absorbance or fluorescence signals in 96- or 384-well plates.
Table 2: Performance of Automated Microplate Reader-Based this compound Assays
| Parameter | Colorimetric (DTNB-based) Assay Kits | Fluorometric Assay Kits |
| Detection Method | Absorbance (405-420 nm) | Fluorescence (Ex/Em = ~380/460 nm) |
| Linear Detection Range | ~0.4 - 100 µM | Varies by kit |
| Sensitivity (LOD) | As low as 0.4 µM | Higher sensitivity than colorimetric methods |
| Sample Types | Whole blood, plasma, serum, urine, tissue and cell extracts | Cell lysates, plasma, serum, urine |
| Assay Time | ~20-30 minutes | Varies by kit |
| Automation Level | High (with automated liquid handling) | High (with automated liquid handling) |
Experimental Protocols: A Closer Look at Methodology
The accuracy of this compound measurement is highly dependent on the experimental protocol, from sample preparation to the final detection method. Below are detailed methodologies for common this compound assays that can be adapted for automated platforms.
Enzymatic Recycling Method (DTNB-based Assay)
This is the most common colorimetric method for quantifying total this compound.
Principle: this compound reductase reduces GSSG to GSH in the presence of NADPH. GSH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 405-420 nm. The rate of TNB formation is proportional to the this compound concentration.
Sample Preparation (General):
-
Tissue: Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer) on ice.
-
Cells: Lyse cells using a lysis buffer and centrifugation to remove debris.
-
Plasma/Serum: Deproteinize samples using sulfosalicylic acid (SSA) or metaphosphoric acid to prevent interference from proteins.
Automated Analyzer Protocol (General Steps):
-
Transfer prepared samples to the analyzer's sample cups or tubes.
-
The analyzer pipettes the sample and reagents (NADPH, DTNB, and this compound reductase) into a reaction cuvette.
-
The reaction is incubated at a controlled temperature (typically 37°C).
-
The analyzer monitors the change in absorbance at 412 nm over time.
-
The this compound concentration is calculated from the rate of absorbance change against a standard curve.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and the ability to separate and quantify GSH and GSSG simultaneously.
Principle: Samples are derivatized to make GSH and GSSG detectable by UV or fluorescence detectors. The derivatized compounds are then separated on an HPLC column and quantified based on their peak areas compared to standards.
Sample Preparation:
-
Deproteinize samples as described for the enzymatic method.
-
Derivatize the supernatant with a labeling agent (e.g., o-phthalaldehyde (OPA) for fluorescence detection or 1-fluoro-2,4-dinitrobenzene (FDNB) for UV detection).
Automated HPLC Workflow:
-
Load prepared and derivatized samples into an autosampler.
-
The autosampler injects a defined volume of the sample onto the HPLC column.
-
A gradient or isocratic mobile phase separates GSH and GSSG.
-
The detector measures the signal of the eluting compounds.
-
Software integrates the peak areas and calculates the concentrations based on a standard curve. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has demonstrated high sensitivity with lower limits of quantitation of 4.99 nM for GSH and 3.65 nM for GSSG.
Visualizing the Workflow and Pathways
To better understand the experimental processes and the biological context of this compound, the following diagrams have been generated using the DOT language.
Conclusion: Making an Informed Decision
The choice of an automated this compound analyzer should be guided by the specific needs of the laboratory, considering factors such as sample throughput, required sensitivity, budget, and the existing laboratory infrastructure. For high-throughput clinical or research laboratories, integrated clinical chemistry analyzers like the Randox RX series, Roche Cobas Integra, Siemens ADVIA, and Thermo Scientific Konelab offer a robust and efficient solution. For laboratories with more flexibility and a focus on assay development and optimization, automated microplate readers provide a versatile and high-throughput alternative.
Regardless of the platform, careful validation of the chosen method with appropriate controls and standards is paramount to ensure the accuracy and reliability of the results. This guide serves as a starting point for navigating the options available for automated this compound analysis, empowering researchers to make informed decisions that will advance their scientific endeavors.
References
A Comparative Guide to the Antioxidant Capacity of Glutathione and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of glutathione (GSH) with other significant biological thiols, including cysteine, N-acetylcysteine (NAC), and the thioredoxin (Trx) system. The comparative analysis is supported by experimental data from various in vitro antioxidant assays to offer a comprehensive overview for research and drug development applications.
Introduction to Thiol-Based Antioxidants
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group is the cornerstone of their antioxidant activity, enabling them to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative and nitrosative stress. In biological systems, thiol-containing molecules are at the forefront of cellular defense against oxidative damage.
This compound (GSH) , a tripeptide composed of glutamate, cysteine, and glycine, is often hailed as the "master antioxidant" due to its high intracellular concentration (millimolar range) and its central role in various antioxidant defense mechanisms.[1][2] It directly quenches free radicals and is a critical cofactor for antioxidant enzymes like this compound peroxidase (GPx).[3]
Cysteine is a sulfur-containing amino acid and a direct precursor for the synthesis of this compound.[3] Its own sulfhydryl group also imparts direct radical scavenging properties.
N-Acetylcysteine (NAC) is a derivative of cysteine and is valued in clinical and research settings primarily as a stable precursor for cysteine, which is the rate-limiting step in intracellular GSH synthesis.[3] NAC itself also possesses direct antioxidant activity.
Thioredoxin (Trx) represents a major thiol-dependent antioxidant system in cells. Thioredoxins are small, ubiquitous proteins containing a dithiol active site. They act as efficient protein disulfide reductases, playing a key role in redox signaling and antioxidant defense.
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies measuring the antioxidant capacity (e.g., IC50 values) of this compound, NAC, and cysteine under identical assay conditions are not abundant in the literature. However, data from various studies using different antioxidant assays can provide a comparative perspective. The following table summarizes available quantitative data, primarily as Trolox Equivalent Antioxidant Capacity (TEAC), which measures the antioxidant capacity of a substance relative to the standard, Trolox.
| Thiol Compound | Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes |
| This compound (GSH) | CUPRAC | 0.57 | - | The CUPRAC assay is noted to be efficient for thiol-type antioxidants. |
| ABTS | 1.51 | - | The higher TEAC value in the ABTS assay may not reflect the typical 1-electron oxidation of GSH that occurs under physiological conditions. | |
| FRAP | 0.07 | - | The FRAP assay shows low responsiveness to thiol-containing antioxidants like GSH. | |
| Cysteine | CUPRAC | - | 7.71 x 10³ | Molar absorptivity provides a measure of how strongly the substance absorbs light at a particular wavelength in a specific assay, which is related to its antioxidant activity in that assay. |
| ABTS | - | 2.06 x 10⁴ | ||
| FRAP | - | 2.98 x 10³ | ||
| Ellman | - | 1.37 x 10⁴ | The Ellman's test is specific for thiols and does not respond to other antioxidants. | |
| N-Acetylcysteine (NAC) | CUPRAC | In accordance with HPLC results | - | Specific TEAC value not provided, but the study indicates good correlation with a standard method for quantifying NAC. |
Note: A hyphen (-) indicates that the data was not found in the searched literature under comparable conditions.
Key Signaling Pathways and Experimental Workflows
This compound Peroxidase (GPx) Cycle
The this compound peroxidase (GPx) enzyme system is central to the antioxidant function of this compound. It catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage. The cycle involves the oxidation of this compound, which is then regenerated by this compound reductase (GR).
References
A Researcher's Guide to Measuring the Cellular Redox State: Comparing Methods for GSH/GSSG Ratio Analysis
The ratio of reduced glutathione (GSH) to oxidized this compound (GSSG) is a critical indicator of cellular oxidative stress and is integral to the study of numerous diseases and toxicological responses. An accurate assessment of this ratio is paramount for researchers in drug development and life sciences. This guide provides an objective comparison of the most common analytical methods used to measure the GSH/GSSG ratio, supported by experimental data and detailed protocols to aid in selecting the most suitable method for specific research needs.
At a Glance: Performance Comparison of GSH/GSSG Assay Methods
The selection of an appropriate assay for determining the GSH/GSSG ratio depends on various factors, including the required sensitivity, sample type, available equipment, and throughput needs. Below is a summary of the performance characteristics of four major methods.
| Parameter | Enzymatic Recycling Assay (Colorimetric) | HPLC-based Methods (UV, ECD) | LC-MS/MS | Luminescence/Fluorescence Assays |
| Principle | DTNB reaction with GSH and enzymatic recycling of GSSG. | Chromatographic separation followed by detection. | Chromatographic separation and mass-based detection. | Enzymatic reaction producing a light signal. |
| Limit of Detection (LOD) | GSH: ~0.1 µM; GSSG: ~0.1 µM | GSH: ~0.34 µM; GSSG: ~0.26 µM (Fluorescence detection) | GSH: ~0.12-0.4 µM; GSSG: ~0.1-0.2 µM[1][2][3] | GSH: ~2.5-10 nM; GSSG: ~0.5-10 nM[4] |
| Limit of Quantitation (LOQ) | GSH: ~6.25 pmol/well; GSSG: ~2.17 pmol/well | GSH: ~1.14 µM; GSSG: ~0.88 µM (Fluorescence detection) | GSH: ~0.4-1.5 µM; GSSG: ~0.1-0.5 µM | Varies by manufacturer |
| Linearity Range | 0.1 - 3 µM | 10 - 200 µg/mL | 0.01 - 50 µM | Varies by manufacturer |
| Precision (CV%) | < 15% | < 8% | < 10% | Typically < 15% |
| Sample Throughput | High (96-well plate format) | Low to Medium | Medium | High (96/384-well plate format) |
| Equipment Required | Spectrophotometer (plate reader) | HPLC system with detector (UV, ECD, Fluorescence) | LC-MS/MS system | Luminometer or Fluorometer (plate reader) |
| Expertise Required | Low | Medium to High | High | Low |
In-Depth Analysis of Methodologies
Enzymatic Recycling Assay (Colorimetric)
This is one of the most widely used methods due to its simplicity and affordability. The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), measurable at approximately 412 nm. To measure total this compound, GSSG in the sample is reduced to GSH by this compound reductase in the presence of NADPH. For specific GSSG measurement, GSH is first masked using a thiol-scavenging agent like N-ethylmaleimide (NEM) or 2-vinylpyridine (2VP).
Key Considerations:
-
Thiol Masking: The choice of masking agent is critical. NEM reacts faster and may provide more accurate GSSG values compared to the slower-reacting 2VP, which can lead to artificial oxidation of GSH during sample preparation.
-
Interference: The method can be susceptible to interference from other thiol-containing compounds in the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer greater specificity by physically separating GSH and GSSG from other cellular components before quantification. Various detection methods can be coupled with HPLC, including UV, electrochemical detection (ECD), and fluorescence detection. Sample preparation typically involves deproteinization with acids like metaphosphoric acid, followed by derivatization to enhance detection.
Key Considerations:
-
Detection Method: ECD is highly sensitive for GSH but may have a shorter electrode lifetime due to the high potential required. Fluorescence detection often requires derivatization with a fluorophore.
-
Derivatization: This step adds complexity to the protocol but can significantly improve sensitivity and specificity.
-
No Derivatization: Some methods allow for direct UV detection, simplifying the process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity. This method allows for the direct measurement of both GSH and GSSG, often with the use of stable isotope-labeled internal standards for accurate quantification.
Key Considerations:
-
Sensitivity and Specificity: Offers superior performance compared to other methods, making it ideal for samples with low this compound concentrations.
-
Equipment and Expertise: Requires expensive instrumentation and a high level of technical expertise for method development and data analysis.
-
Sample Preparation: Proper sample handling is crucial to prevent artefactual oxidation of GSH. The use of a fast-acting alkylating agent like NEM is recommended.
Luminescence- and Fluorescence-Based Assays
These methods are typically available as commercial kits and are well-suited for high-throughput screening. Luminescence-based assays often involve a coupled enzymatic reaction where the amount of GSH is proportional to the light produced by a reporter enzyme like luciferase. Fluorescent assays use probes that become fluorescent upon reacting with GSH.
Key Considerations:
-
High Sensitivity: These assays can detect very low concentrations of this compound.
-
Ease of Use: The protocols are generally simple and rapid, making them suitable for screening large numbers of samples.
-
Kit-Dependency: Researchers are reliant on the formulations and protocols provided by the manufacturer.
Experimental Protocols
Enzymatic Recycling Assay Protocol (DTNB-based)
This protocol is a generalized procedure based on common practices.
1. Sample Preparation:
-
Homogenize tissue or lyse cells in a deproteinizing acid (e.g., 5% sulfosalicylic acid).
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. GSSG Measurement:
-
To a portion of the supernatant, add a thiol-masking agent (e.g., 2-vinylpyridine or N-ethylmaleimide) to derivatize GSH. Incubate as recommended by the specific protocol.
3. Total this compound and GSSG Assay:
-
Prepare a reaction mixture containing assay buffer, DTNB, and this compound reductase.
-
Add the prepared sample (treated and untreated for GSSG and total this compound, respectively) to a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
4. Calculation:
-
Determine the rate of TNB formation (change in absorbance per minute).
-
Quantify total this compound and GSSG concentrations using a standard curve prepared with known concentrations of GSSG.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total this compound concentration.
HPLC with UV Detection Protocol
This is a representative protocol and may require optimization for specific applications.
1. Sample Preparation:
-
Homogenize tissue samples in a buffer containing EDTA and perchloric acid.
-
Centrifuge at high speed to precipitate proteins.
-
Filter the supernatant before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer such as 50 mM sodium perchlorate and 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.
3. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify GSH and GSSG peaks based on their retention times and peak areas compared to standards.
LC-MS/MS Protocol
This protocol outlines a general approach for sensitive GSH/GSSG quantification.
1. Sample Preparation:
-
Homogenize samples in a solution containing a thiol-alkylating agent (e.g., N-ethylmaleimide) to stabilize GSH.
-
Add an internal standard mix containing stable isotope-labeled GSH and GSSG.
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge and transfer the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC Column: A suitable reverse-phase column (e.g., UPLC HSS T3).
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.
-
MS Detection: Use a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for GSH, GSSG, and their respective internal standards.
-
3. Quantification:
-
Calculate the concentrations of GSH and GSSG by comparing the peak area ratios of the endogenous analytes to their corresponding stable isotope-labeled internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. A new LC-MS/MS method for the clinical determination of reduced and oxidized this compound from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS determination of oxidized and reduced this compound in human dermis: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [worldwide.promega.com]
Safety Operating Guide
Navigating the Disposal of Glutathione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe and compliant disposal of glutathione, ensuring the protection of both laboratory personnel and the environment.
Core Principles of this compound Disposal
This compound, a tripeptide composed of glutamate, cysteine, and glycine, is a common reagent in many laboratories. While not classified as a hazardous substance under most regulations, it is imperative to follow established protocols for chemical waste.[1][2] The primary principle is to avoid releasing chemical substances into the environment.[1][3][4]
Key procedural steps include:
-
Waste Characterization: The entity generating the waste is responsible for correctly identifying and characterizing it in accordance with applicable regulations.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible wastes should never be stored in the same container or in close proximity.
-
Containment: Use appropriate, sealed, and clearly labeled containers for waste collection. Glass containers are often recommended for chemical waste.
-
Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of this compound waste.
-
Regulatory Compliance: Always adhere to local, regional, and national hazardous waste regulations.
Step-by-Step Disposal Protocol
-
Initial Handling and Collection:
-
Minimize the generation of dust and accumulation of this compound waste.
-
During handling, wear appropriate personal protective equipment (PPE), including gloves and safety glasses or goggles.
-
Collect solid this compound waste in a designated, suitable, and closed container. For liquid waste containing this compound, use a sealed container, filling it to approximately 75% capacity to allow for expansion.
-
-
Container Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and any other components of the mixture.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials. Flammable waste should be stored in a fire-rated cabinet.
-
-
Accidental Spills:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.
-
For minor spills, use dry clean-up procedures to avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal.
-
Prevent the spilled material from entering drains, sewers, or waterways.
-
-
Final Disposal:
-
Do not dispose of this compound or its containers in household garbage.
-
Disposing of chemical waste down the drain is prohibited.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and proper disposal.
-
Quantitative Data on this compound Disposal
Specific quantitative disposal limits for this compound are generally not provided in safety data sheets, as it is not typically classified as a hazardous waste that would have regulated concentration thresholds for disposal. The standard procedure is to manage it as a non-hazardous chemical waste, which involves collection and disposal via a professional waste management service.
| Parameter | Guideline | Source |
| Disposal Route | Licensed Professional Waste Disposal Service | |
| Household Garbage | Prohibited | |
| Sewer/Drain Disposal | Prohibited | |
| Container Fill Level | Approx. 75% for liquids |
Experimental Workflow: Handling and Disposal of this compound in a Laboratory Setting
The following diagram illustrates a typical workflow for experiments involving this compound, from preparation to the final disposal of waste.
Logical Decision Process for this compound Waste Management
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
References
Essential Safety and Operational Guide for Handling Glutathione
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Glutathione. Adherence to these procedures is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is essential to minimize exposure and prevent contamination.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Should be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Disposable gloves | Nitrile or latex gloves are suitable. Inspect gloves for tears or punctures before use.[2] |
| Body Protection | Laboratory coat or protective clothing | A disposable gown made of lint-free, low-permeability fabric is recommended.[3][4] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or if dust is generated.[5] |
Occupational Exposure Limits
Below are the established occupational exposure limits for nuisance dust, which are applicable to this compound powder.
| Regulatory Body | Exposure Limit | Value |
| OSHA | Permissible Exposure Limit (PEL) - Time Weighted Average (TWA) for Total Dust | 15 mg/m³ |
| ACGIH | Threshold Limit Value (TLV) - Time Weighted Average (TWA) for Inhalable Particles | 10 mg/m³ |
Procedural Guidance for Handling and Disposal
This section outlines the step-by-step procedures for the safe handling, storage, and disposal of this compound.
Experimental Protocol: Safe Handling of this compound Powder
-
Preparation : Before handling, ensure that an emergency eye wash fountain and safety shower are readily accessible. The work area, such as a chemical fume hood or a designated benchtop, should be clean and uncluttered.
-
Donning PPE : Put on a lab coat, followed by safety glasses or goggles. Finally, wear disposable gloves, ensuring they fit properly.
-
Weighing and Aliquoting :
-
To minimize dust generation, handle this compound powder in a well-ventilated area, preferably within a chemical fume hood or a glove box.
-
Use a dedicated, clean, and dry spatula or scoop for transferring the powder.
-
If possible, use a balance with a draft shield to prevent air currents from dispersing the powder.
-
-
Solubilization :
-
When dissolving this compound, add the powder to the solvent slowly to avoid splashing.
-
If the solution requires heating, use a water bath or a heating block with gentle stirring to prevent aerosolization.
-
-
Post-Handling :
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE in the reverse order it was put on: gloves first, then the lab coat, and finally the eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Plan
-
Containers : Store this compound in its original, tightly sealed container to protect it from air and light. Polyethylene or polypropylene containers are also suitable.
-
Environment : Keep the container in a cool, dry, and well-ventilated area. For injectable or reconstituted this compound solutions, refrigeration at 2°C to 8°C (36°F to 46°F) is necessary to maintain potency. Avoid freezing, as it can damage the molecular structure.
-
Incompatibilities : Store this compound away from strong oxidizing agents, as they can cause a violent reaction.
Disposal Plan
-
Waste Segregation : Do not mix this compound waste with other chemical waste. Keep it in a separate, suitable, and clearly labeled closed container for disposal.
-
Solid Waste : For solid this compound waste, carefully sweep it up to avoid creating dust and place it in the designated waste container.
-
Contaminated Materials : Dispose of contaminated gloves, wipes, and other disposable materials in the same designated waste container.
-
Regulatory Compliance : All waste disposal must be handled in accordance with local, state, and federal regulations. Do not empty this compound or its solutions into drains.
Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
